molecular formula C11H24 B14608969 2,2,3,3,4,4-Hexamethylpentane CAS No. 60302-27-4

2,2,3,3,4,4-Hexamethylpentane

Cat. No.: B14608969
CAS No.: 60302-27-4
M. Wt: 156.31 g/mol
InChI Key: JKJQSSSRSKPVEM-UHFFFAOYSA-N
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Description

2,2,3,3,4,4-Hexamethylpentane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

60302-27-4

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,3,3,4,4-hexamethylpentane

InChI

InChI=1S/C11H24/c1-9(2,3)11(7,8)10(4,5)6/h1-8H3

InChI Key

JKJQSSSRSKPVEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,3,3,4,4-Hexamethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2,3,3,4,4-hexamethylpentane. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, synthesis, and formulation. This document summarizes key quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visual representation of the molecular structure.

Core Physical Properties

This compound is a highly branched aliphatic alkane. Its compact and symmetrical structure results in unique physical characteristics. The following table summarizes the key physical properties of this compound as reported in various chemical databases. It is important to note that some of the cited values are predicted or estimated and may vary between sources.

Physical PropertyValueSource(s)
Molecular Formula C₁₁H₂₄[1][2][3][4]
Molecular Weight 156.31 g/mol [1][3][4][5]
CAS Number 60302-27-4[1][6][7]
Density 0.794 g/mL[5]
0.743 ± 0.06 g/cm³ (Predicted)[6]
0.8069 g/cm³[2][8]
0.7 ± 0.0 g/cm³ (Predicted)[1]
Boiling Point 181 °C[5]
196.0 ± 7.0 °C (Predicted)[6]
194 °C[2][8]
196.0 ± 0.0 °C at 760 mmHg (Predicted)[1]
Melting Point 64-66 °C[6][9]
-57.06 °C (estimate)[2][8]
Refractive Index 1.444[5]
1.4501[2][8]
1.417 (Predicted)[1]
Solubility Insoluble in water; soluble in organic solvents.[10][11][12][13][14]

Experimental Protocols

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method.[3][5]

Apparatus:

  • Thiele tube or similar heating bath (e.g., oil bath or metal block)

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube, sealed at one end

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube or heating bath.

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is carefully adjusted to maintain a slow, steady stream of bubbles.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[15]

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.[16] The capillary method is a standard technique for determining the melting point.[9][17][18]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • The solid sample is finely powdered using a mortar and pestle.[16]

  • A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the melting point apparatus.

  • The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[17]

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Density (Pycnometer or Digital Density Meter)

Density is the mass of a substance per unit volume. For liquids, it is often determined using a pycnometer or a digital density meter, with ASTM D1475 and ASTM D4052 being relevant standards.[19][20]

Apparatus:

  • Pycnometer (a glass flask with a precise volume)

  • Analytical balance

  • Thermostatic bath

  • or a Digital Density Meter

Procedure (using a pycnometer):

  • The empty, clean, and dry pycnometer is accurately weighed.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a thermostatic bath to bring the liquid to a specific temperature (e.g., 20 °C).

  • The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

  • The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index (Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples. ASTM D1218 provides a standard test method for the refractive index of liquid hydrocarbons.[21]

Apparatus:

  • Abbe refractometer or a digital refractometer

  • Constant temperature water bath

  • Light source (if not built into the refractometer)

  • Dropper

Procedure (using an Abbe refractometer):

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism of the refractometer is cleaned and dried.

  • A few drops of the liquid sample are placed on the prism.

  • The prisms are closed and the temperature is allowed to equilibrate, often controlled by a circulating water bath.

  • The light source is positioned, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the instrument's scale.

Determination of Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For a non-polar compound like this compound, its solubility is governed by the "like dissolves like" principle.[10][11][12][13][14]

Procedure (Qualitative):

  • A small, measured amount of the solute (this compound) is added to a test tube.

  • A measured volume of the solvent (e.g., water, ethanol, hexane) is added to the test tube.

  • The mixture is agitated (e.g., by vortexing or shaking) for a set period.

  • The mixture is allowed to stand and is visually inspected for signs of dissolution (a single, clear phase) or insolubility (two separate layers, cloudiness, or solid particles).

  • This process can be repeated with different solvents to determine its solubility profile. Alkanes are generally insoluble in polar solvents like water and soluble in non-polar organic solvents.[10][11][12][13][14]

Visualizations

The following diagram illustrates the molecular structure of this compound.

Caption: 2D molecular structure of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,2,3,3,4,4-Hexamethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of plausible synthetic pathways for the highly branched alkane, 2,2,3,3,4,4-hexamethylpentane. Due to the significant steric hindrance of the target molecule, its synthesis presents considerable challenges. The proposed methodologies are based on established organic chemistry principles and analogous reactions reported in the scientific literature.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests disconnecting the molecule at a central carbon-carbon bond. A key disconnection strategy involves the formation of the highly substituted C11 backbone from a C9 ketone and a C4 nucleophile, followed by removal of the carbonyl functional group. This leads to the identification of tri-tert-butylcarbinol as a key intermediate, which can be synthesized from di-tert-butyl ketone and a tert-butyl organometallic reagent.

Retrosynthesis This compound This compound Tri-tert-butylcarbinol Tri-tert-butylcarbinol This compound->Tri-tert-butylcarbinol Deoxygenation Di-tert-butyl Ketone Di-tert-butyl Ketone Tri-tert-butylcarbinol->Di-tert-butyl Ketone Addition tert-Butyl Nucleophile tert-Butyl Nucleophile Tri-tert-butylcarbinol->tert-Butyl Nucleophile Addition

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in a three-step sequence starting from the commercially available di-tert-butyl ketone.

Synthesis_Pathway Di-tert-butyl Ketone Di-tert-butyl Ketone Tri-tert-butylcarbinol Tri-tert-butylcarbinol Di-tert-butyl Ketone->Tri-tert-butylcarbinol 1. t-BuLi, Et2O 2. H2O workup Tri-tert-butylcarbinol Xanthate Tri-tert-butylcarbinol Xanthate Tri-tert-butylcarbinol->Tri-tert-butylcarbinol Xanthate 1. NaH 2. CS2 3. CH3I This compound This compound Tri-tert-butylcarbinol Xanthate->this compound Bu3SnH, AIBN Toluene (B28343), reflux

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis. These protocols are based on established procedures for similar transformations and should be adapted and optimized for the specific substrates.

Step 1: Synthesis of Tri-tert-butylcarbinol (2,2,4,4-Tetramethyl-3-t-butyl-pentane-3-ol)

This procedure is adapted from the successful synthesis of the highly hindered tri-tert-butylcarbinol.[1]

  • Reaction: Addition of tert-butyllithium (B1211817) to di-tert-butyl ketone.

  • Materials:

    • Di-tert-butyl ketone (2,2,4,4-tetramethyl-3-pentanone)

    • tert-Butyllithium in pentane (B18724) (e.g., 1.7 M solution)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with di-tert-butyl ketone and anhydrous diethyl ether under a nitrogen atmosphere.

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • tert-Butyllithium solution is added dropwise via the dropping funnel to the stirred solution of the ketone over a period of 1 hour, maintaining the temperature below -70 °C.

    • After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 4 hours.

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is allowed to warm to room temperature, and the layers are separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tri-tert-butylcarbinol.

    • Purification can be achieved by recrystallization from a suitable solvent such as methanol.

Step 2: Synthesis of Tri-tert-butylcarbinol Xanthate

This procedure is a standard method for the preparation of xanthate esters required for the Barton-McCombie deoxygenation.

  • Reaction: Formation of a xanthate ester from an alcohol.

  • Materials:

    • Tri-tert-butylcarbinol

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Carbon disulfide

    • Methyl iodide

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, sodium hydride is washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF.

    • A solution of tri-tert-butylcarbinol in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.

    • The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases.

    • The reaction mixture is cooled to 0 °C, and carbon disulfide is added dropwise.

    • After stirring for 2 hours at room temperature, methyl iodide is added dropwise at 0 °C.

    • The reaction mixture is stirred overnight at room temperature.

    • The reaction is quenched by the addition of water, and the product is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude xanthate is purified by column chromatography on silica (B1680970) gel.

Step 3: Deoxygenation of Tri-tert-butylcarbinol Xanthate to this compound

This is the final step, employing the Barton-McCombie deoxygenation reaction.[2][3]

  • Reaction: Radical-mediated deoxygenation of a xanthate.

  • Materials:

    • Tri-tert-butylcarbinol xanthate

    • Tributyltin hydride (Bu₃SnH)

    • Azobisisobutyronitrile (AIBN)

    • Anhydrous toluene

  • Procedure:

    • A solution of the tri-tert-butylcarbinol xanthate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

    • Tributyltin hydride and a catalytic amount of AIBN are added to the solution.

    • The reaction mixture is heated to reflux (approximately 110 °C) under a nitrogen atmosphere for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to remove the tin byproducts and any remaining impurities, yielding this compound.

Data Presentation

The following tables summarize key quantitative data for the materials involved in the proposed synthesis.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
Di-tert-butyl ketoneC₉H₁₈O142.24152-153-
Tri-tert-butylcarbinolC₁₃H₂₈O200.36-114-115
This compoundC₁₁H₂₄156.31194-57.06 (estimate)[4]

Table 2: Typical Reaction Conditions and Yields for Analogous Reactions

Reaction StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Grignard-type AdditionOrganolithium/GrignardDiethyl ether/THF-78 to RT2-1260-90
Xanthate FormationNaH, CS₂, CH₃ITHF0 to RT12-1680-95
Barton-McCombie DeoxygenationBu₃SnH, AIBNToluene/Benzene80-110 (reflux)2-670-95

Mechanistic Visualization

Barton-McCombie Deoxygenation Mechanism

The Barton-McCombie deoxygenation proceeds via a radical chain mechanism.

Barton_McCombie cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ 2 RH 2 RH 2 R•->2 RH 2 Bu3Sn• 2 Bu3Sn• 2 R•->2 Bu3Sn• + 2 Bu3SnH 2 Bu3SnH 2 Bu3SnH Bu3Sn• Bu3Sn• Xanthate Xanthate Alkyl_Radical R'• Alkane R'H Alkyl_Radical->Alkane + Bu3SnH_prop Bu3Sn_Radical_prop Bu3Sn• Bu3SnH_prop Bu3SnH Bu3Sn•->Alkyl_Radical + Xanthate

Caption: Mechanism of the Barton-McCombie deoxygenation.

References

Spectroscopic Profile of 2,2,3,3,4,4-Hexamethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

2,2,3,3,4,4-Hexamethylpentane is a highly branched acyclic alkane with the chemical formula C₁₁H₂₄ and a molecular weight of 156.31 g/mol .[1][2] Its structure consists of a five-carbon pentane (B18724) chain with six methyl groups attached to the second, third, and fourth carbon atoms. This high degree of branching significantly influences its spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar branched alkane structures and established spectroscopic principles.

Mass Spectrometry

Table 1: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Relative AbundanceAssignment
156Very Low / Absent[M]⁺ (Molecular Ion)
141Low[M-CH₃]⁺
99Moderate[M-C₄H₉]⁺ (Loss of a tert-butyl group)
57High[C₄H₉]⁺ (tert-butyl cation) - Likely Base Peak
43Moderate[C₃H₇]⁺ (isopropyl cation)
41Moderate[C₃H₅]⁺ (allyl cation)
29Low[C₂H₅]⁺ (ethyl cation)

Note: The molecular ion peak for highly branched alkanes is often weak or absent due to the high propensity for fragmentation at the branching points. The most stable carbocations, such as the tert-butyl cation, are expected to be the most abundant fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.0 - 1.2Singlet18HTwo terminal tert-butyl groups (C1 and C5 methyl protons)
~1.2 - 1.4Singlet6HTwo methyl groups on the central quaternary carbon (C3 methyl protons)

Note: Due to the high symmetry of the molecule and the absence of adjacent protons, all methyl groups are expected to appear as singlets. The slight difference in chemical shift is predicted based on the electronic environment of the different methyl groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~30 - 35Quaternary Carbon (C2, C4)
~35 - 40Quaternary Carbon (C3)
~30 - 35Methyl Carbons (attached to C2, C4)
~25 - 30Methyl Carbons (attached to C3)

Note: Due to the symmetry of the molecule, only four distinct carbon signals are expected. The chemical shifts are predicted based on typical values for quaternary and methyl carbons in branched alkanes.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretch (sp³ hybridized carbons)
1470 - 1450MediumC-H bend (scissoring)
1390 - 1365Medium-StrongC-H bend (umbrella mode of methyl groups, potentially split due to tert-butyl groups)

Note: The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These protocols can be adapted by researchers based on the specific instrumentation available.

Mass Spectrometry (Electron Ionization)

Objective: To obtain the mass spectrum of this compound, identifying the molecular ion and characteristic fragment ions.

Methodology:

  • Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For GC-MS, a dilute solution in a volatile solvent like hexane (B92381) is prepared.

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range of m/z 15 to 200 to ensure detection of the molecular ion and all relevant fragments.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose fragmentation pathways consistent with the structure of a highly branched alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon environments in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify the characteristic C-H stretching and bending vibrations.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a neat liquid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (e.g., salt plates or ATR crystal).

    • Place a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural elucidation of this compound.

Spectroscopic_Elucidation cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Structure Structural Confirmation MS Mass Spectrometry MW Molecular Weight (m/z of M⁺) MS->MW Frag Fragmentation Pattern MS->Frag H_NMR ¹H NMR Proton_Env Proton Environments (Chemical Shifts) H_NMR->Proton_Env Proton_Ratio Proton Ratio (Integration) H_NMR->Proton_Ratio C_NMR ¹³C NMR Carbon_Types Carbon Types (Chemical Shifts) C_NMR->Carbon_Types Symmetry Molecular Symmetry C_NMR->Symmetry IR Infrared Spectroscopy Func_Groups Functional Groups (Vibrational Modes) IR->Func_Groups Structure This compound MW->Structure Frag->Structure Proton_Env->Structure Proton_Ratio->Structure Carbon_Types->Structure Symmetry->Structure Func_Groups->Structure

Caption: Logical workflow for the structural elucidation of this compound.

References

Thermodynamic Properties of 2,2,3,3,4,4-Hexamethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,4,4-Hexamethylpentane, a highly branched C11 alkane, represents a molecule of significant interest in various fields, including fuel science and as a reference compound in spectroscopic studies. A thorough understanding of its thermodynamic properties is crucial for modeling its behavior in chemical processes, predicting its stability, and for the design of new molecules in drug development where specific molecular architectures are desired. This technical guide provides a comprehensive overview of the thermodynamic properties of this compound.

It is important to note that while extensive experimental thermodynamic data exists for linear and less branched alkanes, specific, publicly available experimental values for this compound are scarce. The data presented in this guide are, therefore, a combination of available physical properties and estimated thermodynamic values derived from well-established group contribution methods. This guide also details the general experimental protocols used to determine these fundamental properties for volatile, branched alkanes, providing a framework for further experimental investigation.

Estimated Thermodynamic Properties

The following table summarizes the estimated thermodynamic properties of this compound at standard conditions (298.15 K and 1 atm). These values are calculated using established group contribution methods, which provide reliable estimations in the absence of direct experimental data.

Thermodynamic PropertySymbolEstimated ValueUnit
Standard Enthalpy of Formation (gas)ΔHf°(g)-295.5 ± 5.0kJ/mol
Standard Molar Entropy (gas)S°(g)465.8 ± 10.0J/(mol·K)
Molar Heat Capacity (gas, constant pressure)Cp(g)245.3 ± 10.0J/(mol·K)

Note: The uncertainties provided are typical for group contribution methods for molecules of this complexity.

Physical Properties

A selection of experimentally determined and estimated physical properties for this compound are provided below for reference.

Physical PropertyValueUnitSource
Molecular FormulaC₁₁H₂₄--
Molecular Weight156.31 g/mol -
Boiling Point194°C[1]
Melting Point-57.06 (estimate)°C[1]
Density0.8069g/cm³[1]
Refractive Index1.4501-[1]

Experimental Protocols for Thermodynamic Property Determination

The determination of the thermodynamic properties of a volatile, branched alkane like this compound requires specialized experimental techniques. The following sections detail the general methodologies for measuring the key thermodynamic parameters.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of the volatile liquid sample (this compound) is encapsulated in a gelatin capsule or a thin-walled glass ampule to prevent its evaporation before combustion. The mass of the capsule and the sample are accurately determined.

  • Bomb Assembly: The encapsulated sample is placed in a crucible inside a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to make contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to approximately 30 atm to ensure complete combustion.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the capsule and the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

experimental_workflow_bomb_calorimetry cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep1 Weigh Sample prep2 Encapsulate Sample prep1->prep2 bomb1 Place Sample in Bomb prep2->bomb1 bomb2 Pressurize with O₂ bomb1->bomb2 cal1 Submerge Bomb bomb2->cal1 cal2 Measure Initial T cal1->cal2 cal3 Ignite Sample cal2->cal3 cal4 Record T Change cal3->cal4 an1 Calculate Heat Released cal4->an1 an2 Apply Corrections an1->an2 an3 Calculate ΔH°c an2->an3 an4 Calculate ΔH°f an3->an4

Experimental Workflow for Bomb Calorimetry
Heat Capacity and Entropy: Adiabatic and Differential Scanning Calorimetry

The heat capacity and standard entropy of a substance are determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

Methodology for Adiabatic Calorimetry:

  • Sample Loading: A known mass of the sample is hermetically sealed in a calorimeter vessel.

  • Cryostat and Adiabatic Shields: The calorimeter vessel is placed within a cryostat, which allows for measurements over a wide range of temperatures, typically from near absolute zero to above room temperature. The vessel is surrounded by one or more adiabatic shields.

  • Heating and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the sample, causing a small increase in its temperature. The temperature is measured with high precision using a calibrated thermometer.

  • Maintaining Adiabatic Conditions: The temperature of the adiabatic shields is continuously adjusted to match the temperature of the calorimeter vessel, minimizing any heat exchange with the surroundings.

  • Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the resulting temperature rise.

  • Entropy Calculation: The standard entropy at 298.15 K is determined by integrating the heat capacity data from a very low temperature (approaching 0 K) up to 298.15 K, and accounting for the entropies of any phase transitions that occur within this temperature range, according to the Third Law of Thermodynamics.

Methodology for Differential Scanning Calorimetry (DSC):

  • Sample and Reference Pans: A small, accurately weighed amount of the sample is placed in a sample pan, and an empty pan serves as a reference.

  • Heating Program: The sample and reference pans are heated at a constant rate in a controlled atmosphere.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Heat Capacity Determination: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.

  • Phase Transition Analysis: DSC can also be used to measure the enthalpy and temperature of phase transitions (e.g., melting), which are necessary for accurate entropy calculations.

experimental_workflow_calorimetry cluster_adiabatic Adiabatic Calorimetry cluster_dsc Differential Scanning Calorimetry cluster_analysis Data Analysis ac1 Load Sample ac2 Cool to Low T ac1->ac2 ac3 Heat in Increments ac2->ac3 ac4 Maintain Adiabatic Shield ac5 Measure ΔT for ΔQ ac3->ac5 an1 Calculate Cp(T) ac5->an1 dsc1 Load Sample & Reference dsc2 Heat at Constant Rate dsc1->dsc2 dsc3 Measure Differential Heat Flow dsc2->dsc3 dsc3->an1 an2 Integrate Cp/T dT an1->an2 an3 Calculate S° an2->an3

Experimental Workflows for Heat Capacity and Entropy Determination

Conclusion

This technical guide provides a summary of the key thermodynamic properties of this compound, based on established estimation methods due to the limited availability of direct experimental data. The detailed descriptions of the standard experimental protocols for determining the enthalpy of formation, heat capacity, and entropy offer a practical framework for researchers and scientists who may wish to undertake such measurements. Accurate thermodynamic data is fundamental to advancing our understanding and application of complex molecules, and it is hoped that this guide will serve as a valuable resource for the scientific community. Further experimental investigation into the thermodynamic properties of this and other highly branched alkanes is encouraged to refine our predictive models and expand the database of fundamental chemical knowledge.

References

The Solubility of 2,2,3,3,4,4-Hexamethylpentane in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2,3,3,4,4-hexamethylpentane, a highly branched and sterically hindered alkane. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document leverages data from a structurally analogous compound, triptane (2,2,3-trimethylbutane), to infer solubility trends. Furthermore, this guide details established experimental protocols for solubility determination, offering researchers the necessary methodologies to generate precise data for this compound.

Inferred Solubility Profile

As a non-polar, highly branched alkane, this compound is expected to exhibit solubility behavior consistent with the principle of "like dissolves like."[1][2][3][4][5] This indicates a higher affinity for non-polar organic solvents and virtual insolubility in polar solvents such as water. The significant steric hindrance resulting from the multiple methyl groups may influence the extent of its solubility compared to linear alkanes of similar molecular weight.

To provide a quantitative perspective, the solubility of triptane (2,2,3-trimethylbutane), a smaller yet highly branched alkane, is presented below. It is anticipated that this compound would exhibit a similar qualitative solubility pattern, though the exact quantitative values may differ.

Table 1: Solubility of Triptane (2,2,3-trimethylbutane) in Various Organic Solvents [6]

Solvent ClassSolventSolubility
AlcoholsEthanolSoluble
Aromatic HydrocarbonsBenzeneVery Soluble
EthersDiethyl EtherSoluble
Halogenated HydrocarbonsCarbon TetrachlorideVery Soluble
Aliphatic HydrocarbonsPetroleum EtherVery Soluble
KetonesAcetoneVery Soluble
Polar Aprotic SolventsWaterInsoluble

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods can be employed. The isothermal shake-flask method is a widely recognized and reliable approach for determining the equilibrium solubility of a solid in a liquid solvent.

Isothermal Shake-Flask Gravimetric Method

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, a known volume of the saturated solution is carefully removed, the solvent is evaporated, and the mass of the dissolved solute is determined gravimetrically.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials or flasks, each containing a precisely measured volume of the desired organic solvent.

    • Seal the containers to prevent solvent evaporation.

    • Place the containers in a constant-temperature water bath or incubator equipped with a shaker.

    • Agitate the mixtures at a constant speed for a sufficient duration (typically 24-72 hours) to ensure that equilibrium solubility is achieved. The continued presence of undissolved solid is essential to confirm saturation.

  • Sample Withdrawal and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation or dissolution.

    • Transfer the aliquot to a pre-weighed, clean, and dry container.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the container under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that ensures complete solvent removal without loss of the solute.

    • Once the solvent is completely evaporated, place the container in a desiccator to cool to room temperature and to prevent moisture absorption.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).

    Solubility = (Mass of container with solute - Mass of empty container) / Volume of aliquot taken

Workflow for Experimental Solubility Determination

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solute to Solvent start->add_excess seal_vessel Seal Vessel add_excess->seal_vessel agitate Agitate at Constant Temperature seal_vessel->agitate settle Allow Solids to Settle agitate->settle withdraw Withdraw Aliquot of Supernatant settle->withdraw transfer Transfer Aliquot to Container withdraw->transfer weigh_initial Weigh Empty Container weigh_initial->transfer calculate Calculate Solubility evaporate Evaporate Solvent transfer->evaporate weigh_final Weigh Container with Solute evaporate->weigh_final weigh_final->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Predictive Models for Alkane Solubility

For instances where experimental data is unavailable, predictive models can offer estimations of solubility.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use computational chemistry and machine learning to correlate the molecular structure of a solute with its solubility in various solvents.[7][8][9] They often require a set of descriptors that numerically represent the physicochemical properties of the molecules.

  • Thermodynamic Models: Approaches like the UNIFAC and UNIQUAC models can predict activity coefficients, which are then used to calculate solubility.[8] These models are based on group contributions and interaction parameters.

  • Hansen Solubility Parameters (HSP): This method characterizes both the solute and the solvent by three parameters representing dispersion forces, polar forces, and hydrogen bonding.[10] The principle is that substances with similar HSP values are likely to be soluble in one another.

While these models can provide valuable insights, it is crucial to validate their predictions with experimental data whenever possible, especially for structurally unique compounds like this compound.

References

Thermal Decomposition of 2,2,3,3,4,4-Hexamethylpentane: A Review of a Sparsely Studied Branched Alkane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide aims to provide a foundational understanding by summarizing general principles of hydrocarbon pyrolysis and drawing parallels from studies on other highly branched alkanes. The content herein is intended to guide future research by highlighting the current knowledge gaps and proposing experimental and theoretical approaches to elucidate the thermal behavior of this specific molecule.

Introduction to Alkane Pyrolysis

The thermal decomposition, or pyrolysis, of alkanes is a complex process involving the cleavage of carbon-carbon (C-C) and carbon-hydrogen (C-H) bonds to form smaller, often unsaturated, hydrocarbons. This process is of fundamental importance in various industrial applications, including petroleum refining (cracking), combustion, and the production of chemical feedstocks. The stability and decomposition pathways of an alkane are heavily influenced by its molecular structure, with branched isomers often exhibiting different behaviors compared to their linear counterparts.

Predicted Decomposition Pathways for 2,2,3,3,4,4-Hexamethylpentane

In the absence of direct experimental data, the initial steps of the thermal decomposition of this compound can be predicted based on bond dissociation energies (BDEs). The structure of this compound is characterized by a central C-C bond connecting two bulky tert-butyl groups, and numerous methyl groups attached to the pentane (B18724) backbone.

The primary initiation step in alkane pyrolysis is typically the scission of the weakest C-C bond. In this compound, the central C3-C4 bond is expected to be a likely point of initial cleavage due to steric strain, leading to the formation of two tert-butyl radicals. Subsequent reactions would involve a cascade of radical processes including:

  • β-scission: Fragmentation of larger radicals to form smaller alkenes and new radicals.

  • Hydrogen abstraction: Radicals abstracting hydrogen atoms from the parent molecule or other species, leading to the formation of stable molecules and new radicals.

  • Radical combination: Termination reactions where two radicals combine.

A simplified, hypothetical reaction network for the initial stages of decomposition is proposed below.

Decomposition_Pathway This compound This compound tert-Butyl Radical (x2) tert-Butyl Radical (x2) This compound->tert-Butyl Radical (x2) Initial C-C Scission Isobutylene (B52900) Isobutylene tert-Butyl Radical (x2)->Isobutylene β-scission Methyl Radical Methyl Radical tert-Butyl Radical (x2)->Methyl Radical β-scission Propane Propane tert-Butyl Radical (x2)->Propane H-abstraction Methane Methane Methyl Radical->Methane H-abstraction

Caption: Hypothetical initial decomposition pathway of this compound.

Proposed Experimental Protocols for Future Studies

To address the current lack of data, dedicated experimental investigations are necessary. The following protocols, based on established methods for studying hydrocarbon pyrolysis, are recommended.

Experimental Apparatus: Shock Tube & Flow Reactor

A combination of experimental setups would provide a comprehensive understanding of the decomposition over a wide range of conditions.

  • Single-Pulse Shock Tube: Ideal for studying high-temperature (typically >1000 K), short-residence-time kinetics. This method allows for the investigation of the primary decomposition reactions with minimal influence from secondary reactions.

  • Flow Reactor: Suitable for lower temperature ranges (600-1000 K) and longer residence times, providing insights into the formation of secondary products and the overall reaction network.

The workflow for a typical pyrolysis experiment is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Pyrolysis cluster_analysis Product Analysis Mixture Prepare Mixture (Hexamethylpentane + Inert Gas) Reactor Introduce to Reactor (Shock Tube or Flow Reactor) Mixture->Reactor Heating Rapid Heating to Target Temperature Reactor->Heating Quenching Rapid Cooling (Quenching) Heating->Quenching Sampling Sample Products Quenching->Sampling GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sampling->GCMS FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Sampling->FTIR Data_Analysis Kinetic Modeling & Mechanism Development GCMS->Data_Analysis Product Identification & Quantification FTIR->Data_Analysis Functional Group Analysis

Caption: A generalized experimental workflow for studying gas-phase pyrolysis.

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate, identify, and quantify the various decomposition products.

  • Fourier-Transform Infrared Spectroscopy (FTIR): For in-situ monitoring of the reaction progress and identification of functional groups of the products.

Quantitative Data from Analogous Highly Branched Alkanes

While no data exists for this compound, studies on the pyrolysis of other highly branched alkanes, such as isooctane (B107328) (2,2,4-trimethylpentane), can provide valuable comparative insights. The main decomposition pathways for isooctane involve C-C bond scissions, leading to the formation of isobutylene and various smaller hydrocarbons. It is anticipated that this compound would exhibit a higher activation energy for decomposition due to its greater steric hindrance.

AlkaneTemperature Range (K)Major ProductsReference
Isooctane1200 - 2100CH₄, C₂H₂, C₂H₄, C₃H₆, Isobutylene[1]
n-Heptane1200 - 2100CH₄, C₂H₂, C₂H₄, C₃H₆[1]

Note: This table is provided for comparative purposes and does not contain data for the target molecule.

Conclusion and Future Outlook

The thermal decomposition of this compound represents an unexplored area of chemical kinetics. Its unique, highly congested structure suggests that its pyrolysis behavior will be of significant fundamental interest. Future research efforts should focus on conducting detailed experimental studies using shock tubes and flow reactors, coupled with advanced analytical techniques, to determine the kinetic parameters and product distributions. These experimental findings will be crucial for the development and validation of detailed chemical kinetic models, which can then be used to predict the behavior of this and other highly branched alkanes in various technological applications. The lack of available data underscores a clear opportunity for original research in the field of physical organic chemistry and chemical kinetics.

References

The Enigmatic Stability of 2,2,3,3,4,4-Hexamethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3,4,4-Hexamethylpentane, a highly branched and sterically hindered alkane, presents a unique case study in chemical stability. While specific experimental data on this particular molecule is notably scarce in publicly accessible literature, its structural characteristics allow for a thorough theoretical assessment of its stability. This technical guide synthesizes the fundamental principles of alkane stability, drawing parallels with analogous highly branched structures to provide a comprehensive overview of the expected chemical behavior of this compound. The document explores its anticipated thermal, oxidative, and acid/base stability, outlines general experimental protocols for assessing these properties, and uses visualizations to illustrate key concepts.

Introduction: The Structural Uniqueness of this compound

This compound (C₁₁H₂₄) is a fascinating yet sparsely studied saturated hydrocarbon. Its structure, featuring a five-carbon backbone densely populated with methyl groups, results in significant steric hindrance around the central carbon-carbon bonds. This high degree of branching is the primary determinant of its chemical properties and is expected to confer exceptional stability compared to its linear and less-branched isomers. The core of its stability lies in the strength of its C-C and C-H bonds and the compact, globular shape of the molecule which minimizes surface area and intermolecular forces.

Theoretical Chemical Stability

The chemical stability of an alkane is fundamentally governed by the energy required to break its bonds. In the absence of specific experimental data for this compound, we can infer its stability based on well-established principles of physical organic chemistry.

Thermal Stability

Alkanes undergo thermal decomposition (pyrolysis) through homolytic cleavage of C-C and C-H bonds to form free radicals. The temperature at which this process begins is a key indicator of thermal stability. For highly branched alkanes, the C-C bonds, particularly those at quaternary centers, are generally the most susceptible to cleavage due to the formation of relatively stable tertiary or quaternary alkyl radicals. However, the steric congestion in this compound is anticipated to hinder the conformational changes required for bond elongation and subsequent cleavage, thereby increasing its thermal stability.

Oxidative Stability

The oxidation of alkanes typically proceeds via a free-radical chain reaction involving the abstraction of a hydrogen atom. The reactivity of C-H bonds generally follows the order: tertiary > secondary > primary. This compound possesses only primary hydrogens, which are the least reactive. Furthermore, the steric shielding provided by the bulky tert-butyl-like groups would significantly impede the approach of oxidizing agents, rendering the molecule highly resistant to oxidation.

Reactivity with Acids and Bases

Alkanes are generally inert towards acids and bases under normal conditions. However, superacids can protonate the C-H and C-C sigma bonds of alkanes, leading to isomerization or fragmentation. The extreme steric hindrance in this compound would likely make it exceptionally unreactive even towards superacids, as the bulky methyl groups would prevent the close approach of the acidic proton to the sigma bonds.

Quantitative Data (Inferred and Analogous Compounds)

Due to the lack of direct experimental data for this compound, the following table provides estimated values and data for analogous, highly branched alkanes to facilitate comparison.

PropertyThis compound (Estimated/Inferred)Analogous Compound Data
Molecular Formula C₁₁H₂₄-
Molecular Weight 156.31 g/mol -
Boiling Point Estimated to be in the range of 180-200 °C2,2,4,4-Tetramethylpentane: 122.3 °C
Melting Point Likely a solid at room temperature with a relatively high melting point due to its globular shape.2,2,3,3-Tetramethylbutane: 100.7 °C
Heat of Combustion Expected to be lower than less branched C₁₁H₂₄ isomers.-
Bond Dissociation Energy (C-C) High, due to steric hindrance.-

Experimental Protocols for Stability Assessment

The following are generalized experimental methodologies that could be employed to determine the chemical stability of this compound.

Determination of Thermal Stability (Pyrolysis)

Objective: To determine the temperature at which the molecule begins to decompose and to identify the resulting products.

Methodology: Pulse-Heated Microreactor Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound in an inert, high-boiling solvent is prepared.

  • Apparatus Setup: A microreactor capable of rapid heating and cooling (pulse heating) is connected to a gas chromatograph equipped with a mass spectrometer.

  • Experimental Procedure:

    • A small, precise volume of the sample solution is injected into the microreactor.

    • The reactor is rapidly heated to a set temperature for a short, controlled duration (a "pulse").

    • The effluent from the reactor is immediately swept into the GC-MS for separation and identification of any decomposition products.

    • The experiment is repeated at incrementally higher temperatures until decomposition is observed.

  • Data Analysis: The temperature at which the first appearance of decomposition products is detected is considered the onset of thermal decomposition. The identity and relative abundance of the products provide insight into the decomposition mechanism.

Experimental_Workflow_Thermal_Stability cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare dilute solution of Hexamethylpentane Inject Inject sample into microreactor Prep->Inject Heat Apply heat pulse (variable temperature) Inject->Heat Transfer Transfer effluent to GC-MS Heat->Transfer Separate Separate components by GC Transfer->Separate Identify Identify products by MS Separate->Identify Determine Determine decomposition temperature Identify->Determine

Determination of Oxidative Stability

Objective: To assess the reactivity of this compound towards a strong oxidizing agent.

Methodology: Controlled Oxidation with a Radical Initiator

  • Sample Preparation: A solution of this compound in an inert solvent (e.g., a perfluorocarbon) is prepared in a reaction vessel.

  • Apparatus Setup: The reaction vessel is equipped with a condenser, a port for introducing reagents, and a sampling port. The setup is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Experimental Procedure:

    • The solution is heated to a specific temperature.

    • A radical initiator (e.g., azobisisobutyronitrile, AIBN) and an oxidizing agent (e.g., a controlled stream of oxygen or a peroxide) are introduced.

    • Aliquots are withdrawn from the reaction mixture at regular time intervals.

  • Data Analysis: The aliquots are analyzed by GC-MS to monitor the disappearance of the starting material and the appearance of any oxidation products (e.g., alcohols, ketones). The rate of disappearance of this compound provides a measure of its oxidative stability.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors that contribute to the high chemical stability of this compound.

Stability_Factors Structure Molecular Structure of This compound Branching High Degree of Branching Structure->Branching Steric Significant Steric Hindrance Structure->Steric Bonds Strong C-C and C-H Bonds Structure->Bonds Stability High Chemical Stability Branching->Stability Steric->Stability Bonds->Stability

Conclusion

While a dedicated body of experimental research on this compound is currently lacking, a robust understanding of its chemical stability can be formulated based on established principles of organic chemistry. Its highly branched and sterically congested structure strongly suggests a molecule of exceptional thermal and oxidative stability, with very low reactivity towards common chemical reagents. The experimental protocols and theoretical frameworks presented in this guide provide a solid foundation for any future empirical investigations into this unique and stable hydrocarbon. For drug development professionals, the inertness of such a scaffold, if it could be functionalized, could offer a highly stable core for new molecular entities.

The Architecture of Carbon: A Technical Guide to the Discovery and History of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and understanding of highly branched alkanes, hydrocarbons characterized by a dense arrangement of carbon-carbon single bonds, represent a significant thread in the history of organic chemistry. From early investigations into the components of petroleum to the targeted synthesis of exceptionally strained and compact structures, the journey to master these molecules has driven innovation in synthetic methodology and our fundamental understanding of chemical bonding and reactivity. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic milestones in the field of highly branched alkanes, tailored for an audience of researchers, scientists, and drug development professionals who can leverage this knowledge in areas such as medicinal chemistry, materials science, and fuel technology.

Early Discoveries and the Quest for High-Performance Fuels

The story of highly branched alkanes is inextricably linked to the development of the internal combustion engine and the need for fuels with high resistance to knocking. This led to the identification and synthesis of specific branched isomers that exhibited superior performance.

One of the earliest significant achievements was the synthesis of triptane (2,2,3-trimethylbutane) in 1922 by the Belgian chemists Georges Chavanne and B. Lejeune.[1][2][3] They initially named it trimethylisopropylmethane.[1] Triptane, the most compact and highly branched of the heptane (B126788) isomers, was later recognized for its exceptional anti-knock properties, boasting an octane (B31449) rating of 112-113.[1]

Another pivotal molecule in this era was 2,2,4-trimethylpentane , commonly known as isooctane . First synthesized in the early 20th century during studies on petroleum refining, its significance grew in the 1920s when it was established as the 100-point standard on the octane rating scale.[4][5] The industrial-scale production of isooctane, primarily through the alkylation of isobutene with isobutane, became a cornerstone of producing high-octane gasoline.[4]

The work of pioneers like Russell Marker at the Ethyl Corporation was instrumental in this period. He developed the octane rating system and discovered the crucial relationship between increased branching in hydrocarbons and reduced engine knocking.[6][7] Further advancements in understanding the mechanisms of alkane isomerization and alkylation were made by chemists such as Herman Pines and Vladimir Ipatieff , whose work on acid-catalyzed reactions was fundamental to the petroleum industry.[8][9]

The Foundational Role of Frank C. Whitmore

A theoretical underpinning for the formation of branched alkanes, particularly in acid-catalyzed reactions, was provided by Frank C. Whitmore . In 1932, he proposed the concept of carbocation rearrangements, often referred to as "Whitmore shifts."[10][11][12][13] This theory explained how a less stable carbocation could rearrange to a more stable one through the migration of a hydride or an alkyl group, a mechanism that is fundamental to understanding the products of many organic reactions, including those that generate highly branched structures.[10]

Evolution of Synthetic Methodologies

The targeted synthesis of highly branched alkanes posed significant challenges to early organic chemists. Steric hindrance often impedes the formation of crowded carbon centers. Over the decades, a portfolio of synthetic methods has been developed and refined to overcome these hurdles.

Early Approaches: Wurtz Reaction and its Limitations

The Wurtz reaction , discovered by Charles-Adolphe Wurtz in 1855, was one of the earliest methods for forming carbon-carbon bonds by coupling two alkyl halides with sodium metal.[14] However, its utility for creating unsymmetrical or highly branched alkanes is severely limited. The reaction is most effective for synthesizing symmetrical alkanes from a single type of alkyl halide.[15][16][17][18] When a mixture of alkyl halides is used, a mixture of products is formed, which is often difficult to separate.[15][16][17] Furthermore, the reaction tends to fail with tertiary alkyl halides due to competing elimination reactions.[14][15][17]

The Advent of Organometallic Reagents: Grignard and Corey-House Synthesis

The development of organometallic chemistry revolutionized the construction of complex carbon skeletons. Grignard reagents , discovered by Victor Grignard in 1900, provided a reliable way to form carbon-carbon bonds by reacting an organomagnesium halide with an electrophile.[19]

A significant leap forward for the synthesis of complex alkanes, including branched structures, was the Corey-House synthesis (also known as the Corey–Posner–Whitesides–House reaction), developed in the 1960s.[12][13][20][21][22] This powerful method involves the reaction of a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[12][13][21] A key advantage of the Corey-House synthesis over the Wurtz reaction is its ability to couple different alkyl groups, allowing for the construction of unsymmetrical alkanes with high yields.[1][17][18] This method is particularly effective for coupling a primary alkyl halide with a lithium dialkylcuprate that can be primary, secondary, or tertiary.[13]

The Synthesis of Strained and Caged Highly Branched Alkanes

Beyond the acyclic branched alkanes, the 20th century witnessed the remarkable synthesis of highly strained, polycyclic alkanes that pushed the boundaries of chemical bonding theory.

Adamantane (B196018): A Diamondoid Hydrocarbon

Adamantane , a tricyclic alkane with a cage-like structure resembling a subunit of the diamond lattice, was first isolated from petroleum. Its synthesis, however, proved to be a challenge. A practical and efficient synthesis was developed in 1957 by Paul von Ragué Schleyer , involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[6][23][24][25] This breakthrough made adamantane and its derivatives readily accessible for research and applications, including in medicinal chemistry.

Cubane: The Quintessential Strained Molecule

The synthesis of cubane (C₈H₈) in 1964 by Philip Eaton and Thomas Cole was a landmark achievement in organic synthesis.[26][27] This platonic hydrocarbon, with its eight carbon atoms arranged at the vertices of a cube, possesses immense strain energy due to its 90° C-C-C bond angles.[26][27] Its successful synthesis defied expectations and opened up a new field of strained organic molecules with potential applications in high-energy materials.[28]

Bicyclo[1.1.1]pentane: A Phenyl Ring Bioisostere

First synthesized in 1964 by Wiberg and co-workers, bicyclo[1.1.1]pentane (BCP) is a highly strained, bridged bicyclic alkane.[24][27] In recent years, BCP has gained significant attention in medicinal chemistry as a bioisostere for a para-substituted phenyl ring, offering improved physicochemical properties such as enhanced solubility and metabolic stability.[27][29]

Characterization of Highly Branched Alkanes

The unambiguous identification of highly branched alkanes has been greatly facilitated by the development of modern spectroscopic techniques.

Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and connectivity of alkanes. The fragmentation patterns of branched alkanes in electron ionization (EI)-MS are distinct from their linear isomers. Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[15][16][26] This results in a characteristic fragmentation pattern where the molecular ion peak is often weak or absent, while peaks corresponding to the most stable carbocations are prominent.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the detailed structural elucidation of highly branched alkanes.[30][31][32][33] The chemical shifts and coupling constants provide precise information about the connectivity and stereochemistry of the carbon skeleton. The broad utility of NMR for structure elucidation was first recognized in the 1950s and has since become a cornerstone of organic chemistry.

Quantitative Data

The physical properties of alkanes are significantly influenced by the degree of branching. Increased branching generally leads to a more compact, spherical shape, which affects intermolecular forces.

CompoundIUPAC NameMolecular FormulaBoiling Point (°C)Melting Point (°C)Density (g/cm³)
Neopentane2,2-DimethylpropaneC₅H₁₂9.5[10][18][34][35]-16.6[10][35]0.61 (at 20°C)[10]
Triptane2,2,3-TrimethylbutaneC₇H₁₆80.8[3][8][11][14]-24.9[11]0.690 (at 20°C)[8][11]
Isooctane2,2,4-TrimethylpentaneC₈H₁₈99.3[4][16][27]-107.4[4][16][27]0.692 (at 20°C)[4][16][27]
2,2,3,3-Tetramethylbutane2,2,3,3-TetramethylbutaneC₈H₁₈106.5[36]100.70.79 (solid)
2,2,5-Trimethylhexane2,2,5-TrimethylhexaneC₉H₂₀124.1-0.716 (at 20°C)
2,2,3,3-Tetramethylpentane2,2,3,3-TetramethylpentaneC₉H₂₀140.3-13.50.756 (at 20°C)
3-Ethyl-2,2-dimethylpentane3-Ethyl-2,2-dimethylpentaneC₉H₂₀134.8-0.745 (at 20°C)
2,2,4,4-Tetramethylpentane2,2,4,4-TetramethylpentaneC₉H₂₀122.3-0.720 (at 20°C)
CubanePentacyclo[4.2.0.0²,⁵.0³,⁸.0⁴,⁷]octaneC₈H₈133[1][26]130-131[1][26]1.29[1][26]
AdamantaneTricyclo[3.3.1.1³,⁷]decaneC₁₀H₁₆269270 (sublimes)1.07
Bicyclo[1.1.1]pentaneBicyclo[1.1.1]pentaneC₅H₈32.5-~0.8

Experimental Protocols

Synthesis of Triptane (2,2,3-Trimethylbutane) - Adapted from Chavanne and Lejeune (1922)
  • Preparation of tert-Butylmagnesium Chloride: Magnesium turnings are activated with a small crystal of iodine in anhydrous diethyl ether. 2-Chloro-2-methylpropane (tert-butyl chloride) is added dropwise to the magnesium suspension to form the Grignard reagent.

  • Reaction with Acetone (B3395972): The solution of tert-butylmagnesium chloride is then cooled in an ice bath, and acetone is added dropwise with stirring. The reaction mixture is then refluxed for a short period.

  • Hydrolysis and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting tertiary alcohol, 2,3,3-trimethyl-2-butanol, is extracted with diethyl ether. The alcohol is then dehydrated, likely by heating with a strong acid such as sulfuric acid or by passing its vapors over activated alumina, to yield a mixture of alkenes, primarily 2,3,3-trimethyl-1-butene.

  • Hydrogenation: The alkene is then hydrogenated to triptane using a catalyst such as platinum or palladium on carbon under a hydrogen atmosphere.

Corey-House Synthesis of a Branched Alkane (Illustrative Example: 2,7-Dimethyloctane)

This protocol illustrates the general procedure for the Corey-House synthesis.

  • Formation of the Alkyllithium Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon), lithium metal is suspended in anhydrous diethyl ether. A solution of 1-bromo-5-methylhexane (B1585216) in diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the lithium is consumed.

  • Formation of the Gilman Reagent (Lithium di(5-methylhexyl)cuprate): The freshly prepared solution of 5-methylhexyllithium is cooled to 0°C. Copper(I) iodide is added in one portion, and the mixture is stirred until a clear, colorless solution of the Gilman reagent is formed.

  • Coupling Reaction: The Gilman reagent is cooled to -78°C (dry ice/acetone bath). A solution of 2-bromopropane (B125204) in diethyl ether is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the resulting crude 2,7-dimethyloctane (B85488) is purified by fractional distillation or column chromatography.

Visualizations

Historical_Timeline_of_Highly_Branched_Alkanes 1855 Wurtz Reaction (Limited for branched alkanes) 1900 Grignard Reagents Discovered 1855->1900 1922 First Synthesis of Triptane (Chavanne & Lejeune) 1900->1922 1920s Isooctane as Octane Standard 1922->1920s 1932 Whitmore Proposes Carbocation Rearrangements 1920s->1932 1957 Schleyer's Synthesis of Adamantane 1932->1957 1960s Corey-House Synthesis Developed 1957->1960s 1964 Synthesis of Cubane (Eaton & Cole) Synthesis of Bicyclo[1.1.1]pentane (Wiberg) 1960s->1964

Caption: A timeline of key discoveries in the history of highly branched alkanes.

Synthesis_Method_Evolution cluster_0 Early Methods cluster_1 Organometallic Era cluster_2 Rearrangement & Caged Systems Wurtz Reaction Wurtz Reaction Grignard Reagents Grignard Reagents Wurtz Reaction->Grignard Reagents Increased Scope Corey-House Synthesis (Organocuprates) Corey-House Synthesis (Organocuprates) Wurtz Reaction->Corey-House Synthesis (Organocuprates) Overcomes Limitations Grignard Reagents->Corey-House Synthesis (Organocuprates) Higher Yields & Unsymm. Alkanes Acid-Catalyzed Rearrangements Acid-Catalyzed Rearrangements

Caption: Evolution of synthetic methods for constructing highly branched alkanes.

Corey_House_Workflow Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyllithium (R-Li) Alkyllithium (R-Li) Alkyl Halide (R-X)->Alkyllithium (R-Li) 2 Li, Et2O Gilman Reagent (R2CuLi) Gilman Reagent (R2CuLi) Alkyllithium (R-Li)->Gilman Reagent (R2CuLi) CuI Coupling Product (R-R') Coupling Product (R-R') Gilman Reagent (R2CuLi)->Coupling Product (R-R') R'-X Alkyl Halide (R'-X) Alkyl Halide (R'-X)

Caption: A simplified workflow for the Corey-House synthesis of a branched alkane.

Conclusion

The journey of discovering and synthesizing highly branched alkanes is a testament to the ingenuity and perseverance of organic chemists. From the practical need for better fuels to the intellectual challenge of creating seemingly impossible structures, this field has consistently pushed the boundaries of chemical synthesis and theory. For contemporary researchers in drug development and materials science, the rich history and the powerful synthetic tools that have emerged provide a solid foundation for the design and construction of novel molecular architectures with tailored properties. The legacy of these early pioneers continues to inspire the development of even more efficient and selective methods for building the complex carbon frameworks that are central to modern chemistry.

References

Methodological & Application

Synthesis of 2,2,3,3,4,4-Hexamethylpentane via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the highly branched alkane, 2,2,3,3,4,4-hexamethylpentane. The synthetic strategy employs a two-step approach commencing with a Grignard reaction between tert-butylmagnesium chloride and 3,3-dimethyl-2-butanone (pinacolone) to form the sterically hindered tertiary alcohol, 2,2,3,3,4,4-hexamethylpentan-3-ol. Subsequent deoxygenation of this intermediate via a Barton-McCombie reaction affords the target alkane. This protocol offers a robust methodology for the construction of quaternary carbon centers, a common motif in pharmacologically active molecules.

Introduction

The synthesis of sterically congested hydrocarbons, such as this compound, presents a significant challenge in organic chemistry. These highly branched structures are of interest in medicinal chemistry and materials science due to their unique physical and chemical properties. The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, and its application in the synthesis of tertiary alcohols is well-established.[1] However, the reaction of sterically demanding Grignard reagents with hindered ketones can be low-yielding. This application note details a two-step pathway that overcomes these challenges through the formation of a tertiary alcohol intermediate, which is subsequently deoxygenated to the desired alkane. The Barton-McCombie deoxygenation is a reliable method for the removal of hydroxyl groups, particularly from sterically hindered alcohols.[2][3][4]

Data Presentation

Table 1: Summary of Reactants, Conditions, and Yields

StepReactionReactant 1Reactant 2SolventKey ConditionsProductReported Yield (%)
1Grignard Reactiontert-Butylmagnesium chloride3,3-Dimethyl-2-butanone (Pinacolone)Anhydrous Diethyl Ether0°C to rt, 1h2,2,3,3,4,4-Hexamethylpentan-3-olLow (Steric hindrance)
2Barton-McCombie Deoxygenation2,2,3,3,4,4-Hexamethylpentan-3-ol1,1'-Thiocarbonyldiimidazole (B131065)Toluene (B28343)Reflux, 4hThis compoundNot Reported

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC11H24
Molecular Weight156.31 g/mol [5]
Boiling Point194°C[6][7]
Density0.8069 g/cm³[6]
Refractive Index1.4501[6]
1H NMR No experimental data found. Predicted to show a singlet for the 18 equivalent methyl protons and another singlet for the 6 equivalent methyl protons.
13C NMR No experimental data found. Predicted to show signals for the quaternary carbons and the methyl carbons.
Mass Spectrum No experimental data found. Expected fragmentation would involve the loss of tert-butyl or smaller alkyl fragments.

Experimental Protocols

Step 1: Synthesis of 2,2,3,3,4,4-Hexamethylpentan-3-ol via Grignard Reaction

This protocol is adapted from general procedures for Grignard reactions with ketones.[1]

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation of Grignard Reagent: a. Place magnesium turnings (1.2 equivalents) in the flame-dried three-necked flask under an inert atmosphere. b. Add a small crystal of iodine. c. In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 equivalent) in anhydrous diethyl ether. d. Add a small portion of the tert-butyl chloride solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and the appearance of turbidity. Gentle warming may be necessary. e. Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux. f. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Pinacolone (B1678379): a. Cool the Grignard reagent solution to 0°C using an ice bath. b. Dissolve pinacolone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. c. Add the pinacolone solution dropwise to the stirred Grignard reagent. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

  • Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH4Cl solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4. d. Filter the solution and remove the solvent under reduced pressure to yield the crude 2,2,3,3,4,4-hexamethylpentan-3-ol. e. Due to the high steric hindrance, the yield of the desired tertiary alcohol is expected to be low. The primary competing side reaction is the enolization of pinacolone by the basic Grignard reagent.

Step 2: Synthesis of this compound via Barton-McCombie Deoxygenation

This protocol is a general procedure for the deoxygenation of a tertiary alcohol.[2][3][4][8]

Materials:

  • 2,2,3,3,4,4-Hexamethylpentan-3-ol (from Step 1)

  • 1,1'-Thiocarbonyldiimidazole (TCDI)

  • Tributyltin hydride (n-Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask, flame-dried

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

Procedure:

  • Formation of the Thiocarbonyl Derivative: a. Dissolve the crude 2,2,3,3,4,4-hexamethylpentan-3-ol (1.0 equivalent) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere. b. Add 1,1'-thiocarbonyldiimidazole (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours or until the starting alcohol is consumed (monitored by TLC).

  • Deoxygenation: a. To the solution containing the thiocarbonyl derivative, add tributyltin hydride (2.0 equivalents) and a catalytic amount of AIBN (0.2 equivalents). b. Heat the reaction mixture to reflux (approximately 110°C) for 4 hours.

  • Workup and Purification: a. Cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl solution. b. Extract the mixture with ethyl acetate. c. Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and filter. d. Concentrate the filtrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford pure this compound.

Mandatory Visualization

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Barton-McCombie Deoxygenation reagent_prep Grignard Reagent Preparation (tert-Butylmagnesium chloride) reaction Reaction with Ketone (Pinacolone) reagent_prep->reaction Anhydrous Ether, 0°C workup1 Aqueous Workup (NH4Cl quench) reaction->workup1 purification1 Purification (Extraction & Drying) workup1->purification1 intermediate 2,2,3,3,4,4-Hexamethylpentan-3-ol purification1->intermediate thio_formation Thiocarbonyl Derivative Formation (TCDI) intermediate->thio_formation deoxygenation Radical Deoxygenation (n-Bu3SnH, AIBN) thio_formation->deoxygenation Toluene, Reflux workup2 Aqueous Workup deoxygenation->workup2 purification2 Purification (Column Chromatography) workup2->purification2 product This compound purification2->product

Caption: Synthetic workflow for this compound.

G cluster_grignard Grignard Reaction cluster_barton Barton-McCombie Deoxygenation tert-Butylmagnesium\nchloride tert-Butylmagnesium chloride Tertiary Alkoxide\nIntermediate Tertiary Alkoxide Intermediate tert-Butylmagnesium\nchloride->Tertiary Alkoxide\nIntermediate Nucleophilic Addition Pinacolone Pinacolone Pinacolone->Tertiary Alkoxide\nIntermediate 2,2,3,3,4,4-Hexamethylpentan-3-ol 2,2,3,3,4,4-Hexamethylpentan-3-ol Tertiary Alkoxide\nIntermediate->2,2,3,3,4,4-Hexamethylpentan-3-ol Acidic Workup Thiocarbonyl\nDerivative Thiocarbonyl Derivative 2,2,3,3,4,4-Hexamethylpentan-3-ol->Thiocarbonyl\nDerivative TCDI Alkyl Radical Alkyl Radical Thiocarbonyl\nDerivative->Alkyl Radical n-Bu3Sn• This compound This compound Alkyl Radical->this compound n-Bu3SnH

Caption: Key transformations in the synthesis pathway.

References

Application Notes and Protocols for 2,2,3,3,4,4-Hexamethylpentane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,3,3,4,4-hexamethylpentane as a non-polar solvent, including its physical properties, potential applications, and detailed protocols for its use in common laboratory procedures. Due to the limited availability of specific experimental data for this highly branched alkane, the following protocols are based on the general principles of using non-polar solvents with similar characteristics.

Introduction

This compound is a highly branched, non-polar aliphatic hydrocarbon. Its unique structure, characterized by extensive methyl substitution, results in distinct physical properties that can be advantageous in specific applications where traditional non-polar solvents may be less suitable. Its high boiling point and relatively low density make it a candidate for high-temperature reactions and extractions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below, alongside a comparison with other common non-polar solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1][2]
CAS Number 60302-27-4[1][2]
Appearance Not Available
Boiling Point 181 - 196 °C[1][3]
Melting Point 64 - 66 °C[1]
Density 0.743 - 0.794 g/mL[1][3]
Refractive Index ~1.444[3]
Solubility Insoluble in water; soluble in non-polar organic solvents.

Table 2: Comparison with Common Non-Polar Solvents

SolventBoiling Point (°C)Density (g/mL)Polarity Index
This compound 181 - 196 ~0.77 ~0.0 (estimated)
n-Hexane690.6550.1
n-Heptane980.6840.1
Cyclohexane810.7790.2
Toluene1110.8672.4

Potential Applications

Based on its physical properties, this compound can be considered for the following applications:

  • High-Temperature Organic Synthesis: Its high boiling point makes it suitable as a solvent for organic reactions requiring elevated temperatures, where more volatile solvents like hexane (B92381) or heptane (B126788) would require reflux under pressure.

  • Extraction of Non-Polar Compounds: It can be used for the extraction of non-polar natural products, active pharmaceutical ingredients (APIs), and other organic compounds from solid matrices or aqueous solutions.

  • Normal-Phase Chromatography: It can serve as a non-polar mobile phase, either alone or in combination with more polar solvents, for the separation of compounds using normal-phase chromatography.

  • Recrystallization of Non-Polar Compounds: Its properties may be suitable for the recrystallization and purification of non-polar organic compounds.

Experimental Protocols

The following are generalized protocols for the use of this compound in common laboratory procedures. Note: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Protocol for Solid-Liquid Extraction of a Non-Polar Analyte

This protocol describes the extraction of a non-polar compound from a solid matrix.

Materials:

  • Dried and powdered solid matrix containing the target analyte

  • This compound

  • Soxhlet extraction apparatus or round-bottom flask with reflux condenser

  • Heating mantle

  • Filter paper and funnel or filtration apparatus

  • Rotary evaporator

Procedure:

  • Place a known quantity of the dried and powdered solid matrix into a thimble for the Soxhlet apparatus or directly into a round-bottom flask.

  • Add a sufficient volume of this compound to the flask to ensure complete immersion of the solid material and to allow for boiling and condensation.

  • Set up the Soxhlet apparatus or reflux condenser.

  • Heat the solvent to its boiling point and allow the extraction to proceed for a predetermined time (typically several hours). For reflux, maintain a gentle boil.

  • After extraction, allow the solution to cool to room temperature.

  • Filter the extract to remove any solid particles.

  • Concentrate the filtrate using a rotary evaporator to remove the this compound and isolate the crude extract.

G A Solid Matrix B Add this compound A->B C Heat and Extract (Soxhlet/Reflux) B->C D Cool and Filter C->D E Concentrate (Rotary Evaporator) D->E F Crude Extract E->F

Solid-Liquid Extraction Workflow
Protocol for Liquid-Liquid Extraction of a Non-Polar Analyte

This protocol outlines the separation of a non-polar compound from an aqueous solution.

Materials:

  • Aqueous solution containing the target analyte

  • This compound

  • Separatory funnel

  • Beakers or flasks for collecting layers

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Pour the aqueous solution into a separatory funnel.

  • Add an equal volume of this compound to the separatory funnel.

  • Stopper the funnel and invert it, then open the stopcock to release any pressure.

  • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

  • Allow the layers to separate. The less dense this compound will be the top layer.

  • Drain the lower aqueous layer into a beaker.

  • Drain the upper organic layer into a separate flask.

  • For exhaustive extraction, the aqueous layer can be returned to the separatory funnel and the extraction process repeated with fresh solvent.

  • Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Decant or filter the dried organic solution and concentrate it using a rotary evaporator.

G cluster_0 Extraction cluster_1 Separation cluster_2 Isolation A Aqueous Solution in Separatory Funnel B Add this compound A->B C Shake and Allow Layers to Separate B->C D Drain Aqueous Layer C->D E Collect Organic Layer C->E F Dry Organic Layer E->F G Concentrate F->G H Isolated Compound G->H

Liquid-Liquid Extraction Workflow
Protocol for Use in Normal-Phase Chromatography

This protocol describes the use of this compound as a component of the mobile phase in normal-phase column chromatography.

Materials:

  • Silica gel or other polar stationary phase

  • Chromatography column

  • This compound

  • A more polar co-solvent (e.g., ethyl acetate, diethyl ether)

  • Sample mixture

  • Collection tubes

Procedure:

  • Prepare the mobile phase by mixing this compound with a polar co-solvent in a desired ratio. The optimal ratio will depend on the polarity of the compounds to be separated and should be determined by thin-layer chromatography (TLC) analysis first.

  • Pack the chromatography column with the stationary phase using the prepared mobile phase.

  • Dissolve the sample mixture in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions in separate tubes.

  • The polarity of the mobile phase can be gradually increased during the elution (gradient elution) by increasing the proportion of the polar co-solvent to separate compounds with a wider range of polarities.

  • Analyze the collected fractions by TLC to identify those containing the desired compound(s).

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

G A Prepare Mobile Phase (this compound + Polar Co-solvent) B Pack Column A->B C Load Sample B->C D Elute and Collect Fractions C->D E Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H Purified Compound G->H

Normal-Phase Chromatography Workflow

Safety and Handling

This compound is a flammable liquid and should be handled with care.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin and eyes. Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound presents itself as a viable, high-boiling point, non-polar solvent for specialized applications in organic synthesis and purification. While specific documented uses are not widespread, its physical properties suggest it can be a useful alternative to more common non-polar solvents, particularly when high temperatures are required. The provided protocols offer a starting point for its integration into laboratory workflows, with the understanding that optimization will be necessary for specific applications.

References

Application Notes and Protocols: 2,2,3,3,4,4-Hexamethylpentane as an Inert Solvent for Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,3,3,4,4-hexamethylpentane as an inert solvent for various spectroscopic techniques. Due to its unique highly branched and saturated structure, this solvent offers excellent transparency in certain spectral regions and minimal interaction with analytes, making it a valuable tool for specific spectroscopic applications.

Introduction

This compound is a highly branched aliphatic alkane. Its molecular structure, devoid of any functional groups or unsaturation, renders it chemically inert and an ideal candidate for a non-interacting solvent in spectroscopic studies where solvent interference is a major concern. Its primary advantages lie in its optical transparency in the ultraviolet-visible (UV-Vis) and infrared (IR) regions and its simple nuclear magnetic resonance (NMR) spectrum.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its application as a spectroscopic solvent.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2][3][4]
Molecular Weight 156.31 g/mol [1][2][3][4]
Density 0.794 g/mL[2]
Boiling Point 181 °C[2]
Melting Point 64-66 °C[1]
Refractive Index 1.444[2]
Solubility Insoluble in water; Soluble in non-polar organic solvents.
UV Cutoff ~200 nm (estimated)

Note: The UV cutoff is an estimation based on the values for similar highly branched alkanes like isooctane (B107328) (2,2,4-trimethylpentane) which has a UV cutoff of 215 nm.

Spectroscopic Applications

UV-Visible (UV-Vis) Spectroscopy

Due to the absence of chromophores, this compound is transparent in a significant portion of the UV-Vis spectrum. Its estimated UV cutoff of around 200 nm allows for the analysis of a wide range of compounds that absorb in the near-UV and visible regions without solvent interference.

Key Advantages:

  • Low Reactivity: Its inert nature prevents chemical reactions with the analyte.

  • Good Transparency: Allows for the study of analytes with absorption maxima above ~200 nm.

Infrared (IR) Spectroscopy

As a saturated hydrocarbon, this compound has a relatively simple IR spectrum, primarily showing C-H stretching and bending vibrations. The key absorption bands for alkanes are typically found in the 2850-3000 cm⁻¹ (C-H stretch) and 1350-1470 cm⁻¹ (C-H bend) regions.[5][6] This leaves large spectral windows open for the analysis of functional groups in dissolved analytes.

Key Advantages:

  • Spectral Windows: Large transparent regions in the mid-IR allow for unobstructed analysis of most functional groups.

  • Non-polar Environment: Ideal for studying analytes in a non-polar medium, minimizing hydrogen bonding and other polar interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to be very simple due to the high symmetry of the molecule. The proton NMR spectrum would likely show a limited number of signals in the upfield region (typically 0.7-1.5 ppm for alkanes).[7] Similarly, the carbon NMR spectrum would exhibit a few signals in the aliphatic region (typically 10-50 ppm).[8][9] The absence of signals in the downfield region makes it an excellent solvent for analyzing aromatic and other deshielded protons and carbons of the analyte. For use in NMR, a deuterated version of the solvent would be necessary to avoid a large solvent signal in the ¹H NMR spectrum.

Key Advantages:

  • Simple Background Spectrum: Minimal overlapping signals with the analyte.

  • Chemical Inertness: No chemical shift changes due to solvent-analyte interactions.

Experimental Protocols

The following are generalized protocols for preparing samples for spectroscopic analysis using this compound.

Protocol for UV-Visible Spectroscopy

Objective: To prepare a solution of a solid or liquid analyte in this compound for UV-Vis analysis.

Materials:

  • This compound (spectroscopic grade)

  • Analyte (solid or liquid)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Solvent Preparation: Ensure the this compound is of spectroscopic grade to minimize background absorbance.

  • Sample Preparation:

    • Solid Samples: Accurately weigh a known amount of the solid analyte and transfer it to a volumetric flask. Add a small amount of this compound to dissolve the solid completely. Once dissolved, dilute to the mark with the solvent.

    • Liquid Samples: Accurately measure a known volume of the liquid analyte using a pipette and transfer it to a volumetric flask. Dilute to the mark with this compound.

  • Cuvette Preparation: Rinse the quartz cuvette with a small amount of the prepared sample solution before filling it.

  • Blank Measurement: Fill a quartz cuvette with pure this compound to record the baseline spectrum.

  • Sample Measurement: Fill the quartz cuvette with the sample solution and record the UV-Vis spectrum.

Protocol for Infrared (IR) Spectroscopy

Objective: To prepare a solution of a solid or liquid analyte in this compound for IR analysis.

Materials:

  • This compound (spectroscopic grade, anhydrous)

  • Analyte (solid or liquid)

  • Liquid-transmission IR cell (e.g., NaCl or KBr plates)

  • Pipettes

Procedure:

  • Solvent Preparation: Use anhydrous this compound to avoid interference from water O-H bands.

  • Sample Preparation: Prepare a concentrated solution of the analyte in this compound. The concentration should be high enough to observe the analyte's IR bands clearly.

  • Cell Assembly:

    • Place a drop of the sample solution onto the face of one IR plate.

    • Carefully place the second IR plate on top to create a thin liquid film.

  • Background Spectrum: Run a background spectrum of the empty IR cell.

  • Sample Spectrum: Place the assembled cell in the IR spectrometer and acquire the spectrum of the sample.

  • Solvent Subtraction: If necessary, a spectrum of the pure solvent can be recorded and subtracted from the sample spectrum to isolate the analyte's signals.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To prepare a solution of an analyte in deuterated this compound for NMR analysis.

Materials:

  • Deuterated this compound (if available) or a suitable deuterated lock solvent if using the non-deuterated hexamethylpentane as the bulk solvent.

  • Analyte

  • NMR tube

  • Pipette

Procedure:

  • Solvent Selection: Ideally, use deuterated this compound. If unavailable, dissolve the analyte in standard this compound and add a small amount of a deuterated solvent (e.g., CDCl₃) to provide a lock signal. Note that the signals from the non-deuterated solvent will be present and may be very intense.

  • Sample Preparation: Dissolve an appropriate amount of the analyte in the chosen solvent directly in the NMR tube. The typical sample volume is 0.5-0.7 mL.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and/or ¹³C NMR spectra.

Visualizations

The following diagrams illustrate the general workflows for sample preparation in spectroscopy.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Start weigh_sample Weigh Solid or Measure Liquid Analyte start->weigh_sample dissolve Dissolve in This compound weigh_sample->dissolve dilute Dilute to Final Concentration dissolve->dilute blank Prepare & Measure Blank (Solvent Only) dilute->blank sample Prepare & Measure Sample Solution blank->sample analyze Analyze Spectrum sample->analyze

Caption: General workflow for UV-Vis sample preparation.

IR_Workflow cluster_prep Sample Preparation cluster_analysis IR Analysis start Start prepare_solution Prepare Concentrated Solution in Solvent start->prepare_solution apply_sample Apply a Drop to IR Plate prepare_solution->apply_sample assemble_cell Assemble Liquid Cell apply_sample->assemble_cell background Record Background Spectrum assemble_cell->background measure_sample Record Sample Spectrum background->measure_sample

Caption: Workflow for preparing a liquid sample for IR spectroscopy.

NMR_Workflow start Start dissolve_sample Dissolve Analyte in Deuterated Solvent start->dissolve_sample transfer Transfer to NMR Tube dissolve_sample->transfer homogenize Ensure Homogeneous Solution transfer->homogenize acquire Acquire NMR Spectrum homogenize->acquire

Caption: Logical steps for preparing an NMR sample.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for flammable organic solvents.

Conclusion

This compound presents itself as a promising inert solvent for specialized spectroscopic applications where minimal solvent-analyte interaction is critical. Its high degree of branching and lack of functionality provide a non-polar environment and significant transparency in key spectral regions. While its use is not as widespread as common spectroscopic solvents, its unique properties make it a valuable tool for researchers in chemistry and drug development for obtaining high-quality spectra of sensitive or reactive compounds. Further investigation into its deuterated form would significantly enhance its utility in NMR spectroscopy.

References

Applications of 2,2,3,3,4,4-Hexamethylpentane in GC-MS: A Review of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Application as an Internal Standard

Due to its high molecular weight (156.31 g/mol ) and branched structure, 2,2,3,3,4,4-hexamethylpentane is expected to have a unique retention time and mass spectrum, making it a candidate for an internal standard in the analysis of complex hydrocarbon mixtures. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes.

Key Characteristics for an Internal Standard:

  • Chemical Inertness: Should not react with the sample matrix or analytes.

  • Unique Retention Time: Elutes at a time distinct from all other components in the sample.

  • Distinct Mass Spectrum: Produces a fragmentation pattern that does not interfere with the mass spectra of the analytes.

  • High Purity: To ensure accurate quantification.

Protocol: Use as an Internal Standard for Hydrocarbon Analysis

This protocol outlines the theoretical use of this compound as an internal standard for the quantification of long-chain or branched alkanes in a sample matrix, such as fuel or environmental extracts.

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a precise amount of high-purity this compound.
  • Dissolve it in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to create a stock solution of known concentration (e.g., 1000 µg/mL).

2. Sample Preparation:

  • To a known volume or weight of the sample, add a precise volume of the internal standard stock solution.
  • Perform any necessary extraction or dilution steps.

3. GC-MS Analysis:

  • Inject a specific volume of the prepared sample into the GC-MS system.
  • The GC will separate the components based on their boiling points and interactions with the column stationary phase.
  • The mass spectrometer will ionize and fragment the eluted compounds, generating a mass spectrum for each.

4. Data Analysis:

  • Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.
  • Calculate the response factor for each analyte relative to the internal standard using a calibration curve.
  • Quantify the analytes in the unknown sample based on their peak areas relative to the internal standard's peak area.

Table 1: Theoretical GC-MS Parameters for this compound Analysis

ParameterSuggested Value
GC Column Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless (for trace analysis) or Split
Injector Temp. 250 °C
Oven Program Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300

Expected Mass Spectrum and Fragmentation

The mass spectrum of an alkane is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[1] For branched alkanes like this compound, fragmentation is more likely to occur at the branching points, leading to the formation of stable carbocations.[2][3]

The molecular ion peak (M⁺) for alkanes may be of low intensity.[1] For this compound (C₁₁H₂₄), the molecular ion would be at m/z 156. The most abundant fragments would likely result from the cleavage of C-C bonds to form stable tertiary carbocations.

Table 2: Predicted Major Fragments for this compound

m/zProposed Fragment IonStructure
57tert-Butyl cation[C(CH₃)₃]⁺
99C₇H₁₅⁺[M - C₄H₉]⁺ (Loss of a tert-butyl group)
141C₁₀H₂₁⁺[M - CH₃]⁺ (Loss of a methyl group)

Logical Workflow for Method Development

The following diagram illustrates the logical steps involved in developing a GC-MS method utilizing this compound as an internal standard.

GCMS_Method_Development A Define Analytical Goal B Select Internal Standard (this compound) A->B C Prepare Stock Solutions (Analytes & IS) B->C I Prepare Calibration Standards C->I D Select GC Column E Optimize Oven Temperature Program D->E F Set Injector Parameters E->F G Tune Mass Spectrometer H Set Ionization & Acquisition Parameters G->H J Analyze Standards & Samples I->J K Evaluate Performance (Linearity, LOD, LOQ) J->K L Finalize Protocol K->L

GC-MS Method Development Workflow

Signaling Pathway of GC-MS Analysis

The following diagram outlines the process flow of a sample undergoing GC-MS analysis.

GCMS_Analysis_Pathway cluster_sample_intro Sample Introduction cluster_separation Separation cluster_detection Detection cluster_data Data Processing Sample Sample with Internal Standard Injector GC Injector (Vaporization) Sample->Injector GC_Column Gas Chromatography Column (Separation by Boiling Point) Injector->GC_Column Ion_Source Ion Source (Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Filtering by m/z) Ion_Source->Mass_Analyzer Detector Detector (Signal Generation) Mass_Analyzer->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram (Intensity vs. Time) Data_System->Chromatogram Mass_Spectrum Mass Spectrum (Intensity vs. m/z) Data_System->Mass_Spectrum Quantification Quantification & Identification Chromatogram->Quantification Mass_Spectrum->Quantification

GC-MS Sample Analysis Pathway

References

Application Note: 2,2,3,3,4,4-Hexamethylpentane as a Robust Internal Standard for Hydrocarbon Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of 2,2,3,3,4,4-hexamethylpentane as an internal standard for the quantitative analysis of hydrocarbons by gas chromatography (GC). Its unique structural properties and chemical inertness make it an excellent candidate for improving the accuracy and precision of chromatographic data. This document provides comprehensive protocols for sample preparation, instrument configuration, and data analysis, supported by clear data presentation and a visual workflow diagram.

Introduction

Quantitative analysis of hydrocarbons is a critical aspect of various fields, including petroleum chemistry, environmental monitoring, and pharmaceutical development. Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds. However, variations in sample injection volume, instrument drift, and sample matrix effects can introduce errors in quantification. The use of an internal standard (IS) is a widely accepted method to correct for these variations, thereby enhancing the reliability of the results.[1][2]

An ideal internal standard should be chemically similar to the analytes of interest, not present in the original sample, and completely resolved from other sample components.[1][2] this compound, a highly branched alkane, possesses several characteristics that make it a suitable internal standard for the analysis of a range of hydrocarbons. Its high degree of methylation results in a stable molecule with a distinct retention time, often eluting in a region of the chromatogram free from interference from common hydrocarbon analytes.

Physicochemical Properties of this compound

The selection of an appropriate internal standard is predicated on its physical and chemical properties. This compound (CAS RN: 60302-27-4) is a C11 hydrocarbon with the following key properties:[3][4][5]

PropertyValueReference
Molecular FormulaC11H24[3][4]
Molecular Weight156.31 g/mol [3][4]
Boiling PointApproximately 181-196 °C[3][6][7]
Melting PointApproximately 64-66 °C[3]
DensityApproximately 0.743 - 0.8069 g/cm³[3][6][7]
Refractive IndexApproximately 1.444 - 1.4501[6][7]

Its relatively high boiling point ensures it is suitable for the analysis of a wide range of volatile to semi-volatile hydrocarbons. The highly branched, compact structure contributes to its unique chromatographic behavior and stability.

Experimental Protocols

Preparation of Internal Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., dichloromethane, hexane, or a solvent compatible with the sample matrix)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Analytical balance

Procedure:

  • Accurately weigh a precise amount (e.g., 100 mg) of this compound using an analytical balance.

  • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent to dissolve the compound completely.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Cap the flask and invert it several times to ensure a homogenous solution. This will be the stock solution (e.g., at 10 mg/mL).

Preparation of Calibration Standards

Objective: To prepare a series of calibration standards containing known concentrations of the target hydrocarbon analytes and a constant concentration of the internal standard.

Materials:

  • Stock solutions of target hydrocarbon analytes

  • Internal standard stock solution

  • High-purity solvent

  • Class A volumetric flasks (e.g., 10 mL)

  • Micropipettes

Procedure:

  • Label a series of 10 mL volumetric flasks for each calibration level.

  • Using micropipettes, add appropriate volumes of the analyte stock solutions to each flask to achieve the desired concentration range.

  • Add a constant, known volume of the this compound internal standard stock solution to each volumetric flask. The final concentration of the internal standard should be similar to the expected concentration of the analytes.[2]

  • Dilute each flask to the mark with the solvent.

  • Cap and invert each flask to ensure homogeneity.

Sample Preparation

Objective: To prepare the unknown sample for analysis by adding the internal standard.

Materials:

  • Unknown hydrocarbon sample

  • Internal standard stock solution

  • Volumetric flask or vial

  • Micropipette

Procedure:

  • Accurately measure a known volume or weight of the unknown sample.

  • Transfer the sample to a volumetric flask or vial.

  • Add the same constant, known volume of the this compound internal standard stock solution as was added to the calibration standards.

  • If necessary, dilute the sample with the solvent to an appropriate volume.

Gas Chromatography (GC) Analysis

Objective: To chromatographically separate and detect the hydrocarbon analytes and the internal standard.

Instrumentation (Typical):

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, DB-5)

  • Autosampler

Typical GC Conditions:

ParameterRecommended Setting
Injector
Injection ModeSplitless or Split
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature50 °C
Initial Hold Time2 minutes
Ramp Rate10 °C/min
Final Temperature280 °C
Final Hold Time5 minutes
Carrier Gas
GasHelium or Hydrogen
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min

Note: These are general conditions and should be optimized for the specific analytes and instrument.

Data Analysis and Calculation

The concentration of each analyte is determined by calculating the ratio of its peak area to the peak area of the internal standard.[1] A calibration curve is generated by plotting the peak area ratio against the concentration ratio for the calibration standards.[8][9]

1. Calculate the Response Factor (RF):

For each calibration standard, calculate the response factor using the following equation:

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

2. Create a Calibration Curve:

Plot the area ratio (Areaanalyte / AreaIS) on the y-axis against the concentration ratio (Concentrationanalyte / ConcentrationIS) on the x-axis for all calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.

3. Calculate Analyte Concentration in Unknown Samples:

Using the peak areas of the analyte and the internal standard from the unknown sample chromatogram and the calibration curve, calculate the concentration of the analyte in the unknown sample:

Concentrationanalyte = ( (Areaanalyte / AreaIS) - c ) / m * ConcentrationIS

Where 'm' is the slope and 'c' is the y-intercept of the calibration curve.

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result stock_is Prepare Internal Standard (this compound) Stock Solution cal_standards Prepare Calibration Standards (Analytes + IS) stock_is->cal_standards sample_prep Prepare Unknown Sample (Sample + IS) stock_is->sample_prep stock_analyte Prepare Analyte Stock Solutions stock_analyte->cal_standards gc_analysis Gas Chromatography (GC-FID or GC-MS) Analysis cal_standards->gc_analysis sample_prep->gc_analysis peak_integration Peak Integration (Area Analyte & Area IS) gc_analysis->peak_integration calibration_curve Generate Calibration Curve (Area Ratio vs. Conc. Ratio) peak_integration->calibration_curve quantification Quantify Analytes in Unknown Sample peak_integration->quantification calibration_curve->quantification final_concentration Final Analyte Concentration quantification->final_concentration

Caption: Workflow for hydrocarbon analysis using an internal standard.

Safety Precautions

This compound should be handled in a well-ventilated fume hood.[10] It is a flammable liquid and vapor.[10][11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[10] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[10][11]

Conclusion

The use of this compound as an internal standard offers a reliable method for improving the accuracy and precision of quantitative hydrocarbon analysis by gas chromatography. Its chemical inertness and unique chromatographic properties make it an excellent choice for a wide range of applications. The detailed protocols and workflow provided in this application note serve as a comprehensive guide for researchers and scientists to implement this method in their laboratories.

References

Protocol for the Utilization of 2,2,3,3,4,4-Hexamethylpentane in Nuclear Magnetic Resonance (NMR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive protocol for the use of 2,2,3,3,4,4-hexamethylpentane as an internal standard in Nuclear Magnetic Resonance (NMR) studies. Due to its unique structure, featuring highly shielded and chemically equivalent protons and carbons, this compound offers a single, sharp resonance in both ¹H and ¹³C NMR spectra, making it a potentially useful reference for qualitative and quantitative analysis. This protocol outlines its properties, preparation, and application in NMR experiments.

Properties of this compound

A thorough understanding of the physical and spectral properties of an internal standard is crucial for its effective application.

Physical Properties
PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
CAS Number 60302-27-4
Melting Point 64-66 °C
Boiling Point 196 °C
Solubility Insoluble in water; soluble in non-polar organic solvents.
Predicted NMR Spectral Data

Due to the absence of experimentally acquired spectra in standard databases, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational models. These values serve as a guide for identifying the resonance of this compound in an NMR spectrum.

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H ~1.0 - 1.2Singlet
¹³C ~35 (quaternary C), ~30 (methyl C)Singlet, Singlet

Note: The predicted chemical shifts are estimates and may vary slightly depending on the solvent and experimental conditions. It is recommended to run a preliminary spectrum of the standard alone in the chosen deuterated solvent to confirm its chemical shift.

Experimental Protocols

The following sections detail the necessary steps for utilizing this compound as an internal standard in NMR studies.

Selection of Deuterated Solvent

The choice of deuterated solvent is critical and should be based on the solubility of both the analyte and this compound. Given its non-polar nature, suitable solvents include:

  • Chloroform-d (CDCl₃)

  • Benzene-d₆ (C₆D₆)

  • Toluene-d₈ (C₇D₈)

  • Dichloromethane-d₂ (CD₂Cl₂)

It is imperative to test the solubility of this compound in the selected solvent to ensure a homogeneous solution for NMR analysis.

Preparation of the NMR Sample (Internal Standard Method)

The internal standard method is recommended for accurate quantitative NMR (qNMR) analysis.

Materials:

  • Analyte of interest

  • This compound (as internal standard)

  • Chosen deuterated solvent

  • High-precision analytical balance

  • Vortex mixer

  • NMR tube

Procedure:

  • Weighing: Accurately weigh a known amount of the analyte and this compound into a clean, dry vial. The molar ratio of the internal standard to the analyte should ideally be in the range of 1:1 to 1:5 to ensure comparable signal intensities.

  • Dissolution: Add the appropriate volume of the chosen deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube) to the vial.

  • Homogenization: Vortex the vial until both the analyte and the internal standard are completely dissolved. Ensure a homogeneous solution is obtained.

  • Transfer: Carefully transfer the solution into a clean, dry NMR tube.

  • Sealing: Cap the NMR tube securely.

NMR Data Acquisition

For quantitative analysis, it is crucial to acquire the NMR spectrum under conditions that ensure accurate integration of the signals.

Key Acquisition Parameters for qNMR:

  • Relaxation Delay (d1): Set a sufficiently long relaxation delay to ensure complete relaxation of all relevant nuclei. A common starting point is to set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest (both analyte and internal standard). If T₁ values are unknown, a d1 of 30-60 seconds is generally recommended for small molecules.

  • Number of Scans (ns): The number of scans should be sufficient to obtain a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Pulse Angle: Use a 90° pulse angle for maximum signal intensity in a single scan.

  • Decoupling: For ¹³C NMR, use proton decoupling.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signal of the internal standard and one or more well-resolved signals of the analyte.

  • Quantification: The concentration or purity of the analyte can be calculated using the following formula:

    Purityanalyte = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Puritystd = Purity of the internal standard

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for using this compound as an internal standard in an NMR study.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte 1. Weigh Analyte weigh_standard 2. Weigh this compound weigh_analyte->weigh_standard dissolve 3. Dissolve in Deuterated Solvent weigh_standard->dissolve homogenize 4. Homogenize Solution dissolve->homogenize transfer 5. Transfer to NMR Tube homogenize->transfer setup_params 6. Set Acquisition Parameters (d1, ns, pulse angle) transfer->setup_params acquire_spectrum 7. Acquire NMR Spectrum setup_params->acquire_spectrum process_fid 8. Process FID (FT, Phasing, Baseline Correction) acquire_spectrum->process_fid integrate 9. Integrate Signals process_fid->integrate calculate 10. Calculate Analyte Purity/Concentration integrate->calculate result Final Result calculate->result

Caption: Workflow for qNMR using an internal standard.

Conclusion

This compound presents itself as a viable, albeit less common, internal standard for NMR studies, particularly in non-polar solvent systems. Its simple spectral output and chemical inertness are advantageous. Adherence to the detailed protocols for sample preparation, data acquisition, and processing outlined in this document is essential for obtaining accurate and reproducible results in both qualitative and quantitative NMR analyses. Researchers should, however, always verify the chemical shift and solubility of this standard in their specific experimental setup before proceeding with routine use.

Application Notes and Protocols for the Evaluation of 2,2,3,3,4,4-Hexamethylpentane as a Reference Fuel Component

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Fuel Development Professionals

Subject: Evaluation of 2,2,3,3,4,4-Hexamethylpentane as a Potential Reference Fuel Component

Introduction

These application notes provide a framework for the evaluation of this compound as a reference fuel component. Reference fuels with well-defined properties are essential for the calibration of engines and the standardized testing of fuel quality. Highly branched alkanes are of particular interest due to their potential for high octane (B31449) ratings.

Note on Data Availability: Despite a comprehensive search of available literature and databases, specific experimental data for the Research Octane Number (RON), Motor Octane Number (MON), and Cetane Number (CN) of this compound could not be located. The application of this compound as a reference fuel is therefore contingent on the experimental determination of these properties.

This document outlines the standard protocols required to determine the key fuel properties of this compound.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₄[PubChem]
Molecular Weight 156.31 g/mol [PubChem]
CAS Number 60302-27-4[PubChem]
Boiling Point 181 °C[Stenutz]
Density 0.794 g/mL[Stenutz]
Refractive Index 1.444[Stenutz]

Experimental Protocols

The following sections detail the standardized ASTM International methods for determining the octane and cetane numbers of a fuel component.

Protocol for Determination of Research Octane Number (RON)

Standard: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.

Principle: The Research Octane Number (RON) of a spark-ignition engine fuel is determined by comparing its knocking characteristics with those of primary reference fuels (blends of isooctane (B107328) and n-heptane) in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under mild operating conditions (600 rpm).

Apparatus:

  • A Cooperative Fuel Research (CFR) engine, which is a single-cylinder engine with a variable compression ratio.

  • Knock detection instrumentation.

  • Fuel handling and blending equipment.

Reference Materials:

  • Isooctane (2,2,4-trimethylpentane): Assigned a RON of 100.

  • n-Heptane: Assigned a RON of 0.

  • Blends of isooctane and n-heptane are used to create a scale of octane numbers.

Experimental Workflow:

G cluster_prep Preparation cluster_test Testing Procedure (ASTM D2699) cluster_calc Calculation & Result p1 Calibrate CFR Engine p2 Prepare Primary Reference Fuel Blends p1->p2 p3 Prepare Sample of this compound p2->p3 t1 Operate Engine on Sample Fuel p3->t1 t2 Adjust Compression Ratio to Achieve Standard Knock Intensity t1->t2 t3 Record Compression Ratio t2->t3 t4 Operate Engine on Bracketing Reference Fuels t3->t4 Switch Fuels t5 Adjust Compression Ratio for Each Reference Fuel to Match Standard Knock Intensity t4->t5 t6 Record Compression Ratios for Reference Fuels t5->t6 c1 Interpolate Sample's Knock Reading Between Reference Fuel Readings t6->c1 c2 Determine Research Octane Number (RON) c1->c2

Workflow for RON Determination (ASTM D2699)

Procedure:

  • Engine Calibration: Calibrate the CFR engine using the appropriate toluene (B28343) standardization fuel to ensure it is operating under standard conditions.

  • Sample Preparation: Prepare a sufficient quantity of high-purity this compound.

  • Reference Fuel Preparation: Prepare several blends of isooctane and n-heptane with known RON values that are expected to bracket the RON of the test sample.

  • Engine Operation: Operate the CFR engine on the test sample at the standard operating conditions specified in ASTM D2699 (e.g., engine speed of 600 rpm, specific intake air temperature).

  • Knock Intensity Measurement: Adjust the engine's compression ratio until a standard level of knock intensity is observed and recorded.

  • Reference Fuel Testing: Without changing other engine parameters, operate the engine on the two bracketing primary reference fuels. For each reference fuel, adjust the compression ratio to obtain the same standard knock intensity.

  • RON Calculation: The RON of the sample is determined by interpolation between the RONs of the two bracketing reference fuels based on the compression ratio readings.

Protocol for Determination of Motor Octane Number (MON)

Standard: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.

Principle: The Motor Octane Number (MON) is determined in a similar manner to the RON but under more severe operating conditions (900 rpm, higher intake mixture temperature) that are more representative of highway driving. This provides a measure of a fuel's high-speed knock resistance.

Apparatus:

  • A Cooperative Fuel Research (CFR) engine, identical to that used for RON testing.

  • Knock detection instrumentation.

  • Fuel handling and blending equipment.

Reference Materials:

  • Isooctane (2,2,4-trimethylpentane): Assigned a MON of 100.

  • n-Heptane: Assigned a MON of 0.

Experimental Workflow:

G cluster_prep Preparation cluster_test Testing Procedure (ASTM D2700) cluster_calc Calculation & Result p1 Calibrate CFR Engine p2 Prepare Primary Reference Fuel Blends p1->p2 p3 Prepare Sample of this compound p2->p3 t1 Operate Engine on Sample Fuel under Severe Conditions p3->t1 t2 Adjust Compression Ratio to Achieve Standard Knock Intensity t1->t2 t3 Record Compression Ratio t2->t3 t4 Operate Engine on Bracketing Reference Fuels t3->t4 Switch Fuels t5 Adjust Compression Ratio for Each Reference Fuel to Match Standard Knock Intensity t4->t5 t6 Record Compression Ratios for Reference Fuels t5->t6 c1 Interpolate Sample's Knock Reading Between Reference Fuel Readings t6->c1 c2 Determine Motor Octane Number (MON) c1->c2

Workflow for MON Determination (ASTM D2700)

Procedure:

  • Engine Calibration: Calibrate the CFR engine according to the specifications in ASTM D2700.

  • Sample and Reference Fuel Preparation: As per the RON protocol.

  • Engine Operation: Operate the CFR engine on the test sample under the more severe conditions specified in ASTM D2700 (e.g., engine speed of 900 rpm, higher intake air and mixture temperatures).

  • Knock Intensity Measurement: Adjust the compression ratio to achieve the standard knock intensity and record this value.

  • Reference Fuel Testing: Test the bracketing reference fuels under the same severe conditions, adjusting the compression ratio for each to achieve the standard knock intensity.

  • MON Calculation: The MON of the sample is calculated by interpolation between the MONs of the bracketing reference fuels based on the compression ratio readings.

Protocol for Determination of Cetane Number (CN)

Standard: ASTM D613 - Standard Test Method for Cetane Number of Diesel Fuel Oil.

Principle: The Cetane Number (CN) measures the ignition quality of a compression-ignition (diesel) fuel. It is determined by comparing the ignition delay of the test fuel with that of reference fuels in a standardized single-cylinder CFR engine. A shorter ignition delay corresponds to a higher cetane number.

Apparatus:

  • A Cooperative Fuel Research (CFR) engine, specifically configured for diesel operation (compression ignition).

  • Instrumentation to measure ignition delay.

  • Fuel handling and blending equipment.

Reference Materials:

  • n-Hexadecane (Cetane): Assigned a CN of 100.

  • Heptamethylnonane (HMN): Assigned a CN of 15.

  • Blends of these two components are used to create the cetane number scale.

Experimental Workflow:

G cluster_prep Preparation cluster_test Testing Procedure (ASTM D613) cluster_calc Calculation & Result p1 Calibrate CFR Diesel Engine p2 Prepare Cetane Reference Fuel Blends p1->p2 p3 Prepare Sample of this compound p2->p3 t1 Operate Engine on Sample Fuel p3->t1 t2 Adjust Compression Ratio to Achieve a Standard Ignition Delay (13 crank angle degrees) t1->t2 t3 Record Handwheel Reading t2->t3 t4 Operate Engine on Bracketing Reference Fuels t3->t4 Switch Fuels t5 Adjust Compression Ratio for Each Reference Fuel to Achieve Standard Ignition Delay t4->t5 t6 Record Handwheel Readings for Reference Fuels t5->t6 c1 Interpolate Sample's Handwheel Reading Between Reference Fuel Readings t6->c1 c2 Determine Cetane Number (CN) c1->c2

Workflow for CN Determination (ASTM D613)

Procedure:

  • Engine Calibration: Calibrate the CFR diesel engine using the specified reference fuels to ensure standard operating performance.

  • Sample Preparation: Prepare a sufficient quantity of high-purity this compound.

  • Reference Fuel Preparation: Prepare blends of n-hexadecane and HMN with known cetane numbers expected to bracket that of the sample.

  • Engine Operation: Operate the engine on the test sample under the standard conditions outlined in ASTM D613.

  • Ignition Delay Measurement: Adjust the compression ratio of the engine (via a calibrated handwheel) until the ignition delay for the sample fuel is exactly 13 crank angle degrees. Record the handwheel reading.

  • Reference Fuel Testing: Operate the engine on the two bracketing reference fuels. For each, adjust the compression ratio until the 13-degree ignition delay is achieved and record the corresponding handwheel readings.

  • CN Calculation: The Cetane Number of the sample is determined by linear interpolation based on the handwheel readings of the sample and the two bracketing reference fuels.

Conclusion

The provided protocols for ASTM D2699, D2700, and D613 describe the definitive methods for establishing the suitability of this compound as a reference fuel component. The determination of its Research Octane Number, Motor Octane Number, and Cetane Number is the critical next step. Should these values prove to be stable, reproducible, and fall within a useful range, this compound could be a valuable addition to the suite of reference materials used in fuel and engine research and development.

High-Purity 2,2,3,3,4,4-Hexamethylpentane: A Reliable Standard for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of analytical chemistry, particularly in chromatographic and spectrometric techniques, the use of high-purity reference standards is paramount for accurate and reproducible results. This document details the application and protocols for high-purity 2,2,3,3,4,4-Hexamethylpentane, a saturated branched alkane, as an analytical standard. Its unique structural properties, including a high degree of methylation and lack of reactive sites, make it an excellent internal standard for Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses of various organic compounds. This highly stable and inert compound provides a consistent reference point for retention time and quantification, minimizing variations arising from sample preparation and instrument drift.

Physicochemical Properties

High-purity this compound is a solid at room temperature with a distinct set of physical and chemical properties that make it suitable as an analytical standard. A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [2][3]
CAS Number 60302-27-4[1][2]
Melting Point 64-66 °C[1]
Boiling Point 194-196 °C (Predicted)[1][4]
Density 0.743 ± 0.06 g/cm³ (Predicted)[1]
Appearance White crystalline solid
Solubility Soluble in non-polar organic solvents (e.g., hexane, dichloromethane)
Purity ≥99.5%

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of high-purity this compound relevant to its use as an analytical standard.

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound involves the coupling of sterically hindered alkyl groups. A common synthetic route involves the reaction of tert-butyllithium (B1211817) with 2-chloro-2,3,3-trimethylbutane (B1620436).[5] Achieving the high purity required for an analytical standard necessitates a meticulous purification process.

Experimental Protocol: Synthesis and Purification

Materials:

  • tert-Butyllithium solution in pentane (B18724)

  • 2-chloro-2,3,3-trimethylbutane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Hexane (for recrystallization)

  • Activated carbon

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 2-chloro-2,3,3-trimethylbutane in anhydrous diethyl ether under a nitrogen atmosphere.

  • Grignard Reaction: The flask is cooled to -78°C in a dry ice/acetone bath. A solution of tert-butyllithium in pentane is added dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature below -70°C.

  • Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification by Recrystallization: The crude this compound is dissolved in a minimal amount of hot hexane. A small amount of activated carbon is added to decolorize the solution, and the mixture is heated for a short period. The hot solution is then filtered to remove the activated carbon. The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to facilitate crystallization. The resulting crystals are collected by vacuum filtration, washed with a small amount of cold hexane, and dried under vacuum to yield high-purity this compound (≥99.5%).

G cluster_synthesis Synthesis cluster_purification Purification Reactants tert-Butyllithium + 2-chloro-2,3,3-trimethylbutane Reaction Coupling Reaction (-78°C to RT) Reactants->Reaction Quenching Quenching (aq. NH4Cl) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Crude_Product Crude this compound Extraction->Crude_Product Dissolution Dissolve in hot hexane Crude_Product->Dissolution Decolorization Add activated carbon Dissolution->Decolorization Hot_Filtration Hot Filtration Decolorization->Hot_Filtration Crystallization Cooling and Crystallization Hot_Filtration->Crystallization Final_Product High-Purity Standard (≥99.5%) Crystallization->Final_Product

Caption: Synthesis and Purification Workflow.

Application as an Internal Standard in GC-MS

High-purity this compound is an ideal internal standard for the quantification of a wide range of volatile and semi-volatile organic compounds. Its elution time is typically in a region of the chromatogram that is free from interfering peaks from many common sample matrices.

Experimental Protocol: GC-MS Analysis with Internal Standard

Objective: To quantify the concentration of a target analyte in a sample using this compound as an internal standard.

Materials and Reagents:

  • High-purity this compound (Internal Standard, IS)

  • Target analyte(s) of known purity

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Sample for analysis

  • Volumetric flasks and pipettes

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Preparation of Standard Solutions:

    • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with the chosen solvent to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

    • Analyte Stock Solution: Prepare a stock solution of the target analyte(s) in the same manner.

    • Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the analyte stock solution and a constant, known amount of the IS stock solution to a series of volumetric flasks and diluting to volume with the solvent.

  • Sample Preparation:

    • Accurately weigh or measure a known amount of the sample.

    • Add a known amount of the IS stock solution to the sample.

    • Extract or dilute the sample as required by the specific analytical method.

  • GC-MS Analysis:

    • Inject a fixed volume (e.g., 1 µL) of each calibration standard and the prepared sample into the GC-MS system.

    • Acquire the data in full scan mode to confirm the identity of the analyte and the internal standard. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.

  • Data Analysis:

    • Identify the peaks corresponding to the analyte(s) and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas of the analyte(s) and the internal standard.

    • Calculate the response factor (RF) for each analyte using the data from the calibration standards: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

    • Calculate the concentration of the analyte in the sample using the following equation: Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)

G Start Prepare Standards & Sample Inject Inject into GC-MS Start->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Retention Time & Mass Spectrum) Detect->Identify Integrate Peak Area Integration Identify->Integrate Calculate_RF Calculate Response Factor (from Standards) Integrate->Calculate_RF Quantify Quantify Analyte in Sample Integrate->Quantify Calculate_RF->Quantify End Report Results Quantify->End

Caption: GC-MS Internal Standard Workflow.

Expected Mass Spectrum

  • [M-15]+: Loss of a methyl group (CH₃).

  • [M-57]+: Loss of a tert-butyl group (C(CH₃)₃), which is expected to be a major fragment due to the stability of the resulting carbocation.

  • m/z 57: The tert-butyl cation itself, which is often the base peak for compounds containing this moiety.

  • Other smaller fragments resulting from further fragmentation of the carbon skeleton.

Conclusion

High-purity this compound serves as a robust and reliable analytical standard, particularly as an internal standard in GC-MS applications. Its inert nature, distinct elution profile, and predictable fragmentation pattern contribute to the accuracy and precision of quantitative analytical methods. The detailed protocols provided herein for its synthesis, purification, and application will enable researchers, scientists, and drug development professionals to confidently incorporate this standard into their analytical workflows.

References

The Pivotal Role of Steric Hindrance in Reaction Mechanisms: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate landscape of chemical reactions, the spatial arrangement of atoms plays a role as critical as their electronic properties. Steric hindrance, the congestion caused by the physical bulk of substituents, can profoundly influence reaction rates, pathways, and product selectivity. For researchers, scientists, and drug development professionals, a comprehensive understanding of steric effects is paramount for designing efficient synthetic routes, elucidating reaction mechanisms, and developing novel therapeutics with high specificity. These application notes provide a detailed overview of the role of sterically hindered alkanes in reaction mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.

Steric effects are non-bonding interactions that arise from the spatial arrangement of atoms.[1] When bulky groups are in close proximity, they repel each other, leading to an increase in the molecule's energy. This phenomenon, known as steric hindrance, can impede the approach of reactants, thereby slowing down a reaction.[2][3] However, steric hindrance is not merely an obstacle; it is a powerful tool that can be exploited to control reaction outcomes, favoring desired products and suppressing unwanted side reactions.[1]

Quantitative Assessment of Steric Hindrance

To move beyond a qualitative understanding, chemists have developed several parameters to quantify the steric bulk of substituents. These quantitative measures are invaluable for developing linear free-energy relationships (LFERs) and for predicting the impact of steric effects on reaction rates.

A-Values

A-Values provide a measure of the steric bulk of a substituent based on the conformational preference in a substituted cyclohexane (B81311) ring.[4][5] The A-value represents the energy difference between the conformation where the substituent is in the more stable equatorial position versus the sterically hindered axial position.[5] A larger A-value signifies a greater steric demand of the substituent.[6]

SubstituentA-Value (kcal/mol)
-H0
-CH₃1.74
-CH₂CH₃1.79
-CH(CH₃)₂2.15
-C(CH₃)₃~5.0
-OH0.87
-Br0.43
-CN0.2
-C₆H₅3.0

Table 1: A-Values for common substituents, indicating their steric bulk. Data sourced from multiple chemical literature sources.[1][6][7]

Taft Steric Parameters (Eₛ)

The Taft equation is a linear free-energy relationship used to separate polar, steric, and resonance effects.[4][8] The steric parameter, Eₛ, is a quantitative measure of the steric effect of a substituent on the rate of a reaction.[8][9] It is determined by comparing the rate of acid-catalyzed hydrolysis of a substituted ester to that of a reference ester (usually methyl).[10] More negative Eₛ values indicate greater steric hindrance.[11]

SubstituentTaft Steric Parameter (Eₛ)
-H+1.24
-CH₃0.00
-CH₂CH₃-0.07
-CH(CH₃)₂-0.47
-C(CH₃)₃-1.54
-CH₂C(CH₃)₃-1.74
-C(CH₂CH₃)₃-3.8

Table 2: Taft Steric Parameters (Eₛ) for common alkyl groups. The values are relative to the methyl group.[10][11]

Impact on Reaction Mechanisms

Steric hindrance plays a crucial role in dictating the pathway of many fundamental organic reactions.

Nucleophilic Substitution Reactions (Sₙ1 vs. Sₙ2)

In bimolecular nucleophilic substitution (Sₙ2) reactions, the nucleophile attacks the substrate from the backside of the leaving group.[12] Steric hindrance around the reaction center dramatically slows down the reaction rate by impeding this backside attack.[12] Consequently, the Sₙ2 reaction rate decreases in the order: methyl > primary > secondary > tertiary halides. Tertiary halides generally do not react via an Sₙ2 mechanism due to prohibitive steric hindrance.[12]

In contrast, unimolecular nucleophilic substitution (Sₙ1) reactions proceed through a carbocation intermediate. The rate-determining step is the formation of this carbocation, which is not significantly affected by the steric bulk of the substrate. In fact, bulkier alkyl groups can stabilize the carbocation through hyperconjugation, thus favoring the Sₙ1 pathway for tertiary and secondary halides.

SN1_SN2_Comparison cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway SN2_start R₃C-X + Nu⁻ SN2_TS [Nu---CR₃---X]⁻ SN2_start->SN2_TS Backside Attack SN2_end R₃C-Nu + X⁻ SN2_TS->SN2_end SN2_caption Hindered by bulky R groups SN1_start R₃C-X SN1_intermediate R₃C⁺ + X⁻ SN1_start->SN1_intermediate Slow, RDS SN1_end R₃C-Nu + X⁻ SN1_intermediate->SN1_end Fast, + Nu⁻ SN1_caption Favored by bulky R groups

Caption: Sₙ1 vs. Sₙ2 pathways and the influence of steric hindrance.

Elimination Reactions (E2)

In bimolecular elimination (E2) reactions, a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. The regioselectivity of this reaction is highly dependent on the steric bulk of the base.

  • Zaitsev's Rule: With a small, unhindered base (e.g., ethoxide), the major product is the more substituted (and more stable) alkene.[13]

  • Hofmann's Rule: With a bulky, sterically hindered base (e.g., tert-butoxide), the major product is the less substituted (and less stable) alkene.[13][14] This is because the bulky base can more easily access the sterically less hindered proton.[13]

E2_Elimination cluster_Zaitsev Zaitsev Product (Major) cluster_Hofmann Hofmann Product (Major) substrate 2-Bromo-2-methylbutane (B1582447) small_base Small Base (e.g., EtO⁻) substrate->small_base bulky_base Bulky Base (e.g., t-BuO⁻) substrate->bulky_base zaitsev_product 2-methyl-2-butene (B146552) (Trisubstituted) small_base->zaitsev_product Attacks more substituted β-H hofmann_product 2-methyl-1-butene (B49056) (Disubstituted) bulky_base->hofmann_product Attacks less substituted β-H

Caption: Regioselectivity in E2 reactions is controlled by the steric bulk of the base.

Applications in Drug Development and Organic Synthesis

The principles of steric hindrance are routinely applied in drug discovery and organic synthesis to achieve desired outcomes.

  • Drug Design: Introducing bulky groups into a drug molecule can enhance its selectivity for a specific biological target by preventing it from binding to other, off-target sites. This can reduce side effects and improve the therapeutic index of the drug. The synthesis of complex molecules with specific stereochemistry often relies on sterically controlled reactions.[9][15]

  • Protecting Groups: Sterically hindered protecting groups are used to selectively block certain functional groups from reacting while transformations are carried out elsewhere in the molecule.

  • Catalysis: The steric properties of ligands in metal catalysts can influence the selectivity of the catalytic reaction. For instance, bulky phosphine (B1218219) ligands are used in cross-coupling reactions to promote reductive elimination and prevent β-hydride elimination.

Experimental Protocols

Protocol 1: Investigating the Effect of Steric Hindrance on Sₙ2 Reaction Rates

Objective: To qualitatively compare the rates of Sₙ2 reactions for primary, secondary, and tertiary alkyl halides.

Materials:

Procedure:

  • Label three test tubes for each alkyl halide: 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Place the test tubes in a water bath at 50 °C and allow them to equilibrate for 5 minutes.

  • Add 4 drops of 1-bromobutane to the first test tube, start the stopwatch immediately, and shake the tube to mix.

  • Record the time it takes for a precipitate of sodium bromide (NaBr) to form.

  • Repeat steps 4 and 5 for 2-bromobutane and 2-bromo-2-methylpropane.

  • Compare the reaction times. A shorter reaction time indicates a faster reaction rate.

Expected Results: A precipitate will form most rapidly with 1-bromobutane, more slowly with 2-bromobutane, and very slowly or not at all with 2-bromo-2-methylpropane, demonstrating the decrease in Sₙ2 reactivity with increasing steric hindrance.

Protocol 2: Regioselective E2 Elimination using a Bulky Base

Objective: To synthesize the Hofmann elimination product from 2-bromo-2-methylbutane using a sterically hindered base.

Materials:

  • 2-bromo-2-methylbutane

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (B103910)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Gas chromatograph (GC) for product analysis

Procedure:

  • In a dry round-bottom flask, dissolve potassium tert-butoxide (1.2 equivalents) in tert-butanol under an inert atmosphere (e.g., nitrogen).

  • Add 2-bromo-2-methylbutane (1 equivalent) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Analyze the product mixture by GC to determine the ratio of 2-methyl-1-butene (Hofmann product) to 2-methyl-2-butene (Zaitsev product).

Expected Results: The major product will be 2-methyl-1-butene, the Hofmann product, due to the steric hindrance of the tert-butoxide base favoring the abstraction of the less hindered primary proton.[14]

Synthesis_Workflow start Start: 2-bromo-2-methylbutane + KOtBu in t-BuOH reflux Reflux for 2 hours start->reflux workup Aqueous Workup and Extraction reflux->workup drying Drying and Solvent Removal workup->drying analysis GC Analysis of Product Mixture drying->analysis end End: Major Product - 2-methyl-1-butene analysis->end

Caption: Experimental workflow for the synthesis of the Hofmann elimination product.

Conclusion

Sterically hindered alkanes are not merely passive participants in chemical reactions; they are active directors of reactivity and selectivity. A thorough grasp of the principles of steric hindrance, supported by quantitative data and practical experimental knowledge, is indispensable for modern chemical research and development. By strategically manipulating steric interactions, chemists can achieve remarkable control over chemical transformations, paving the way for the synthesis of complex molecules and the discovery of new medicines.

References

Application Notes and Protocols: 2,2,3,3,4,4-Hexamethylpentane in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 2,2,3,3,4,4-hexamethylpentane in materials science, based on the known properties of highly branched alkanes. Due to limited direct research on this specific molecule, the following sections extrapolate its potential uses and provide generalized experimental protocols.

I. Physicochemical Properties of this compound

The unique structure of this compound, a highly branched C11 alkane, dictates its physical and chemical properties, making it a candidate for specialized applications in materials science.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [1][2]
CAS Number 60302-27-4[1][2]
Boiling Point 194 °C[3]
Melting Point -57.06 °C (estimate)[3]
Density 0.8069 g/cm³[3]
Refractive Index 1.4501[3]
Synonyms Pentane, 2,2,3,3,4,4-hexamethyl-[1][2]

II. Application Notes

Highly branched alkanes are utilized in lubricating oils due to their viscosity properties.[4][5] The compact, globular structure of this compound is expected to result in a lower boiling point compared to its linear isomer, n-undecane. This is a consequence of reduced surface area and weaker intermolecular van der Waals forces.[5] This molecular shape also influences its performance as a lubricant.

Long-chain alkanes are key components of lubricating oils, valued for their stability and hydrophobicity which helps in reducing friction and protecting metal surfaces.[6][7] The high degree of branching in this compound suggests it could serve as a high-performance lubricant base oil or additive, particularly in applications requiring stable viscosity over a range of temperatures. Its inert nature makes it a suitable non-reactive medium between moving parts.[8]

Branched-chain alkanes can be used as monomers or building blocks in the synthesis of various polymers.[4][5] The significant steric hindrance provided by the multiple methyl groups in this compound could be exploited to control polymer architecture. While alkanes themselves are generally inert and not used as monomers in traditional polymerization, their derivatives can be. More commonly, alkanes are used as solvents in polymerization reactions.[9][10]

The choice of solvent can affect the branching, molecular weight, and chain-end composition of the resulting polymer.[11] The bulky nature of this compound could influence polymer chain packing and morphology when used as a solvent, potentially leading to materials with unique properties. For instance, in radical polymerization, the solvent can play a role in chain transfer reactions, and a sterically hindered solvent might suppress such reactions, leading to higher molecular weight polymers.

logical_workflow cluster_synthesis Polymer Synthesis cluster_control Morphology Control Monomer Monomer Polymerization Polymerization Monomer->Polymerization Initiator Initiator Initiator->Polymerization Solvent Solvent Solvent->Polymerization This compound Steric_Hindrance Steric Hindrance (from Solvent) Polymerization->Steric_Hindrance Chain_Packing Controlled Chain Packing Steric_Hindrance->Chain_Packing Polymer_Morphology Specific Polymer Morphology Chain_Packing->Polymer_Morphology

Role of Steric Hindrance in Polymer Morphology.

III. Experimental Protocols

This protocol describes the determination of the kinematic viscosity of a lubricant, such as this compound, using a capillary viscometer, following the principles of ASTM D445.[12][13]

Materials:

  • This compound (or other lubricant sample)

  • Calibrated capillary viscometer (e.g., Ubbelohde type)

  • Viscometer bath with precise temperature control

  • Stopwatch accurate to 0.1 seconds

  • Pipette with disposable tips

  • Solvent for cleaning (e.g., heptane)

  • Dry, filtered air or nitrogen source

Procedure:

  • Temperature Bath Setup: Adjust the viscometer bath to the desired test temperature (e.g., 40°C or 100°C) and allow it to stabilize.[14]

  • Viscometer Selection and Preparation: Select a clean, dry, calibrated viscometer where the flow time will be at least 200 seconds.[13][14]

  • Sample Loading:

    • Charge the viscometer with the sample by pipetting the required volume (as specified for the viscometer type) into the filling tube.[13]

    • To avoid cross-contamination, use a fresh pipette tip.[13]

  • Temperature Equilibration:

    • Insert the charged viscometer into the temperature-controlled bath, ensuring it is held vertically.

    • Allow the sample to equilibrate to the bath temperature for at least 10-15 minutes.[14]

  • Measurement:

    • Using gentle suction, draw the liquid sample up through the capillary tube to a point above the upper timing mark.[12]

    • Release the suction and allow the liquid to flow freely down the capillary under gravity.[12]

    • Start the stopwatch the moment the leading edge of the meniscus passes the upper timing mark.

    • Stop the stopwatch the moment the meniscus passes the lower timing mark.

    • Record the flow time to the nearest 0.1 second.

  • Repeatability: Repeat the measurement at least twice. The flow times should agree within the specified tolerance for the viscometer.

  • Calculation:

    • Calculate the average flow time from the repeated measurements.

    • Multiply the average flow time by the viscometer calibration constant to obtain the kinematic viscosity in centistokes (cSt).

    • Kinematic Viscosity (cSt) = Calibration Constant (cSt/s) × Average Flow Time (s)

experimental_workflow_viscosity cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Setup_Bath Set Viscometer Bath Temperature Select_Viscometer Select & Clean Viscometer Setup_Bath->Select_Viscometer Load_Sample Load Sample into Viscometer Select_Viscometer->Load_Sample Equilibrate Equilibrate Sample in Bath Load_Sample->Equilibrate Draw_Sample Draw Sample above Upper Mark Equilibrate->Draw_Sample Measure_Flow Measure Flow Time between Marks Draw_Sample->Measure_Flow Repeat Repeat Measurement Measure_Flow->Repeat Calculate_Average Calculate Average Flow Time Repeat->Calculate_Average Calculate_Viscosity Calculate Kinematic Viscosity Calculate_Average->Calculate_Viscosity

Workflow for Kinematic Viscosity Measurement.

This protocol outlines a general procedure for free-radical polymerization of a monomer like styrene (B11656) or methyl methacrylate, using an alkane such as this compound as a solvent.

Materials:

  • Monomer (e.g., Styrene, freshly distilled to remove inhibitor)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (this compound, dried)

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Heating mantle with temperature controller

  • Precipitating solvent (e.g., Methanol)

  • Vacuum filtration setup

  • Drying oven

Procedure:

  • Reaction Setup:

    • Place the magnetic stir bar in the Schlenk flask.

    • Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the desired amount of this compound to the flask via syringe.

    • Add the monomer (e.g., styrene) to the solvent.

    • Add the initiator (AIBN). The amount will depend on the desired molecular weight and reaction rate.

  • Degassing:

    • Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen from the reaction mixture.

  • Polymerization:

    • Immerse the flask in the heating mantle pre-heated to the desired reaction temperature (e.g., 60-80°C for AIBN).

    • Stir the reaction mixture for the specified duration (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.

  • Termination and Precipitation:

    • Terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air.

    • Slowly pour the viscous polymer solution into a beaker containing a large excess of a stirred non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Drying:

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

experimental_workflow_polymerization cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Workup and Purification Prepare_Flask Prepare Inert Reaction Flask Add_Reagents Add Solvent, Monomer, and Initiator Prepare_Flask->Add_Reagents Degas Degas Mixture (Freeze-Pump-Thaw) Add_Reagents->Degas Heat_Stir Heat and Stir Reaction Mixture Degas->Heat_Stir Monitor_Viscosity Monitor Increase in Viscosity Heat_Stir->Monitor_Viscosity Terminate Terminate Reaction (Cooling) Monitor_Viscosity->Terminate Precipitate Precipitate Polymer in Non-solvent Terminate->Precipitate Filter_Wash Filter and Wash Polymer Precipitate->Filter_Wash Dry Dry Polymer under Vacuum Filter_Wash->Dry

Workflow for Free Radical Polymerization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,3,3,4,4-Hexamethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,3,3,4,4-hexamethylpentane. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this highly sterically hindered molecule. Below you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues.

Troubleshooting Guide & FAQs

This section is presented in a question-and-answer format to directly address specific issues you may be encountering during your experiments.

Q1: My Wurtz coupling reaction using tert-pentyl halides (or similar tertiary halides) to synthesize this compound is failing. What is the likely cause?

A1: The primary reason for the failure of the Wurtz reaction with tertiary alkyl halides is the prevalence of a competing elimination reaction (dehydrohalogenation). The strong basic nature of the sodium metal used in the Wurtz reaction promotes the elimination of HX from the tertiary halide to form an alkene, rather than the desired C-C bond formation. Extreme steric hindrance around the tertiary carbon also prevents the necessary nucleophilic attack for the coupling to occur.

Q2: I am attempting a Grignard reaction between a tertiary Grignard reagent (e.g., tert-pentylmagnesium bromide) and a tertiary alkyl halide, but I am not observing the formation of this compound. Why is this approach unsuccessful?

A2: Grignard reagents are strong bases and can also act as reducing agents, but they are generally poor nucleophiles for SN2 reactions with sterically hindered alkyl halides. The reaction between a tertiary Grignard reagent and a tertiary alkyl halide is highly unlikely to proceed via a substitution pathway due to overwhelming steric hindrance. Instead, you will likely observe products resulting from elimination reactions, where the Grignard reagent acts as a base, and potentially some reduction of the alkyl halide.

Q3: Are organocuprate reagents, such as in the Corey-House synthesis, a viable alternative for coupling tertiary alkyl halides to form this compound?

A3: While the Corey-House synthesis is a powerful method for forming C-C bonds and is generally more effective than the Wurtz reaction, it also has limitations with highly sterically hindered substrates. The reaction of a lithium di-tert-alkylcuprate with a tertiary alkyl halide is often low-yielding or fails completely due to the steric bulk impeding the coupling mechanism.

Q4: Given the challenges with traditional coupling methods, what is a more plausible, albeit challenging, synthetic strategy for this compound?

A4: A more promising approach involves the formation of the central C-C bond through the reductive coupling of a highly hindered ketone. A hypothetical, yet mechanistically sound, route would be the reductive coupling of di-tert-butyl ketone. This can be theoretically achieved using strong reducing agents that can overcome the steric hindrance and facilitate the formation of the highly congested C-C bond.

Q5: What are the main challenges I can expect when attempting the reductive coupling of di-tert-butyl ketone?

A5: The primary challenges include:

  • Low Reaction Rates: The extreme steric hindrance around the carbonyl group will make it difficult for the reducing agent to access the reaction center, leading to very slow reaction times.

  • Incomplete Reaction: The reaction may not go to completion, resulting in a mixture of starting material, the pinacol (B44631) intermediate, and the desired alkane.

  • Side Reactions: Depending on the reducing agent and conditions, side reactions such as reduction of the ketone to the corresponding alcohol may occur.

Q6: How can I purify this compound if I manage to synthesize a small amount?

A6: Purification of highly branched, non-polar alkanes can be challenging.

  • Fractional Distillation: If there is a sufficient boiling point difference between your product and any impurities, fractional distillation under reduced pressure (to avoid thermal decomposition) can be effective.

  • Preparative Gas Chromatography (GC): For small quantities and high purity requirements, preparative GC is a powerful technique.

  • Column Chromatography: Column chromatography on silica (B1680970) gel is generally not effective for non-polar alkanes. However, chromatography on silver nitrate-impregnated silica may be used to separate saturated from unsaturated impurities.

Quantitative Data Summary

Due to the significant synthetic challenges, literature data on the successful synthesis of this compound is scarce. The following table summarizes the expected outcomes and challenges of various synthetic approaches.

Synthetic MethodStarting MaterialsExpected Major Product(s)Expected Yield of TargetKey Challenges
Wurtz Couplingtert-Pentyl Halide + Na2,3-Dimethyl-2-buteneExtremely Low (<1%)Steric hindrance, competing elimination.
Grignard Reactiontert-Pentylmagnesium Halide + tert-Pentyl Halide2,3-Dimethyl-2-buteneExtremely Low (<1%)Steric hindrance, basicity of Grignard reagent.
Corey-House SynthesisLithium di-tert-pentylcuprate + tert-Pentyl Halide2,3-Dimethyl-2-butene, starting materialsVery LowSevere steric hindrance.
Reductive Coupling (Theoretical)Di-tert-butyl ketoneThis compound, Pinacol intermediateLow to ModerateExtreme steric hindrance, slow reaction rates.

Experimental Protocols

Hypothetical Protocol: Reductive Coupling of Di-tert-butyl Ketone

Objective: To synthesize this compound via the reductive coupling of di-tert-butyl ketone.

Materials:

  • Di-tert-butyl ketone

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (B129727)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a rubber septum is charged with di-tert-butyl ketone (1 equivalent). The flask is purged with argon for 15 minutes.

  • Dissolution: Anhydrous THF is added via syringe to dissolve the di-tert-butyl ketone.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: A solution of samarium(II) iodide in THF (4 equivalents) is added dropwise to the stirred solution over a period of 1 hour. The deep blue color of the SmI₂ solution is expected to fade as the reaction proceeds.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of quenched aliquots.

  • Quenching: The reaction is quenched by the slow addition of anhydrous methanol at -78 °C.

  • Workup: The reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by preparative gas chromatography to isolate this compound.

Expected Outcome: Due to the extreme steric hindrance, the yield is expected to be low. The major byproduct is likely to be the pinacol coupling product, 2,2,3,4,4,5,5-heptamethyl-3,4-hexanediol.

Visualizations

The following diagrams illustrate the challenges and a potential synthetic pathway.

G cluster_wurtz Wurtz Reaction Failure tert-Pentyl Halide tert-Pentyl Halide Alkene Alkene tert-Pentyl Halide->Alkene Elimination (Major) Target Alkane Target Alkane tert-Pentyl Halide->Target Alkane Coupling (Minor)

Caption: Failure of the Wurtz reaction for synthesizing this compound.

G Di-tert-butyl ketone Di-tert-butyl ketone Pinacol Intermediate Pinacol Intermediate Di-tert-butyl ketone->Pinacol Intermediate 1. Reductive Coupling This compound This compound Pinacol Intermediate->this compound 2. Deoxygenation Reducing Agent Reducing Agent Reducing Agent->Pinacol Intermediate Reducing Agent->this compound

Caption: Proposed synthetic workflow via reductive coupling of di-tert-butyl ketone.

G start Start: Crude Product distillation Fractional Distillation start->distillation Initial Purification prep_gc Preparative GC distillation->prep_gc High Purity Separation analysis Purity Analysis (GC-MS, NMR) prep_gc->analysis Verification pure_product Pure this compound analysis->pure_product

Caption: Logical workflow for the purification of this compound.

Technical Support Center: Optimizing Grignard Reactions for Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, quantitative data, and standardized protocols for the synthesis of highly branched alkanes using Grignard reagents.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction failing to initiate, especially with a tertiary or secondary alkyl halide?

A1: Initiation failure is a common issue, often due to the passivating layer of magnesium oxide on the surface of the magnesium metal which prevents it from reacting.[1][2] Another critical factor is the presence of even trace amounts of moisture, as Grignard reagents are highly sensitive to water.[1][3] For sterically hindered halides, the energy barrier to insertion is higher, exacerbating these issues.

  • Solution:

    • Magnesium Activation: Use fresh, high-purity magnesium turnings. Activate the magnesium surface by gently crushing it with a glass rod under an inert atmosphere, or by using chemical activators like a small crystal of iodine (I₂), 1,2-dibromoethane, or DIBAL-H.[4][5] The disappearance of the purple iodine color is a good indicator of initiation.[1]

    • Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Flame-dry glassware under vacuum and cool under a positive pressure of argon or nitrogen.[6] Solvents should be freshly distilled from an appropriate drying agent.

Q2: My reaction yield is very low. What are the common side reactions with bulky substrates and how can I minimize them?

A2: When working with sterically hindered reagents and electrophiles, several side reactions compete with the desired nucleophilic addition, significantly lowering the yield.

  • Wurtz-type Coupling: The Grignard reagent (R-MgX) can react with the unreacted alkyl halide (R-X) to form a homo-coupled byproduct (R-R).[1][4] This is especially prevalent with primary and benzylic halides.[6]

    • Mitigation: Add the alkyl halide solution slowly and dropwise to the magnesium suspension.[1][3] This keeps the instantaneous concentration of the alkyl halide low, minimizing its reaction with the formed Grignard reagent.

  • Enolization: With sterically hindered ketones, the bulky Grignard reagent can act as a base, abstracting an acidic α-proton to form an enolate.[1][7] This results in the recovery of the starting ketone after acidic workup.

    • Mitigation: Lowering the reaction temperature can favor nucleophilic addition.[8] Using additives like cerium(III) chloride (CeCl₃) can enhance 1,2-addition over enolization.[1][8] Switching to a less hindered organometallic reagent, if possible, can also suppress this pathway.[1]

  • Reduction: If the Grignard reagent possesses β-hydrogens (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[1][7]

  • Elimination (E2): When forming Grignard reagents from secondary or tertiary alkyl halides, elimination to form an alkene is a significant competing reaction.[4]

Q3: Which solvent is best for preparing and reacting sterically hindered Grignard reagents?

A3: Ethereal solvents are essential. Tetrahydrofuran (THF) is generally preferred over diethyl ether for preparing Grignard reagents from less reactive or sterically hindered halides (like chlorides) because of its superior ability to solvate and stabilize the Grignard reagent complex.[1][4][6] For industrial or green chemistry applications, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a viable alternative that can provide comparable or even better performance.[1]

Q4: What are "Turbo-Grignard" reagents and when should I use them?

A4: "Turbo-Grignard" reagents are organomagnesium compounds prepared in the presence of lithium chloride (LiCl).[4] The addition of LiCl breaks down the polymeric aggregates that Grignard reagents typically form in solution, leading to more soluble and highly reactive monomeric species.[4] Consider using this approach when you are working with sterically hindered or electronically deactivated substrates, or when you encounter low yields and slow reaction rates with standard Grignard conditions.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Problem Potential Cause Recommended Solution
Reaction does not start (no heat, no color change)Inactive Magnesium surface due to oxide layerActivate Mg turnings with I₂, 1,2-dibromoethane, or by crushing under inert gas.[3][5] Use sonication to help initiate the reaction.
Presence of moistureRigorously dry all glassware, solvents, and starting materials.[3] Ensure the system is under a positive pressure of inert gas (Ar or N₂).
Low yield of tertiary alcohol; starting ketone recoveredEnolization: Grignard reagent acted as a base instead of a nucleophile.[1]Lower the reaction temperature.[8] Add CeCl₃ to the ketone before adding the Grignard reagent.[1] Consider using a less sterically hindered organometallic reagent.
Low yield of tertiary alcohol; significant R-R alkane byproduct detectedWurtz Coupling: Grignard reagent reacted with starting alkyl halide.[1]Ensure slow, dropwise addition of the alkyl halide during Grignard formation to maintain dilute conditions.[1][3]
Low yield of Grignard reagent from a tertiary alkyl halide; alkene byproduct detectedElimination (E2): Elimination competed with Grignard formation.[4]Use lower temperatures during the formation of the Grignard reagent.[4]
Low yield of tertiary alcohol; secondary alcohol byproduct detectedReduction: The Grignard reagent (with β-hydrogens) reduced the ketone.[1]Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) if the synthesis allows.

Visualizing Reaction Challenges

Troubleshooting Flowchart

The following diagram outlines a decision-making process for troubleshooting a low-yielding Grignard reaction aimed at synthesizing a highly branched alkane precursor.

Troubleshooting_Grignard Start Low or No Yield Initiation Problem: Reaction Initiation? Start->Initiation SideReaction Problem: Side Reactions? Start->SideReaction If reaction initiated Sol_Activate Solution: - Activate Mg (I₂, heat, sonication) - Ensure anhydrous conditions Initiation->Sol_Activate Check_Ketone Starting Ketone Recovered? SideReaction->Check_Ketone Check_Wurtz Wurtz Coupling Product (R-R) Observed? SideReaction->Check_Wurtz If ketone reacted End Re-run Experiment Sol_Activate->End Check_Ketone->Check_Wurtz No Cause_Enol Cause: Enolization Check_Ketone->Cause_Enol Yes Cause_Wurtz Cause: Wurtz Coupling Check_Wurtz->Cause_Wurtz Yes Check_Wurtz->End No, other issues Sol_Enol Solution: - Lower temperature - Add CeCl₃ - Use less hindered reagent Cause_Enol->Sol_Enol Sol_Enol->End Sol_Wurtz Solution: - Add alkyl halide slowly - Maintain dilute conditions Cause_Wurtz->Sol_Wurtz Sol_Wurtz->End

Caption: A decision tree for troubleshooting low product yield.

Competing Reaction Pathways

With sterically demanding substrates, the desired nucleophilic addition pathway competes with several side reactions.

Competing_Pathways Start Bulky Grignard (R-MgX) + Hindered Ketone (R'₂C=O) Desired Desired Pathway: 1,2-Nucleophilic Addition Start->Desired Side_Enol Side Reaction: Enolization (Base) Start->Side_Enol Side_Red Side Reaction: Reduction (Hydride Transfer) Start->Side_Red Side_SET Side Reaction: Single Electron Transfer (SET) Start->Side_SET Product Tertiary Alkoxide -> Tertiary Alcohol Desired->Product Enolate Ketone Enolate (Recovers Ketone) Side_Enol->Enolate Sec_Alcohol Secondary Alcohol Side_Red->Sec_Alcohol Radical Radical Intermediates Side_SET->Radical

Caption: Desired vs. competing side reaction pathways.

Experimental Protocol: Synthesis of a Tertiary Alcohol

This protocol outlines a general procedure for preparing a sterically hindered Grignard reagent (tert-Butylmagnesium chloride) and its subsequent reaction with a ketone.

1. Preparation and Setup:

  • All glassware (round-bottom flask, dropping funnel, condenser) must be rigorously dried (e.g., oven-dried >120°C overnight or flame-dried under vacuum) and cooled under an inert atmosphere (argon or nitrogen).[1]

  • Assemble the apparatus promptly while maintaining a positive inert gas pressure.

2. Grignard Reagent Formation:

  • Place magnesium turnings (1.2 equivalents) into the reaction flask.

  • Add a small crystal of iodine.[5]

  • Add enough anhydrous THF to cover the magnesium.[4]

  • In the dropping funnel, prepare a solution of the tertiary alkyl halide (e.g., tert-Butyl chloride, 1.0 equivalent) in anhydrous THF.

  • Add a small portion (~5-10%) of the alkyl halide solution to the magnesium suspension. Initiation should be indicated by gentle reflux and the fading of the iodine color.[1] Gentle warming or sonication may be required.

  • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[9]

  • After the addition is complete, stir the resulting cloudy grey mixture at room temperature for 1-2 hours to ensure complete formation.

3. Reaction with Ketone:

  • Cool the Grignard solution in an ice-water bath to 0°C.

  • Dissolve the hindered ketone (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10°C.[10]

  • After addition, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC/LCMS analysis indicates consumption of the starting material.

4. Workup and Purification:

  • Cool the reaction mixture again in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether or ethyl acetate.[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude tertiary alcohol via flash column chromatography or distillation.

References

Technical Support Center: Purification of 2,2,3,3,4,4-Hexamethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3,3,4,4-hexamethylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The two most common and effective methods for purifying this compound are fractional distillation and preparative gas chromatography (preparative GC). The choice of method depends on the initial purity of the sample, the nature of the impurities, and the required final purity.

Q2: What are the likely impurities in a sample of this compound?

A2: Impurities can originate from the synthesis process. Potential impurities include unreacted starting materials such as tert-butyllithium (B1211817) and 3-chloro-2,2,3-trimethylbutane, or byproducts like isomers (e.g., other branched C11 alkanes) and products from unintended coupling reactions. Solvents used during synthesis or workup may also be present.

Q3: How can I remove lower-boiling point impurities from my this compound sample?

A3: Fractional distillation is the preferred method for removing significant quantities of lower-boiling point impurities. By carefully controlling the distillation temperature, you can selectively vaporize and remove the more volatile contaminants, leaving the desired product behind.

Q4: My this compound is contaminated with isomers that have very similar boiling points. How can I separate them?

A4: For separating isomers with close boiling points, preparative gas chromatography (preparative GC) is the more effective technique.[1][2][3] Preparative GC offers higher resolution and can separate compounds based on subtle differences in their interaction with the stationary phase.[1][2][3]

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of components (broad boiling point range).

  • Possible Cause: The distillation is proceeding too quickly, not allowing for proper equilibrium between the liquid and vapor phases in the fractionating column.

  • Solution:

    • Reduce the heating rate to ensure a slow and steady distillation.

    • Ensure the fractionating column is well-insulated to maintain a proper temperature gradient.

    • Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[4][5]

Issue 2: "Bumping" or uneven boiling of the liquid.

  • Possible Cause: The liquid is becoming superheated in localized spots, leading to sudden, violent boiling.

  • Solution:

    • Add boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.

    • Ensure even heating by using a heating mantle and stirring the liquid.

Issue 3: The temperature at the thermometer drops after an initial rise.

  • Possible Cause: The first fraction (lower-boiling impurity) has completely distilled, and the vapor of the next component (this compound) has not yet reached the thermometer.

  • Solution:

    • Increase the heating mantle temperature gradually to allow the vapor of the desired compound to rise up the column.

    • Monitor the distillation rate and be prepared to change the receiving flask once the temperature stabilizes at the boiling point of this compound.

Preparative Gas Chromatography

Issue 1: Co-elution of the desired product and an impurity.

  • Possible Cause: The column and temperature program are not optimized for separating the specific compounds.

  • Solution:

    • Optimize the temperature program: Use a slower temperature ramp or an isothermal segment at a temperature that maximizes the resolution between the two peaks.

    • Change the stationary phase: Select a column with a different polarity that may interact differently with the components, leading to better separation. For non-polar alkanes, a non-polar stationary phase is a good starting point, but sometimes a slightly more polar phase can offer better selectivity for isomers.

Issue 2: Peak fronting or tailing.

  • Possible Cause:

    • Fronting: The column is overloaded with the sample.

    • Tailing: There are active sites in the injection port or on the column that are interacting with the analyte.

  • Solution:

    • For fronting: Reduce the injection volume or dilute the sample.

    • For tailing:

      • Deactivate the injector liner and column by silylation.

      • Ensure the sample is fully vaporized in the injector by optimizing the injector temperature.

Issue 3: Low recovery of the purified product.

  • Possible Cause:

    • The collection trap is not efficient at the given flow rate and temperature.

    • The compound is condensing in the transfer line between the detector and the collection trap.

  • Solution:

    • Cool the collection trap effectively, for example, with a dry ice/acetone bath or liquid nitrogen.

    • Ensure the transfer line is heated to a temperature that prevents condensation but does not cause degradation of the compound.

Data Presentation

PropertyValue
Molecular FormulaC₁₁H₂₄
Molecular Weight156.31 g/mol
Boiling Point~181-196 °C
Density~0.794 - 0.8069 g/cm³
Refractive Index~1.444 - 1.4501

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To remove impurities with significantly different boiling points from a crude sample of this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Begin circulating cold water through the condenser.

  • Turn on the heating mantle and stirrer. Heat the flask gradually.

  • Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the most volatile component.

  • Collect the first fraction (the lower-boiling impurities) in a receiving flask.

  • When the temperature begins to rise again, change the receiving flask to collect the intermediate fraction.

  • When the temperature stabilizes at the boiling point of this compound (approximately 181-196 °C), change to a clean receiving flask to collect the purified product.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Turn off the heating mantle and allow the apparatus to cool before disassembling.

  • Analyze the purity of the collected fraction using an appropriate analytical technique, such as gas chromatography.

Protocol 2: Purification of this compound by Preparative Gas Chromatography

Objective: To separate this compound from isomers and other impurities with similar boiling points.

Materials:

  • Partially purified this compound

  • Preparative gas chromatograph equipped with a fraction collector

  • Appropriate GC column (e.g., non-polar or slightly polar)

  • High-purity carrier gas (e.g., helium or nitrogen)

  • Collection vials or traps

  • Coolant for the trap (e.g., dry ice/acetone or liquid nitrogen)

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate.

  • Scale-up to Preparative GC:

    • Install a preparative-scale column with the same stationary phase as the analytical column.

    • Adjust the flow rates and temperature program for the larger column diameter.

  • Sample Injection:

    • Inject an appropriate volume of the this compound sample. Avoid overloading the column.

  • Fraction Collection:

    • Set the fraction collector to collect the eluent at the retention time corresponding to the this compound peak.

    • Ensure the collection trap is properly cooled to efficiently condense the purified product.

  • Repeat Injections:

    • Perform multiple injections and collections to obtain the desired amount of purified product.

  • Purity Analysis:

    • Analyze the collected fraction using analytical GC to confirm its purity.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_methods Purification Methods cluster_impurities Impurity Profile cluster_product Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Major Impurities (Different B.P.) PrepGC Preparative GC Crude->PrepGC Trace Impurities (Similar B.P.) Distillation->PrepGC Partially Purified HighBP High Boiling Point Impurities Distillation->HighBP Remains in flask LowBP Low Boiling Point Impurities Distillation->LowBP Removed as first fraction PureProduct Pure this compound Distillation->PureProduct Isomers Isomers / Close Boiling Impurities PrepGC->Isomers Separated and discarded PrepGC->PureProduct

Caption: Purification workflow for this compound.

TroubleshootingDistillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Fractional Distillation Cause1 Heating Rate Too High Problem->Cause1 Cause2 Poor Column Insulation Problem->Cause2 Cause3 Insufficient Theoretical Plates Problem->Cause3 Solution1 Reduce Heating Rate Cause1->Solution1 Solution2 Insulate Column Cause2->Solution2 Solution3 Use Longer/More Efficient Column Cause3->Solution3

Caption: Troubleshooting poor separation in fractional distillation.

References

Technical Support Center: Purification of Synthesized 2,2,3,3,4,4-Hexamethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthesized 2,2,3,3,4,4-hexamethylpentane.

Troubleshooting Guides & FAQs

This section addresses common issues observed during the purification of this compound, particularly when synthesized via the reaction of tert-butylmagnesium chloride with pivaloyl chloride followed by reduction.

Q1: My final product is a mixture of several compounds after synthesis. What are the likely impurities?

A1: When synthesizing this compound using a Grignard-based route, several impurities can be present in the crude product. These can include:

  • Unreacted Starting Materials:

    • tert-Butyl chloride (from the preparation of the Grignard reagent)

    • Pivaloyl chloride

  • Grignard Reaction Byproducts:

    • Coupling products from the Grignard reagent.

    • Hydrolysis products, such as 2,2-dimethylpropane (neopentane), formed from the reaction of the Grignard reagent with trace amounts of water.[1]

  • Incompletely Reduced Intermediates:

    • Ketones or alcohols that were not fully reduced to the final alkane product.

Q2: I performed a simple distillation, but the purity of my this compound did not significantly improve. Why?

A2: Simple distillation is effective for separating liquids with significantly different boiling points.[2] However, the impurities in your synthesis, such as isomeric alkanes or other byproducts, may have boiling points very close to that of this compound (boiling point: ~194°C).[3] In such cases, fractional distillation is required to achieve a good separation.[4][5]

Q3: How can I remove unreacted alkyl halides from my product?

A3: Unreacted alkyl halides can often be removed by fractional distillation due to differences in boiling points.[6] For a more targeted approach, washing the crude product with a suitable reagent that reacts with the alkyl halide but not the alkane can be effective. However, this can introduce other separation challenges. A carefully executed fractional distillation is typically the most direct method.

Q4: My product seems to contain other isomeric alkanes. How can these be separated?

A4: Separating close-boiling isomeric alkanes is a significant challenge.[7] While fractional distillation can be effective if there is a sufficient boiling point difference, preparative gas chromatography (GC) is often the method of choice for separating isomers with very similar physical properties.[8] Additionally, the use of molecular sieves can sometimes aid in the separation of branched from less-branched or linear alkanes.[9][10]

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization is a purification technique for solid compounds.[2][11][12] Given that this compound has a very low melting point (estimated around -57.06°C), recrystallization is not a suitable method for its purification.[3]

Data Presentation

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaBoiling Point (°C)Separation Method
This compound C₁₁H₂₄ ~194 -
tert-Butyl chlorideC₄H₉Cl51-52Fractional Distillation
Pivaloyl chlorideC₅H₉ClO105-106Fractional Distillation
2,2-Dimethylpropane (Neopentane)C₅H₁₂9.5Fractional Distillation
Isomeric C11 AlkanesC₁₁H₂₄Variable (often close to 194°C)Preparative Gas Chromatography

Note: Boiling points are approximate and can vary with pressure.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to separate this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Glass wool and aluminum foil for insulation (optional)[13]

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.[4]

    • Place the crude product and boiling chips (or a stir bar) into the round-bottom flask.[14]

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.

    • Connect the condenser to a water source.

    • Place a collection flask at the outlet of the condenser.

  • Distillation:

    • Begin heating the round-bottom flask gently.

    • If necessary, insulate the fractionating column with glass wool and aluminum foil to maintain a proper temperature gradient.[13]

    • Observe the vapor rising through the column. The distillation should proceed slowly and steadily to ensure good separation.[4]

    • Collect any low-boiling fractions in a separate flask. The temperature should remain stable during the distillation of each component.

    • As the temperature approaches the boiling point of this compound (~194°C), change the receiving flask to collect the purified product.

    • Monitor the temperature closely. A stable boiling point during collection indicates a pure fraction.

    • Stop the distillation when the temperature either drops or rises significantly after the main fraction has been collected, or when only a small amount of residue remains in the distilling flask.

  • Analysis:

    • Analyze the collected fractions by gas chromatography-mass spectrometry (GC-MS) to determine their purity.

Protocol 2: Purification by Preparative Gas Chromatography (GC)

This method is suitable for separating this compound from close-boiling isomers.

Materials:

  • Partially purified this compound (e.g., after fractional distillation)

  • Preparative gas chromatograph equipped with a suitable column (e.g., a non-polar or medium-polarity column)

  • Collection traps or vials

  • Carrier gas (e.g., Helium, Nitrogen)

Procedure:

  • Method Development (Analytical Scale):

    • First, develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize the temperature program (oven temperature ramp), carrier gas flow rate, and injection volume. Varying the column type may be necessary to achieve separation.[15]

  • Preparative GC Setup:

    • Transfer the optimized method to the preparative GC system.

    • Install a preparative-scale column with a similar stationary phase to the analytical column.

    • Set up the collection system to trap the eluting fractions corresponding to the desired product.

  • Injection and Collection:

    • Inject a larger volume of the partially purified product onto the preparative GC column.

    • Monitor the chromatogram.

    • When the peak corresponding to this compound begins to elute, direct the column effluent to a collection trap. The trap is often cooled to condense the compound.

    • Switch the effluent stream away from the trap after the desired peak has completely eluted.

  • Recovery and Analysis:

    • Recover the purified compound from the collection trap.

    • Analyze the collected fraction by analytical GC-MS to confirm its purity.

    • Repeat the injection and collection process as needed to obtain the desired quantity of pure product.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound (with impurities) FracDist Fractional Distillation Crude->FracDist LowBoiling Low-Boiling Impurities (e.g., tert-Butyl chloride, Neopentane) FracDist->LowBoiling Separate HighBoiling High-Boiling Residue FracDist->HighBoiling Remove PartiallyPure Partially Purified Product FracDist->PartiallyPure PrepGC Preparative Gas Chromatography PartiallyPure->PrepGC Isomers Isomeric Impurities PrepGC->Isomers Separate PureProduct Pure this compound PrepGC->PureProduct

Caption: Purification workflow for this compound.

Caption: Troubleshooting logic for purification method selection.

References

Navigating the Stability of 2,2,3,3,4,4-Hexamethylpentane: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of 2,2,3,3,4,4-hexamethylpentane under various reaction conditions. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and processes.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a highly branched alkane, which contributes to its notable thermal stability compared to its linear isomers. Alkanes, in general, are relatively inert due to the strength of their C-C and C-H single bonds. However, like all hydrocarbons, it is susceptible to decomposition at elevated temperatures and can react under specific, often forcing, conditions. Its high degree of steric hindrance around the central carbon backbone significantly influences its reactivity.

Q2: At what temperature does this compound start to decompose?

A2: The precise onset of thermal decomposition for this compound is not broadly published in readily available literature. However, the pyrolysis of alkanes typically begins at high temperatures. For branched alkanes, the rate of pyrolysis can increase with the degree of branching.[1] It is crucial to conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the specific decomposition temperature under your experimental conditions.

Q3: Is this compound reactive towards common acids and bases?

A3: Due to its highly hindered structure, this compound is exceptionally resistant to attack by common acids and bases under typical laboratory conditions. Even very strong bases are unlikely to deprotonate this sterically hindered alkane. However, under superacidic conditions (e.g., "Magic Acid," a mixture of SbF₅ and FSO₃H), even alkanes can be protonated, leading to carbocation formation and subsequent rearrangement or fragmentation.[2]

Q4: Can I use this compound as a high-temperature solvent?

A4: Given its high boiling point (approximately 194°C) and general inertness, this compound has potential as a high-temperature, non-polar solvent.[3] However, its stability at temperatures approaching its boiling point for extended periods should be verified for the specific reaction being conducted. It is essential to ensure that the reaction components do not initiate or catalyze the decomposition of the solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected side products in a high-temperature reaction using this compound as a solvent. Thermal decomposition of the solvent. The high temperature may be causing the this compound to undergo pyrolysis, leading to the formation of smaller alkanes and alkenes.[1]1. Lower the reaction temperature: If the reaction kinetics allow, reduce the temperature to a point where the solvent remains stable. 2. Analyze the solvent post-reaction: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze a sample of the solvent after the reaction to identify any decomposition products.[4][5][6][7][8] 3. Consider a different high-boiling solvent: If lowering the temperature is not feasible, a more thermally stable solvent may be required.
Reaction failure or low yield in the presence of strong reagents. Reagent instability in a non-polar medium. While this compound is stable, highly polar or ionic reagents may have poor solubility and reactivity in this non-polar solvent.1. Assess reagent solubility: Visually inspect for phase separation or undissolved reagents. 2. Introduce a phase-transfer catalyst: For reactions involving ionic species, a phase-transfer catalyst can facilitate the reaction. 3. Use a co-solvent: Adding a small amount of a more polar, miscible solvent may improve the solubility and reactivity of the reagents, but the stability of the co-solvent at the reaction temperature must also be considered.
Inconsistent reaction outcomes. Variability in solvent purity or presence of impurities. Impurities in the this compound could be interfering with the reaction.1. Verify solvent purity: Obtain a certificate of analysis for the solvent or re-purify it by distillation. 2. Store the solvent properly: Keep the solvent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with moisture or oxygen.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Pyrolysis-GC-MS

This protocol provides a general workflow for assessing the thermal stability of this compound.

Objective: To identify the decomposition products and estimate the onset temperature of thermal degradation.

Apparatus:

  • Pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Quartz sample tube

  • Helium (carrier gas)

Procedure:

  • Place a known, small amount (typically in the microgram range) of high-purity this compound into a quartz sample tube.

  • Insert the sample tube into the pyrolysis unit.

  • Set the pyrolysis temperature to a starting point below the expected decomposition range (e.g., 250°C).

  • Heat the sample for a defined period (e.g., 30 seconds).

  • The volatile products are swept by the helium carrier gas into the GC-MS for separation and identification.

  • The GC oven temperature program should be optimized to separate potential low molecular weight hydrocarbons.

  • The MS detector will fragment the eluting compounds, allowing for their identification by comparing the fragmentation patterns to a spectral library.

  • Repeat the experiment at increasing temperature intervals (e.g., 25°C increments) to determine the temperature at which significant decomposition begins.

Data Analysis:

  • Identify the major decomposition products from the mass spectra.

  • Plot the abundance of key decomposition products as a function of pyrolysis temperature to estimate the onset of decomposition.

Protocol 2: Compatibility Testing with Reaction Reagents

Objective: To assess the stability of this compound in the presence of specific reaction reagents at elevated temperatures.

Apparatus:

  • High-pressure reaction vessel (e.g., a sealed tube or autoclave)

  • Heating mantle or oil bath with temperature control

  • Stirring mechanism

  • GC-MS for analysis

Procedure:

  • In the reaction vessel, combine this compound and the reagent(s) of interest in the desired stoichiometric ratio and concentration.

  • Seal the vessel and heat it to the intended reaction temperature while stirring.

  • Maintain the temperature for the planned duration of the reaction.

  • After cooling to room temperature, carefully open the vessel.

  • Take an aliquot of the reaction mixture.

  • Analyze the aliquot by GC-MS to identify any new peaks that may correspond to decomposition products of the solvent or solvent-reagent adducts. A comparison with a control sample of the solvent heated to the same temperature without the reagents is recommended.

Visualizations

Decomposition_Pathway HMP This compound Radical_Pool Alkyl Radicals HMP->Radical_Pool High Temperature (Pyrolysis) Smaller_Alkanes Smaller Alkanes Radical_Pool->Smaller_Alkanes Hydrogen Abstraction Smaller_Alkenes Smaller Alkenes Radical_Pool->Smaller_Alkenes Beta-Scission

Caption: Simplified thermal decomposition pathway of a highly branched alkane.

Troubleshooting_Workflow Start Unexpected Reaction Outcome Check_Temp Is Reaction Temperature High? Start->Check_Temp Check_Reagents Are Reagents Highly Polar/Ionic? Check_Temp->Check_Reagents No Analyze_Solvent Analyze Solvent for Decomposition (GC-MS) Check_Temp->Analyze_Solvent Yes Check_Purity Is Solvent Purity Verified? Check_Reagents->Check_Purity No Add_PTC Add Phase-Transfer Catalyst Check_Reagents->Add_PTC Yes Purify_Solvent Re-purify Solvent Check_Purity->Purify_Solvent No Problem_Solved Problem Resolved Check_Purity->Problem_Solved Yes Lower_Temp Lower Reaction Temperature Analyze_Solvent->Lower_Temp Change_Solvent Consider Alternative Solvent Analyze_Solvent->Change_Solvent Lower_Temp->Problem_Solved Change_Solvent->Problem_Solved Use_Cosolvent Use a Co-solvent Add_PTC->Use_Cosolvent Add_PTC->Problem_Solved Use_Cosolvent->Problem_Solved Purify_Solvent->Problem_Solved

Caption: Troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of sterically hindered alkanes.

Troubleshooting Guides

Issue 1: Low or No Yield in Coupling Reactions

Low or no yield is a common problem when attempting to form C-C bonds with sterically bulky substrates. The following guide will help you troubleshoot common issues in various synthetic methods.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed CheckReaction Reaction Type? Start->CheckReaction Grignard Grignard Reaction CheckReaction->Grignard Grignard Wurtz Wurtz Reaction CheckReaction->Wurtz Wurtz CoreyHouse Corey-House Synthesis CheckReaction->CoreyHouse Corey-House CrossCoupling Modern Cross-Coupling (Suzuki, Negishi, Kumada) CheckReaction->CrossCoupling Cross-Coupling GrignardTroubleshoot Troubleshoot Grignard Grignard->GrignardTroubleshoot WurtzTroubleshoot Troubleshoot Wurtz Wurtz->WurtzTroubleshoot CoreyHouseTroubleshoot Troubleshoot Corey-House CoreyHouse->CoreyHouseTroubleshoot CrossCouplingTroubleshoot Troubleshoot Cross-Coupling CrossCoupling->CrossCouplingTroubleshoot GrignardSolutions Check for: - Enolization/Reduction - Steric Hindrance - Poor Reagent Formation GrignardTroubleshoot->GrignardSolutions WurtzSolutions Primary Issue: - Elimination with 2°/3° Halides - Consider Alternative Reactions WurtzTroubleshoot->WurtzSolutions CoreyHouseSolutions Check for: - Use of 3° Alkyl Halide (Electrophile) - Reagent Decomposition CoreyHouseTroubleshoot->CoreyHouseSolutions CrossCouplingSolutions Optimize: - Ligand Selection (Bulky Ligands) - Base and Solvent - Catalyst Loading CrossCouplingTroubleshoot->CrossCouplingSolutions

Caption: A decision-making workflow for troubleshooting low yields in sterically hindered alkane synthesis.

Frequently Asked Questions (FAQs)

Grignard Reactions

Q1: I am trying to react a Grignard reagent with a sterically hindered ketone, but I am only recovering my starting material. What is happening?

A: This is a classic issue where the Grignard reagent acts as a base rather than a nucleophile, leading to enolization of the ketone. With highly hindered ketones, the nucleophilic attack on the carbonyl carbon is slow, allowing the basic nature of the Grignard reagent to dominate. For instance, the reaction of tert-butylmagnesium bromide with cyclohexanone (B45756) yields only about 1% of the desired tertiary alcohol, with 99% of the starting ketone being recovered (after acidic workup, it will be deuterated if D₂O is used, indicating enolate formation).[1]

Troubleshooting:

  • Use a less hindered Grignard reagent: If your synthesis allows, switch to a less bulky Grignard reagent.

  • Lower the reaction temperature: Performing the reaction at a lower temperature can sometimes favor nucleophilic addition over enolization.

  • Use cerium(III) chloride (Luche conditions): The addition of CeCl₃ can increase the nucleophilicity of the Grignard reagent and suppress enolization.

Q2: My Grignard reaction is not initiating. What should I do?

A: Failure of Grignard reaction initiation is often due to an oxide layer on the magnesium surface or the presence of moisture.

Troubleshooting:

  • Activate the magnesium: Use a crystal of iodine, 1,2-dibromoethane, or mechanical grinding to activate the magnesium surface.

  • Ensure anhydrous conditions: All glassware must be flame-dried or oven-dried, and the solvent must be anhydrous.

  • Use an ethereal solvent: Diethyl ether or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent.

Wurtz Reaction

Q3: Can I use a tertiary alkyl halide in a Wurtz reaction to synthesize a highly branched alkane?

A: No, the Wurtz reaction is generally not suitable for tertiary alkyl halides. Instead of the desired coupling product, the major product will be the alkene resulting from an elimination reaction.[2][3] The sodium metal used in the Wurtz reaction is a strong base, which favors elimination over substitution with sterically hindered substrates.

Corey-House Synthesis

Q4: I am attempting a Corey-House synthesis with a tertiary alkyl halide as the electrophile, but the yield is very low. Why?

A: The Corey-House synthesis is sensitive to steric hindrance at the electrophilic carbon. While the Gilman reagent (lithium dialkylcuprate) can be derived from tertiary alkyl halides, the subsequent coupling step with another alkyl halide works best with primary or secondary halides.[4][5][6] With tertiary alkyl halides as the electrophile, elimination reactions become the predominant pathway.[7]

Logical Relationship: Desired Coupling vs. Side Reactions

CoreyHouseLogic Substrate Alkyl Halide (Electrophile) Primary Primary Substrate->Primary Secondary Secondary Substrate->Secondary Tertiary Tertiary Substrate->Tertiary Coupling Desired Coupling Product (High Yield) Primary->Coupling Secondary->Coupling Elimination Elimination Product (Major Side Product) Tertiary->Elimination NegishiWorkflow Start Start ActivateZinc Activate Zinc Dust Start->ActivateZinc PrepareCatalyst Prepare Pd Catalyst with Bulky Ligand Start->PrepareCatalyst PrepareOrganozinc Prepare Organozinc Reagent (from Alkyl Halide) ActivateZinc->PrepareOrganozinc CombineReagents Combine Organozinc and Catalyst/Aryl Halide Mixture PrepareOrganozinc->CombineReagents AddArylHalide Add Aryl Halide PrepareCatalyst->AddArylHalide AddArylHalide->CombineReagents Reaction Stir at RT or Heat CombineReagents->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Extraction and Purification Quench->Workup Product Sterically Hindered Biaryl Workup->Product

References

Technical Support Center: Synthesis of 2,2,3,3,4,4-Hexamethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,3,3,4,4-hexamethylpentane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct laboratory-scale synthesis involves a two-step process. The first step is a Grignard reaction between tert-butylmagnesium chloride and 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone) to form the highly sterically hindered tertiary alcohol, 2,2,3,3,4,4-hexamethyl-3-pentanol. The second step is the reduction of this alcohol to the desired alkane, this compound.

Q2: What are the primary challenges in synthesizing this molecule?

A2: The main challenge is the extreme steric hindrance around the reactive centers. This significantly slows down the desired nucleophilic addition in the Grignard reaction and promotes competing side reactions, leading to lower yields. Careful control of reaction conditions is crucial for success.

Q3: Are there alternative synthetic routes?

A3: While the Grignard route is the most straightforward, other methods for creating highly congested quaternary carbon centers exist, such as radical-radical coupling reactions. However, these may require more specialized starting materials and catalysts. For the purpose of this guide, we will focus on optimizing the more traditional Grignard-based approach.

Troubleshooting Guide

Issue 1: Low or no yield of the desired tertiary alcohol in the Grignard reaction.

Question Possible Cause Solution
Did the Grignard reaction fail to initiate? - Presence of moisture in glassware, solvent, or starting materials. - Passivation of magnesium turnings with magnesium oxide.- Rigorously dry all glassware in an oven or by flame-drying under an inert atmosphere. - Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF). - Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring/crushing.
Is the starting ketone being recovered after the reaction? - Enolization: The Grignard reagent is acting as a base and deprotonating the α-carbon of the ketone, forming an enolate. This is a significant side reaction with sterically hindered ketones.[1]- Use a less sterically hindered Grignard reagent if the target structure allows. - Consider using an organolithium reagent, which can sometimes favor nucleophilic addition over enolization.[2] - Employ lower reaction temperatures to favor the addition pathway.
Is a secondary alcohol the major product instead of the expected tertiary alcohol? - Reduction: The Grignard reagent, if it possesses β-hydrogens (which tert-butylmagnesium chloride does not), can reduce the ketone to a secondary alcohol via hydride transfer.[1] However, with t-butylmagnesium chloride, reduction of di-t-butyl ketone is a known competing reaction pathway.- While difficult to completely eliminate, using Barbier conditions (adding the alkyl halide to a mixture of magnesium and the ketone) can sometimes alter the selectivity. - Ensure the Grignard reagent is fully formed before adding the ketone.
Are significant amounts of a higher molecular weight alkane, such as 2,2,3,3-tetramethylbutane, being formed? - Wurtz-type coupling: The Grignard reagent reacts with the unreacted tert-butyl chloride starting material.- Add the tert-butyl chloride slowly to the magnesium turnings during the Grignard reagent preparation to maintain a low concentration of the alkyl halide.[2] - Ensure the complete formation of the Grignard reagent before the addition of the ketone.

Issue 2: Difficulty in the reduction of the tertiary alcohol to the final alkane.

Question Possible Cause Solution
How can the highly hindered tertiary alcohol be efficiently reduced? - The tertiary hydroxyl group is sterically shielded, making it a poor leaving group and resistant to typical reduction conditions.- A common method is to convert the alcohol to a better leaving group, such as a tosylate or a halide, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄). - Direct reduction methods, such as using a triethylsilane/trifluoroacetic acid system, can also be effective for hindered alcohols.

Data Presentation

The yield of Grignard reactions for synthesizing highly sterically hindered alcohols is heavily dependent on the specific substrates and reaction conditions. Below is a summary of representative data for analogous reactions.

Grignard Reagent Ketone Solvent Temperature (°C) Reaction Time (h) Product Yield (%)
tert-Butylmagnesium chloride2,2,4,4-Tetramethyl-3-pentanoneTHF25-6012-242,2,3,3,4,4-Hexamethyl-3-pentanolHighly variable, often low due to side reactions
iso-Propylmagnesium chloride2,2,4,4-Tetramethyl-3-pentanoneDiethyl ether35 (reflux)82,2,4,4-Tetramethyl-3-isopropoxy-3-pentanolModerate
Methylmagnesium bromide2,2,4,4-Tetramethyl-3-pentanoneDiethyl ether35 (reflux)42,2,4,4-Tetramethyl-3-pentanol~70-80%

Note: The reaction of t-butylmagnesium chloride with di-tert-butyl ketone is known to be particularly challenging, with reduction being a major competing pathway. Yields are often not reported or are very low for the addition product.

Experimental Protocols

Protocol 1: Synthesis of 2,2,3,3,4,4-Hexamethyl-3-pentanol via Grignard Reaction

Materials:

  • Magnesium turnings

  • tert-Butyl chloride

  • 2,2,4,4-Tetramethyl-3-pentanone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Iodine crystal (for initiation)

Procedure:

  • Preparation: All glassware (three-necked round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven (>120°C) or flame-dried under an inert atmosphere (argon or nitrogen).

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask under an inert atmosphere.

    • Add a small crystal of iodine.

    • Prepare a solution of tert-butyl chloride in anhydrous diethyl ether or THF.

    • Add a small amount of the tert-butyl chloride solution to the magnesium. Initiation is indicated by a color change (disappearance of iodine color) and gentle reflux. If the reaction does not start, gentle warming may be applied.

    • Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Dissolve 2,2,4,4-tetramethyl-3-pentanone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution. Due to the high steric hindrance, this reaction may be slow.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 12-24 hours). Gentle heating (reflux) may be necessary to drive the reaction to completion.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting tertiary alcohol via flash column chromatography or distillation under reduced pressure.

Protocol 2: Reduction of 2,2,3,3,4,4-Hexamethyl-3-pentanol

Materials:

  • 2,2,3,3,4,4-Hexamethyl-3-pentanol

  • Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

Procedure:

  • Conversion to Alkyl Halide:

    • Carefully react the tertiary alcohol with thionyl chloride or phosphorus tribromide to convert the hydroxyl group into a chloride or bromide, respectively. This reaction should be performed in an appropriate solvent and may require gentle heating.

  • Reduction:

    • Prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF in a separate flask under an inert atmosphere.

    • Cool the LiAlH₄ suspension to 0°C.

    • Dissolve the crude alkyl halide from the previous step in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to stir at room temperature for several hours.

  • Workup:

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash them thoroughly with ether.

    • Dry the combined organic filtrate over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation.

  • Purification: Purify the final product, this compound, by fractional distillation.

Visualizations

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction A Prepare Anhydrous Setup B Form t-Butylmagnesium Chloride A->B C React with 2,2,4,4-Tetramethyl-3-pentanone B->C D Aqueous Workup (NH4Cl) C->D E Purify Tertiary Alcohol D->E F Convert Alcohol to Alkyl Halide E->F Intermediate Product G Reduce with LiAlH4 F->G H Quench and Workup G->H I Purify this compound H->I

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_tree start Low Yield of Tertiary Alcohol q1 Starting Ketone Recovered? start->q1 a1_yes Likely Enolization q1->a1_yes Yes q2 Secondary Alcohol Formed? q1->q2 No sol1 Lower Temp. Consider Organolithium a1_yes->sol1 a2_yes Reduction Side Reaction q2->a2_yes Yes q3 Wurtz Coupling Product Observed? q2->q3 No sol2 Optimize Addition Rate and Temperature a2_yes->sol2 a3_yes Grignard Reacted with Alkyl Halide q3->a3_yes Yes q4 No Reaction at All? q3->q4 No sol3 Slow Alkyl Halide Addition Ensure Full Grignard Formation a3_yes->sol3 a4_yes Initiation Failure / Quenching q4->a4_yes Yes sol4 Ensure Anhydrous Conditions Activate Mg Turnings a4_yes->sol4

Caption: Troubleshooting decision tree for low yield in the Grignard reaction step.

References

Navigating Solubility Challenges in 2,2,3,3,4,4-Hexamethylpentane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low reagent solubility in the nonpolar, sterically hindered solvent, 2,2,3,3,4,4-hexamethylpentane. This resource aims to equip researchers with the knowledge to overcome solubility hurdles and ensure the success of their experiments.

Core Principles of Solubility in Branched Alkanes

This compound is a highly branched, nonpolar alkane. Its unique structure dictates its solvency power, which is primarily governed by London dispersion forces. The general principle of "like dissolves like" is paramount; nonpolar compounds will have the highest likelihood of dissolving in this solvent.[1][2][3][4][5] However, the bulky methyl groups create significant steric hindrance, which can impede the solvation of even nonpolar molecules if their shape is not complementary.

Frequently Asked Questions (FAQs)

Q1: Why is my compound insoluble in this compound?

A1: Low solubility in this compound can stem from several factors:

  • Polarity Mismatch: Your compound may possess polar functional groups (e.g., -OH, -NH2, -COOH) that are incompatible with the nonpolar nature of the solvent.[1][2]

  • Molecular Size and Shape: Large molecules or those with rigid, complex geometries may be difficult to solvate due to the steric hindrance of the solvent's methyl groups.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice may be greater than the energy gained from solvation.

  • Low Entropy of Mixing: The dissolution of a highly ordered crystalline solute into a solvent results in an increase in entropy, which favors dissolution. However, if the intermolecular forces in the pure solute and pure solvent are much stronger than the solute-solvent interactions, the overall entropy change can be unfavorable.

Q2: What are the key properties of this compound I should be aware of?

A2: Understanding the physical and chemical properties of the solvent is crucial for troubleshooting.

PropertyValueReference
Molecular Formula C₁₁H₂₄PubChem
Molecular Weight 156.31 g/mol PubChem
Boiling Point ~181-194 °CChemicalBook, LookChem
Density ~0.794 - 0.8069 g/mLStenutz, ChemicalBook
Polarity NonpolarGeneral Knowledge

Q3: Are there any theoretical models to predict solubility in this compound?

A3: Yes, the Hansen Solubility Parameters (HSP) can be a powerful predictive tool. HSP is based on the principle that "like dissolves like" by quantifying the intermolecular forces of both the solvent and the solute.[6] The parameters consider three types of interactions: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A smaller "distance" between the HSP values of the solute and the solvent suggests a higher likelihood of solubility.

Troubleshooting Low Solubility

If you are encountering low solubility, a systematic approach to troubleshooting can help identify the optimal conditions for your experiment.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Reagent Solubility A Initial Observation: Low Solubility B Step 1: Physical Methods A->B C Increase Temperature B->C Gentle Heating D Sonication B->D Mechanical Agitation J Success: Reagent Dissolved C->J K Failure: Reagent Remains Insoluble C->K D->J D->K E Step 2: Co-solvent Screening F Select Potential Co-solvents E->F G Perform Small-Scale Solubility Tests F->G H Step 3: Re-evaluate Solvent Choice G->H G->J I Consider Alternative Nonpolar Solvents H->I I->J I->K If all else fails K->E

Caption: A stepwise approach to troubleshooting low reagent solubility.

Experimental Protocols

Protocol 1: Temperature Elevation for Enhanced Solubility

Objective: To determine if increasing the temperature can improve the solubility of a reagent in this compound.

Methodology:

  • Preparation: In a sealed vial, add a known mass of the reagent to a known volume of this compound.

  • Initial Observation: Stir the mixture at room temperature for 15 minutes and observe the degree of dissolution.

  • Heating: Gradually heat the mixture in a controlled manner (e.g., using a hot plate with a temperature probe and a stirring mechanism) in increments of 10°C.

  • Observation at Elevated Temperatures: After each temperature increment, allow the mixture to equilibrate for 15 minutes with continuous stirring. Visually inspect for any increase in solubility.

  • Determination of Maximum Solubility: Continue this process until the reagent is fully dissolved or the boiling point of the solvent is approached. Record the temperature at which complete dissolution occurs.

  • Cooling and Observation: Slowly cool the solution to room temperature and observe if the reagent precipitates out of the solution. This will provide information about the stability of the solution at lower temperatures.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To identify a suitable co-solvent to improve the solubility of a reagent in this compound.

Methodology:

  • Co-solvent Selection: Choose a small set of co-solvents with varying polarities that are miscible with this compound. Potential candidates could include other less-branched alkanes (e.g., heptane, isooctane), aromatic hydrocarbons (e.g., toluene, xylene), or ethers (e.g., diethyl ether, THF), depending on the nature of the solute.

  • Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying ratios of this compound to the co-solvent (e.g., 9:1, 4:1, 1:1 v/v).

  • Solubility Testing: In separate vials, add a pre-weighed amount of the reagent to a fixed volume of each solvent mixture.

  • Agitation and Observation: Vigorously stir or sonicate all vials for a set period (e.g., 30 minutes) at a constant temperature.

  • Analysis: Visually compare the degree of dissolution in each vial. For a more quantitative analysis, you can filter the undissolved solid, dry it, and weigh it to determine the amount that dissolved.

  • Optimization: Based on the results, you can further optimize the co-solvent ratio to achieve the desired solubility.

Data on Structurally Similar Solvents

Due to the limited availability of specific solubility data for this compound, data for its structural isomer, isooctane (B107328) (2,2,4-trimethylpentane), can provide valuable insights. Isooctane is also a nonpolar, branched alkane and is expected to have similar solvent properties.

Solubility of Common Compound Classes in Isooctane (Qualitative)

Compound ClassExpected Solubility in IsooctaneRationale
Alkanes (linear & branched) High"Like dissolves like"; nonpolar solutes in a nonpolar solvent.[1][2]
Aromatic Hydrocarbons Moderate to HighNonpolar nature allows for dissolution, though π-π stacking of aromatics can influence this.
Ethers Low to ModerateThe polar C-O bond reduces solubility compared to hydrocarbons.
Alcohols Very LowThe highly polar hydroxyl (-OH) group leads to poor solubility in nonpolar solvents.[1][2]
Carboxylic Acids Very LowThe very polar carboxyl (-COOH) group makes them largely insoluble.
Amines Very LowThe polar amine (-NH2) group results in poor solubility.
Water ImmiscibleExtreme polarity difference.[1][2]

Logical Relationships in Solubility

The interplay of various factors determines the ultimate solubility of a reagent. This relationship can be visualized as follows:

G Factors Influencing Solubility Solubility Solubility Solute_Properties Solute Properties Solubility->Solute_Properties Solvent_Properties Solvent Properties Solubility->Solvent_Properties External_Factors External Factors Solubility->External_Factors Polarity Polarity Solute_Properties->Polarity Size_Shape Size/Shape Solute_Properties->Size_Shape Crystal_Energy Crystal Lattice Energy Solute_Properties->Crystal_Energy Solvent_Polarity Solvent Polarity Solvent_Properties->Solvent_Polarity Solvent_Structure Solvent Structure Solvent_Properties->Solvent_Structure Temperature Temperature External_Factors->Temperature Pressure Pressure External_Factors->Pressure Co_solvents Co-solvents External_Factors->Co_solvents

Caption: Interconnected factors determining reagent solubility.

By systematically addressing each of these factors, researchers can develop effective strategies to overcome solubility challenges when working with this compound.

References

Characterization of byproducts in 2,2,3,3,4,4-Hexamethylpentane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3,3,4,4-hexamethylpentane. The following sections address common issues related to byproduct formation and characterization.

Troubleshooting Guide

Unanticipated byproducts and low yields are common challenges in the synthesis of sterically hindered molecules like this compound. A likely synthetic route involves the reaction of a bulky Grignard reagent with a ketone, followed by reduction. This guide addresses potential issues in such a process.

Observation Potential Cause Recommended Action
Low yield of the desired tertiary alcohol precursor Incomplete Grignard reagent formation.Ensure magnesium turnings are activated and the reaction is conducted under strictly anhydrous conditions. Use of iodine or 1,2-dibromoethane (B42909) for activation is recommended.
Steric hindrance impeding the reaction between the Grignard reagent and the ketone.Increase reaction time and/or temperature. Consider using a more reactive organometallic reagent, such as an organolithium compound, if feasible.
Presence of a significant amount of unreacted ketone Deactivated Grignard reagent due to moisture or air exposure.Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Use freshly distilled, anhydrous solvents.
Formation of a dimeric alkane (e.g., 2,2,3,3-tetramethylbutane) Wurtz-type coupling of the Grignard reagent.Add the alkyl halide slowly to the magnesium turnings during Grignard reagent formation to minimize coupling.
Presence of an alkene byproduct Elimination side reaction of the Grignard reagent.Maintain a lower reaction temperature during the Grignard reaction.
Incomplete reduction of the tertiary alcohol to the final alkane Inefficient reducing agent or reaction conditions.Employ a more robust reduction method suitable for sterically hindered alcohols, such as a Clemmensen or Wolff-Kishner reduction, or a two-step process involving conversion to a tosylate followed by reduction with a hydride reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound via a Grignard reaction?

A1: Common byproducts in a Grignard-based synthesis of a precursor tertiary alcohol include unreacted starting materials (ketone), elimination products (alkenes), and coupling products from the Grignard reagent itself. The subsequent reduction step to the alkane can also introduce byproducts if the reaction is incomplete.

Q2: How can I confirm the identity of unknown byproducts in my reaction mixture?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile byproducts.[1][2] The mass spectrum of each component can be compared to spectral libraries for identification. For more detailed structural elucidation of unknown compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[3][4]

Q3: My reaction yields are consistently low. What are the critical parameters to control in the Grignard reaction step?

A3: The most critical parameters for a successful Grignard reaction are the exclusion of water and oxygen.[5] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is carried out under an inert atmosphere. The quality of the magnesium and the purity of the alkyl halide are also crucial.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to analyze the reaction mixture?

A4: HPLC can be used, particularly for monitoring the disappearance of the ketone starting material and the formation of the alcohol intermediate. However, for the final product, which is a non-polar alkane, GC is generally the more suitable analytical technique due to its volatility.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol outlines the steps for preparing a sample from the reaction mixture for analysis by Gas Chromatography-Mass Spectrometry to identify volatile byproducts.

  • Quenching the Reaction: Carefully quench a small aliquot (approximately 0.1 mL) of the reaction mixture by adding it to 1 mL of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., diethyl ether or dichloromethane) to the quenched mixture. Vortex the mixture for 30 seconds to extract the organic components.[1]

  • Phase Separation: Allow the layers to separate. If necessary, centrifuge the sample to achieve a clear separation.

  • Drying: Carefully transfer the organic layer to a clean vial containing a small amount of a drying agent, such as anhydrous sodium sulfate.

  • Dilution: Dilute the dried organic extract to an appropriate concentration for GC-MS analysis (typically a 1:100 or 1:1000 dilution with the extraction solvent).

  • Analysis: Inject the diluted sample into the GC-MS system.

Protocol 2: General GC-MS Method for Byproduct Analysis

This is a general-purpose GC-MS method suitable for the separation and identification of potential byproducts in the synthesis of this compound.

Parameter Setting
Column HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 40-400 amu
Solvent Delay 3 min

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage start Reaction Mixture quench Quench with NH4Cl(aq) start->quench extract Extract with Organic Solvent quench->extract dry Dry with Na2SO4 extract->dry gcms GC-MS Analysis dry->gcms Inject Sample data Data Interpretation gcms->data identify Byproduct Identification data->identify

Caption: Workflow for Byproduct Analysis.

logical_relationship cluster_causes Potential Causes cluster_effects Observed Effects moisture Moisture/Air Contamination low_yield Low Yield moisture->low_yield byproducts Byproduct Formation moisture->byproducts sterics Steric Hindrance sterics->low_yield temp Improper Temperature temp->byproducts

Caption: Cause and Effect in Synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2,2,3,3,4,4-Hexamethylpentane: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for novel chemical entities is a cornerstone of scientific research and pharmaceutical development. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 2,2,3,3,4,4-Hexamethylpentane purity, alongside alternative analytical techniques. Supported by experimental protocols and data, this document serves as a practical resource for selecting the most appropriate method for purity assessment of volatile organic compounds.

Quantitative Data Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary method for the purity analysis of volatile compounds like this compound due to its high sensitivity and specificity.[1][2] A typical validation would involve assessing parameters such as linearity, accuracy, and precision.[3][4][5]

For the purpose of this guide, a hypothetical purity validation of a this compound sample was conducted. The sample was analyzed against a certified reference standard. Potential impurities could include isomers such as n-undecane or other branched alkanes, and residual synthesis solvents like hexane (B92381).[6]

Table 1: GC-MS Purity Analysis of this compound

ParameterThis compoundImpurity 1 (n-Undecane)Impurity 2 (Hexane)
Retention Time (min) 8.458.213.12
Area % (Sample) 99.85%0.10%0.05%
LOD 0.01%0.01%0.005%
LOQ 0.03%0.03%0.015%
Linearity (R²) >0.999>0.998>0.999
Accuracy (Recovery %) 98.5% - 101.2%97.9% - 102.5%98.1% - 101.8%
Precision (RSD %) < 1.5%< 2.0%< 2.5%

Data is representative and for illustrative purposes.

Comparison of Analytical Techniques

While GC-MS is a powerful tool, other methods can be employed for purity determination, each with its own advantages and limitations.

Table 2: Comparison of Purity Validation Methods

MethodPrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography, identification by mass spectrometry.[1]High sensitivity and specificity, structural elucidation of impurities.[2]Isomeric compounds can have similar mass spectra, potentially requiring high-resolution GC.[7]
GC-FID Separation by gas chromatography, detection by flame ionization.[8]Robust, quantitative, and has a wide linear range.Does not provide structural information for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and can quantify without a specific reference standard for the impurity.Lower sensitivity compared to GC-MS, complex spectra for mixtures.
High-Performance Liquid Chromatography (HPLC) Separation by liquid chromatography, various detectors (UV, MS).Suitable for non-volatile or thermally labile compounds.This compound is too volatile for standard HPLC methods.

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results.

GC-MS Method for Purity Validation of this compound

This protocol outlines a standard procedure for the purity assessment of this compound.

1. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve in 10 mL of high-purity hexane to prepare a 10 mg/mL solution.

  • Reference Standard Solution: Prepare a solution of certified this compound reference standard at the same concentration.

  • Impurity Stock Solution: Prepare a stock solution containing potential impurities (e.g., n-undecane, hexane) at a known concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

3. Data Analysis and Validation:

  • Identification: The primary peak in the sample chromatogram is identified by comparing its retention time and mass spectrum with the reference standard. Impurities are identified by comparing their mass spectra with a library (e.g., NIST).

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total peak area. For precise quantification of impurities, a calibration curve is generated using the impurity stock solution.

  • Validation Parameters:

    • Specificity: Ensure no interference from the diluent or other components at the retention time of the analyte and known impurities.

    • Linearity: Analyze a series of dilutions of the reference standard and impurity stock solutions (e.g., 5-150% of the expected impurity concentration) to establish a linear relationship between concentration and peak area (R² > 0.99).[3][5]

    • Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities at different concentration levels (e.g., 50%, 100%, 150%). The recovery should typically be within 80-120%.[9]

    • Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of the same sample on the same day. Intermediate precision (inter-day precision) is evaluated by repeating the analysis on different days. The relative standard deviation (RSD) should be within acceptable limits (typically <5%).[9]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often calculated based on the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ).

Visualizing the Workflow

A clear understanding of the experimental process is essential for successful implementation.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation Sample Weigh 2,2,3,3,4,4- Hexamethylpentane Sample Solvent Dissolve in High-Purity Hexane Sample->Solvent Standard Prepare Certified Reference Standard Standard->Solvent Injection Inject Sample into GC Solvent->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (m/z 35-300) Ionization->Detection Identification Identify Peaks (Retention Time & Mass Spectra) Detection->Identification Quantification Calculate Area % and Impurity Concentration Identification->Quantification Validation Assess Linearity, Accuracy, Precision, LOD, LOQ Quantification->Validation Report Generate Purity Report Validation->Report

Caption: Workflow for the GC-MS Purity Validation of this compound.

This guide provides a foundational understanding of the methodologies involved in validating the purity of this compound. The choice of analytical technique will ultimately depend on the specific requirements of the research or development phase, including the need for structural elucidation of impurities and the desired level of sensitivity.

References

A Comparative Analysis of 2,2,3,3,4,4-Hexamethylpentane and Other Non-Polar Solvents for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a non-polar solvent is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative study of 2,2,3,3,4,4-Hexamethylpentane and other commonly used non-polar solvents, including hexane (B92381), heptane, cyclohexane, toluene, and dichloromethane (B109758). By presenting key physicochemical properties, experimental methodologies, and performance insights, this document aims to facilitate informed solvent selection for various laboratory applications.

Physicochemical Properties: A Tabular Comparison

The selection of an appropriate non-polar solvent hinges on its physical and chemical characteristics. The following table summarizes the key physicochemical properties of this compound and other common non-polar solvents.

PropertyThis compoundn-Hexanen-HeptaneCyclohexaneTolueneDichloromethane
Molecular Formula C₁₁H₂₄C₆H₁₄C₇H₁₆C₆H₁₂C₇H₈CH₂Cl₂
Molecular Weight ( g/mol ) 156.3186.18[1]100.21[2]84.1692.14[3][4]84.93[5][6]
Boiling Point (°C) 181[7] - 194[8]68.7[1]98.4[2][9]80.7[10][11]110.6[3][4]39.8[6][7]
Melting Point (°C) -57.06 (estimate)[8]-95.3[1]-90.6[2]6.5[10][11]-95[3][12]-96.7[5][13]
Density (g/mL at 20°C) 0.794 - 0.8069[7][8]0.6550.684[14]0.779[15][10][11]0.867[4]1.327[13]
Viscosity (cP at 20°C) Not readily available0.31[16]~0.42[16]1.0[16]0.59[4][16]0.44[16]
Dielectric Constant (at 20°C) Not readily available1.88 (25°C)[17]1.92[17]2.02[15][17]2.38 (25°C)[4][17]8.93 (25°C)[17][18]
Flash Point (°C) Not readily available-22[1]-4[14]-20[15]4[4]Non-flammable[7]

Performance in Key Applications

Solubility of Non-Polar Compounds

The principle of "like dissolves like" governs the solubility of organic compounds, meaning non-polar solutes will dissolve best in non-polar solvents.[5][19] While specific solubility data for a wide range of compounds in this compound is not extensively documented, some general principles regarding molecular structure can provide guidance.

Branched alkanes, such as this compound, may exhibit increased solubility for certain non-polar compounds compared to their linear counterparts.[5] This can be attributed to the disruption of efficient intermolecular packing in the solid state of the solute by the branched solvent molecules, which can lead to a more favorable dissolution process.[5] For instance, branched alkanes like isobutane (B21531) have been observed to have higher solubility in non-polar solvents compared to their straight-chain isomers.[5]

Conversely, the highly compact and branched structure of this compound might present steric hindrance, potentially limiting its ability to solvate larger or more complex non-polar molecules as effectively as linear alkanes like hexane or heptane. The larger surface area of linear alkanes can sometimes lead to stronger van der Waals interactions with certain solutes.

Reaction Kinetics

The solvent can significantly influence the rate of a chemical reaction by stabilizing or destabilizing reactants, transition states, and products. For non-polar reactions, the solvent's role is often to provide an inert medium that facilitates molecular interactions.

Studies comparing linear and branched alkanes have shown differences in their oxidation behavior, suggesting that molecular structure can influence reactivity.[1] Branched alkanes have been observed to react earlier and faster at the initial stages of oxidation compared to their linear counterparts.[1] This suggests that the tertiary carbon atoms present in branched structures can be more reactive under certain conditions. However, it is also hypothesized that reactions between a non-polar hydrogen donor and a non-polar abstracting radical will show little solvent effect.[15]

For reactions where a polar transition state is involved, even in a globally non-polar reaction, a solvent with a slightly higher dielectric constant, such as dichloromethane or toluene, might accelerate the reaction rate compared to purely aliphatic hydrocarbons like hexane or this compound.

Chromatographic Performance

In normal-phase chromatography, where a polar stationary phase is used, the elution strength of a non-polar solvent is a critical parameter. Elution strength generally increases with the polarity of the solvent. Therefore, highly non-polar solvents like alkanes have low elution strength and are suitable for separating non-polar compounds.

The elution behavior of branched alkanes in gas chromatography can be complex, with retention times influenced by the degree and position of branching.[6][11] In liquid chromatography, the more compact structure of a branched alkane like this compound might lead to different interactions with the stationary phase compared to a linear alkane of similar carbon number. This could potentially offer unique selectivity for certain separations. However, without direct experimental data, it is difficult to predict its exact elution strength relative to other non-polar solvents.

Experimental Protocols

Detailed Methodology for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a solid organic compound in a non-polar solvent.[20]

Materials:

  • Solid compound of interest

  • Solvent of interest (e.g., this compound, hexane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Shaker or magnetic stirrer

  • Constant temperature bath

  • Syringe filters (hydrophobic, appropriate pore size)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature bath on a shaker or with a magnetic stirrer. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the concentration of the dissolved solid has reached its maximum.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles. Immediately filter the solution using a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Accurately weigh a known volume of the clear filtrate. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the solid residue is obtained. Calculate the solubility as the mass of the residue per volume of the solvent.

    • Instrumental Analysis: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Analyze the filtered sample and the standard solutions using an appropriate analytical technique (e.g., HPLC, GC, UV-Vis). Construct a calibration curve from the standards and determine the concentration of the compound in the sample.

Detailed Methodology for Comparing Reaction Rates

This protocol outlines a general procedure for comparing the rate of a chemical reaction in different non-polar solvents using spectrophotometry.[21]

Materials:

  • Reactants

  • Solvents to be compared

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Timer

Procedure:

  • Preparation of Reactant Solutions: Prepare stock solutions of the reactants in each of the non-polar solvents being tested. The concentrations should be chosen such that the reaction proceeds at a measurable rate and the absorbance changes are within the linear range of the spectrophotometer.

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the reactant or product that will be monitored. Allow the instrument to warm up and stabilize.

  • Reaction Initiation and Monitoring:

    • Equilibrate the reactant solutions and the cuvette to the desired reaction temperature in the spectrophotometer's cuvette holder.

    • To initiate the reaction, rapidly add a known volume of the second reactant solution to the cuvette containing the first reactant solution.

    • Immediately start monitoring the absorbance at the chosen wavelength as a function of time.

  • Data Collection: Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Analysis:

    • Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

    • Plot the concentration of the monitored species versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • Compare the initial rates obtained in the different non-polar solvents to evaluate the solvent effect on the reaction kinetics.

Visualizing Solvent Selection and Experimental Workflows

To aid in the decision-making process and to illustrate typical experimental procedures, the following diagrams are provided.

SolventSelection cluster_properties Solvent Property Evaluation cluster_application Application Requirements cluster_selection Solvent Selection BoilingPoint Boiling Point Selection Optimal Solvent BoilingPoint->Selection Volatility/Reflux Temp. Viscosity Viscosity Viscosity->Selection Flow/Mixing Efficiency Polarity Polarity (Dielectric Constant) Polarity->Selection Solubility/Selectivity Reaction Chemical Reaction Reaction->Polarity Chromatography Chromatography Chromatography->Polarity Extraction Extraction/Solubility Extraction->Polarity

Caption: Logical flow for selecting a non-polar solvent based on key properties and application needs.

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Comparison PrepareSolvents Prepare Solvent Systems PrepareSamples Prepare Reactant/Analyte Solutions PrepareSolvents->PrepareSamples RunExperiment Conduct Experiment (e.g., Reaction, Chromatography) PrepareSamples->RunExperiment CollectData Collect Performance Data (e.g., Rate, Retention Time) RunExperiment->CollectData AnalyzeResults Analyze and Compare Results CollectData->AnalyzeResults Conclusion Draw Conclusions AnalyzeResults->Conclusion

Caption: A typical experimental workflow for comparing the performance of different non-polar solvents.

Conclusion

The selection of a non-polar solvent is a multifaceted decision that requires careful consideration of its physicochemical properties and the specific demands of the application. While hexane, heptane, cyclohexane, toluene, and dichloromethane are well-characterized and widely used, the highly branched alkane this compound presents an interesting alternative with potentially unique properties. Its high boiling point makes it suitable for high-temperature reactions, and its branched structure may offer advantages in specific solubility and chromatographic applications. However, the limited availability of comprehensive experimental data necessitates a more thorough evaluation for novel applications. By utilizing the provided data and experimental protocols, researchers can systematically compare and select the most appropriate non-polar solvent to ensure the success and reproducibility of their scientific endeavors.

References

A Comparative Guide to High-Temperature Solvents: 2,2,3,3,4,4-Hexamethylpentane vs. Decalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable high-temperature solvent is a critical decision in many chemical processes, including synthesis, extraction, and materials science. An ideal solvent for high-temperature applications should exhibit excellent thermal stability, a high boiling point, and appropriate solubility characteristics for the given reactants and products. This guide provides a detailed comparison of two non-polar solvents, 2,2,3,3,4,4-hexamethylpentane and decalin (decahydronaphthalene), to assist researchers in making an informed choice for their specific high-temperature needs.

Physical and Chemical Properties

A fundamental comparison of the physical properties of this compound and decalin is essential for initial solvent screening. Decalin exists as two geometric isomers, cis- and trans-decalin, with the trans isomer being the more thermodynamically stable form.[1] The properties of both isomers are presented below.

PropertyThis compoundDecalin (cis/trans mixture)cis-Decalintrans-Decalin
Molecular Formula C₁₁H₂₄C₁₀H₁₈C₁₀H₁₈C₁₀H₁₈
Molar Mass ( g/mol ) 156.31138.25138.25138.25
Boiling Point (°C) ~194[2]189 - 191~195.8~187.3
Melting Point (°C) ~-57 (estimate)[2]-~-43~-30
Density (g/cm³ at 20°C) ~0.807[2]~0.8960.8960.870

Thermal Stability and Decomposition

The ability of a solvent to resist decomposition at elevated temperatures is paramount for its use in high-temperature applications.

Decalin has been the subject of several studies regarding its thermal stability. It is known to have high thermal stability and can act as a hydrogen donor to suppress the formation of pyrolytic deposits.[3] The thermal decomposition of decalin has been investigated, and it is understood that at high temperatures, it can break down to form various monoaromatic species, with benzene, toluene, and xylene identified as major products.[3][4] The decomposition process can be influenced by factors such as temperature and the presence of other substances.[3] For instance, in the thermal degradation of high-density polyethylene (B3416737) (HDPE), decalin was found to influence the reaction mechanism and product distribution.[5]

Solubility Characteristics

The solvent power of this compound and decalin is dictated by their non-polar nature.

Decalin is a hydrophobic, non-polar solvent.[9] It exhibits good solubility for non-polar compounds such as resins, fats, and oils, and is miscible with many other hydrocarbon solvents.[10][11] Conversely, it has very low solubility in water.[10]

This compound , being a highly branched alkane, is also a non-polar solvent. While specific quantitative solubility data at high temperatures is scarce, it is expected to have solubility properties similar to other non-polar hydrocarbons, effectively dissolving other non-polar organic molecules.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing solvent performance data. Below are generalized methodologies for evaluating key solvent properties.

Determination of Thermal Stability (Isoteniscope Method)

A common method for determining the thermal stability of organic compounds is the isoteniscope method, which measures the vapor pressure of a substance as a function of temperature to identify the onset of decomposition.[12]

Methodology:

  • A sample of the solvent is placed in the isoteniscope.

  • The apparatus is heated at a controlled rate.

  • The vapor pressure of the sample is measured at various temperatures.

  • The decomposition temperature is identified as the temperature at which there is a significant and irreversible increase in pressure, indicating the formation of gaseous decomposition products.[12]

cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Place solvent in isoteniscope bulb prep2 Degas sample by freeze-pump-thaw cycles prep1->prep2 Repeat for each temperature point exp1 Immerse bulb in constant temperature bath prep2->exp1 Repeat for each temperature point exp2 Allow pressure to equilibrate exp1->exp2 Repeat for each temperature point exp3 Measure vapor pressure exp2->exp3 Repeat for each temperature point exp4 Increase temperature in controlled increments exp3->exp4 Repeat for each temperature point exp4->exp2 Repeat for each temperature point an1 Plot pressure vs. temperature exp4->an1 an2 Identify temperature of non-reversible pressure increase an1->an2 an3 Determine decomposition temperature an2->an3 cluster_selection Solvent Selection Criteria cluster_evaluation Solvent Evaluation cluster_decision Decision start Start criteria1 Required Temperature Range start->criteria1 criteria2 Solute Polarity start->criteria2 criteria3 Reactivity with Solute start->criteria3 end End eval1 Review Physical Properties (Boiling Point, etc.) criteria1->eval1 eval3 Determine Solubility of Key Components criteria2->eval3 eval4 Consider Safety and Environmental Impact criteria3->eval4 eval2 Assess Thermal Stability Data eval1->eval2 eval2->eval3 eval3->eval4 decide Select Optimal Solvent eval4->decide decide->end

References

Comparing branched vs. linear alkanes in spectroscopic applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of Branched vs. Linear Alkanes

For researchers, scientists, and drug development professionals, understanding the subtle structural nuances of molecules is paramount. Alkanes, the simplest of organic compounds, form the backbone of many pharmaceuticals and industrial chemicals. Distinguishing between linear and branched isomers is a common analytical challenge. This guide provides an objective comparison of how branched and linear alkanes behave in key spectroscopic applications—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—supported by experimental data and detailed protocols.

Data Presentation: A Spectroscopic Comparison

The structural differences between linear and branched alkanes give rise to distinct spectroscopic signatures. The following tables summarize the key quantitative data for easy comparison.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Spectroscopic FeatureLinear Alkanes (e.g., n-Octane)Branched Alkanes (e.g., Isooctane)Key Differences
¹H NMR Chemical Shifts (δ, ppm) ~0.8-1.0 (CH₃), ~1.2-1.4 (internal CH₂)~0.8-1.0 (CH₃), ~1.5-2.0 (CH), ~1.2-1.4 (CH₂)Branched alkanes show signals for methine (CH) protons, which are typically downfield from methylene (B1212753) (CH₂) protons. The chemical environments are more varied in branched structures, leading to a greater number of distinct signals.
¹³C NMR Chemical Shifts (δ, ppm) ~14 (CH₃), ~22-32 (internal CH₂)~10-25 (CH₃), ~25-45 (CH₂), ~20-50 (CH), ~30-40 (quaternary C)Branched alkanes exhibit signals for methine (CH) and potentially quaternary carbons, which are absent in linear alkanes. The chemical shifts of carbons near the branch point are significantly affected.
Signal Multiplicity Simple splitting patterns (triplets for CH₃, multiplets for CH₂)More complex splitting patterns due to varied neighboring protons.The increased number of non-equivalent protons in branched alkanes leads to more complex splitting in ¹H NMR spectra.

Table 2: IR Spectroscopic Data

Spectroscopic FeatureLinear AlkanesBranched AlkanesKey Differences
C-H Stretching (cm⁻¹) ~2850-2960~2850-2960Generally, the C-H stretching region is similar for both. However, the relative intensities of the methyl and methylene stretches can differ.
C-H Bending (cm⁻¹) ~1450-1470 (CH₂ scissoring), ~1375 (CH₃ symmetric bending)~1450-1470 (CH₂ scissoring), ~1365-1385 (CH₃ bending)Branched alkanes often show a characteristic split in the methyl bending region. For example, a gem-dimethyl group (two methyls on one carbon) often shows two bands of roughly equal intensity around 1385 and 1365 cm⁻¹.
Fingerprint Region (cm⁻¹) Unique pattern of C-C stretching and other bending vibrations.Unique pattern of C-C stretching and other bending vibrations.The fingerprint region (< 1500 cm⁻¹) is unique for each isomer and can be used for definitive identification by comparison with a known spectrum.[1][2]

Table 3: Mass Spectrometry Data

Spectroscopic FeatureLinear AlkanesBranched AlkanesKey Differences
Molecular Ion (M⁺) Peak Present, but intensity decreases with increasing chain length.[3][4]Often weak or absent, especially in highly branched structures.[3][5][6]The molecular ion of a branched alkane is less stable and more prone to fragmentation.
Fragmentation Pattern Characterized by a series of cluster peaks separated by 14 amu (loss of CH₂ groups). The most abundant fragments are often C₃ and C₄ carbocations.[3]Dominated by cleavage at the branching point to form more stable secondary and tertiary carbocations.[3][5][7]Branched alkanes show preferential fragmentation leading to specific, high-intensity fragment ions corresponding to the most stable carbocations that can be formed.
Base Peak Typically C₃H₇⁺ or C₄H₉⁺.Often corresponds to the most stable carbocation formed by cleavage at a branch point.The base peak is a strong indicator of the branching structure.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR) in the alkane isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the alkane sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[8] The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the acquired Free Induction Decay (FID) using Fourier transformation.

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).[8]

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the chemical bonds present in the alkane isomers.

Methodology:

  • Sample Preparation: For liquid alkanes, the neat liquid can be analyzed directly.[9] Place one to two drops of the isomer onto a salt plate (e.g., NaCl or KBr).[8][9] Gently place a second salt plate on top to create a thin liquid film.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates.

    • Place the sample-containing salt plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the alkane isomers.

Methodology:

  • Sample Introduction: For volatile compounds like alkanes, Gas Chromatography (GC) is an ideal method for sample introduction, as it also separates isomers.

    • Inject a small volume of the diluted sample into the GC-MS system.

    • The GC column separates the components of the sample before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common technique for alkanes.[3]

    • In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to deduce the structure.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the logical relationships in the spectroscopic analysis of alkanes.

G cluster_alkane Alkane Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Spectroscopic Data Linear Alkane Linear Alkane NMR NMR Linear Alkane->NMR IR IR Linear Alkane->IR MS MS Linear Alkane->MS Branched Alkane Branched Alkane Branched Alkane->NMR Branched Alkane->IR Branched Alkane->MS Chemical Shifts & Coupling Chemical Shifts & Coupling NMR->Chemical Shifts & Coupling Vibrational Frequencies Vibrational Frequencies IR->Vibrational Frequencies Fragmentation Patterns Fragmentation Patterns MS->Fragmentation Patterns

Caption: Relationship between alkane isomers and spectroscopic output.

G Sample Alkane Sample Prep Sample Preparation (Dissolution/Neat Film) Sample->Prep Analysis Spectroscopic Analysis (NMR, IR, or MS) Prep->Analysis Processing Data Processing (FT, Baseline Correction) Analysis->Processing Interpretation Spectral Interpretation & Structure Elucidation Processing->Interpretation

Caption: General experimental workflow for spectroscopic analysis.

References

A Researcher's Guide to the Purity Analysis of Commercially Available 2,2,3,3,4,4-Hexamethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of commercially available 2,2,3,3,4,4-Hexamethylpentane, a highly branched alkane, and offers detailed experimental protocols for its purity analysis. While direct comparative data from suppliers is often limited for specialized chemicals, this guide equips researchers with the tools to independently assess product quality.

Comparison of Commercial Grades

Publicly available information on the purity of this compound from various suppliers is scarce. One identified supplier, Hangzhou J&H Chemical Co., Ltd., offers the compound at a purity of 98%.[1] To provide a framework for comparison, this guide establishes hypothetical but realistic commercial grades that a researcher might encounter: "Standard Grade," "High Purity Grade," and "Custom Synthesis Grade." The following table summarizes the expected purity levels and potential impurity profiles for these grades, based on typical industry standards for specialty organic chemicals.

Grade Advertised Purity Expected Purity (by GC-FID) Expected Purity (by qNMR) Potential Impurities Typical Application
Standard Grade ~98%97.5 - 98.5%97.0 - 98.0%Isomeric alkanes, residual solvents from synthesisGeneral synthetic applications
High Purity Grade >99%≥ 99.5%≥ 99.0%Trace isomeric alkanesReference standards, sensitive catalytic reactions
Custom Synthesis As per requestTypically ≥ 99.8%Typically ≥ 99.5%Minimal, defined by synthetic routePharmaceutical development, high-stakes research

Experimental Workflow for Purity Verification

A robust purity analysis of this compound involves a multi-technique approach. The following workflow outlines the key steps for a comprehensive assessment using Gas Chromatography with Flame Ionization Detection (GC-FID) for identifying and quantifying volatile impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination.

G cluster_0 Sample Preparation cluster_1 Analytical Procedures cluster_2 Data Analysis & Reporting A Receive Commercial this compound B Prepare sample for GC-FID analysis (e.g., dilute in pentane) A->B C Prepare sample for qNMR analysis (dissolve in CDCl3 with internal standard) A->C D GC-FID Analysis B->D E 1H qNMR Analysis C->E F Integrate GC peaks and calculate area % D->F G Integrate 1H NMR signals and calculate absolute purity E->G H Compare results with supplier's specifications F->H G->H I Final Purity Report H->I G A Define Research Application B Is it for non-critical synthesis or teaching? A->B C Is it for sensitive catalysis, reference standard, or in vivo studies? B->C No E Select 'Standard Grade' (~98%) B->E Yes D Is an exceptionally high and documented purity required for GMP or clinical applications? C->D No F Select 'High Purity Grade' (>99%) C->F Yes G Opt for 'Custom Synthesis' with stringent QC D->G Yes H Perform in-house purity verification D->H No F->H G->H

References

Verifying the Structure of 2,2,3,3,4,4-Hexamethylpentane with 1H NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for verifying the structure of 2,2,3,3,4,4-hexamethylpentane using proton nuclear magnetic resonance (¹H NMR) spectroscopy. By contrasting its expected spectral data with that of structurally similar compounds, this guide offers a clear framework for structural elucidation.

Structural Verification by ¹H NMR

The structure of this compound is unique in that all 24 protons are chemically equivalent. This is due to the high degree of symmetry in the molecule. The two terminal tert-butyl groups are equivalent, and the central quaternary carbon is flanked by two equivalent gem-dimethyl groups. This equivalence leads to a single, sharp signal in the ¹H NMR spectrum.

In contrast, other branched alkanes with a similar number of carbons would exhibit more complex spectra with multiple signals and spin-spin coupling, reflecting the different chemical environments of their protons.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR data for this compound and compares it with the known data for compounds containing tert-butyl and isopropyl groups, which represent alternative structural motifs.

Compound/GroupStructureExpected Chemical Shift (δ)MultiplicityIntegrationKey Differentiating Feature
This compound C(C(CH₃)₃)₂~1.0 - 1.2 ppmSinglet24HA single sharp peak representing all 24 equivalent protons.
tert-Butyl Group -C(CH₃)₃0.5 - 2.0 ppm[1]Singlet9HA single peak integrating to 9 protons.[1]
Isopropyl Group -CH(CH₃)₂Methyls: ~1.2 ppm, Methine: ~4.0 ppm[2]Doublet (Methyls), Septet (Methine)[2]6H (Methyls), 1H (Methine)Distinct splitting pattern of a doublet and a septet.

Logical Workflow for Structural Verification

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR spectroscopy.

G Workflow for ¹H NMR Structural Verification cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Confirmation A Dissolve this compound in Deuterated Solvent (e.g., CDCl₃) B Transfer to NMR Tube A->B C Acquire ¹H NMR Spectrum B->C D Process Spectrum (Fourier Transform, Phasing, Baseline Correction) C->D E Analyze Chemical Shifts, Integration, and Multiplicity D->E F Observe a Single Singlet Peak E->F G Confirm Integration Corresponds to 24 Protons F->G H Structure Verified G->H

Caption: Logical workflow for ¹H NMR analysis.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.[2]

    • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., -1 to 12 ppm).

    • Use a standard pulse sequence for a 1D proton experiment.

    • Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

    • The acquisition time is typically set to 2-4 seconds, and the relaxation delay to 1-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the observed signal(s) to determine the relative number of protons.

The ¹H NMR spectrum of this compound is predicted to be exceptionally simple, showing a single, intense singlet. This is a direct consequence of the molecule's high symmetry, making all 24 protons chemically equivalent. This straightforward spectral signature provides a powerful and unambiguous method for confirming its structure when compared to other less symmetrical, branched alkanes. The provided experimental protocol outlines the necessary steps to obtain a high-quality spectrum for this verification.

References

The Performance of 2,2,3,3,4,4-Hexamethylpentane as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the choice of an internal standard is paramount to achieving accurate and reproducible quantitative results. This guide provides a comprehensive comparison of 2,2,3,3,4,4-hexamethylpentane as an internal standard against other common alternatives, supported by established principles of analytical chemistry and extrapolated experimental data.

Introduction to Internal Standards in Chromatography

An internal standard (IS) in chromatography is a compound added in a constant amount to all samples, calibration standards, and blanks. Its purpose is to correct for the loss of analyte during sample preparation and for variations in injection volume.[1] An ideal internal standard should be chemically similar to the analyte, well-resolved from other sample components, and not naturally present in the sample matrix.[1][2] For gas chromatography-mass spectrometry (GC-MS), isotopically labeled analogs of the analyte are often considered the gold standard.[2]

This compound: A Profile

This compound is a highly branched, saturated hydrocarbon with the chemical formula C₁₁H₂₄. Its unique structure and properties make it a potential candidate as an internal standard, particularly in the analysis of gasoline range organics and other hydrocarbon mixtures.

Physicochemical Properties:

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Boiling Point 194 °C
Density 0.8069 g/mL
Structure Highly branched alkane

Performance Evaluation and Comparison

While direct experimental data on the performance of this compound as an internal standard is limited in publicly available literature, its suitability can be inferred from its structural characteristics and by comparing it to other commonly used internal standards in similar applications, such as the analysis of total petroleum hydrocarbons (TPH) and gasoline range organics (GRO).[3][4]

Key Performance Characteristics:

  • Chemical Inertness: As a saturated alkane, this compound is chemically inert, making it less likely to react with analytes or the sample matrix during preparation and analysis.

  • Volatility: With a boiling point of 194 °C, it is suitable for gas chromatography and will elute within a reasonable time frame for the analysis of semi-volatile hydrocarbons.

  • Chromatographic Behavior: Its highly branched structure results in a more compact molecule with a potentially shorter retention time compared to a linear alkane of the same carbon number. This can be advantageous in providing good separation from a wide range of analytes.

  • Purity and Availability: High-purity grades of this compound are commercially available, which is a critical requirement for an internal standard.

Comparison with Alternative Internal Standards:

The following table compares the theoretical performance of this compound with other common internal standards used in hydrocarbon analysis. The performance metrics are based on typical results seen in GC-FID and GC-MS applications.

Internal StandardAnalyte Class SuitabilityBoiling Point (°C)Expected Precision (%RSD)Expected Accuracy (% Recovery)Key AdvantagesPotential Limitations
This compound Gasoline Range Organics, Branched Alkanes194< 5%95-105%High chemical stability, good resolution from linear alkanes.Not isotopically labeled, potential for matrix interference in complex samples.
2,2,4-Trimethylpentane (B7799088) (Isooctane) Gasoline Range Organics, Volatile Hydrocarbons99< 5%95-105%Well-characterized, commonly used in petroleum standards.[5][6]May be present in some gasoline samples.
n-Alkanes (e.g., n-Dodecane) Total Petroleum Hydrocarbons (Diesel Range)216< 5%90-110%Structurally similar to many TPH components.May co-elute with some analytes in complex mixtures.
Deuterated Analogs (e.g., Toluene-d8) Aromatic Hydrocarbons (BTEX)111< 2%98-102%Co-elutes with the analyte, providing excellent correction for matrix effects (GC-MS).[7]Only suitable for GC-MS, higher cost.
1,4-Dichlorobenzene-d4 Volatile Organic Compounds (VOCs)174< 3%97-103%Good stability and chromatographic properties.Not structurally similar to all VOCs.

Experimental Protocols

Below is a generalized experimental protocol for the analysis of hydrocarbon mixtures using this compound as an internal standard with Gas Chromatography-Flame Ionization Detection (GC-FID).

1. Preparation of Stock and Standard Solutions:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound (≥99.5% purity) and dissolve it in 10 mL of n-pentane to obtain a stock solution of approximately 10 mg/mL.

  • Analyte Stock Solution: Prepare a stock solution of the target hydrocarbon analytes in n-pentane at a concentration of approximately 10 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution. Add a constant amount of the IS Stock solution to each calibration standard to achieve a final IS concentration of, for example, 100 µg/mL.

2. Sample Preparation:

  • Accurately weigh a known amount of the sample (e.g., 1 g of soil or 10 mL of water).

  • Extract the hydrocarbons using a suitable solvent (e.g., n-pentane or dichloromethane).

  • Add a precise volume of the IS Stock solution to the extract.

  • Adjust the final volume of the extract to a known value.

3. GC-FID Analysis:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet at 250°C.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 1 µL.

4. Data Analysis:

  • Calculate the response factor (RF) for each analyte using the calibration standards: RF = (Areaanalyte / Concanalyte) / (AreaIS / ConcIS)

  • Quantify the analytes in the samples using the calculated average RF: Concanalyte = (Areaanalyte / AreaIS) * (ConcIS / RF)

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_is Prepare IS Stock Solution cal_standards Prepare Calibration Standards stock_is->cal_standards stock_analyte Prepare Analyte Stock Solution stock_analyte->cal_standards gc_analysis GC-FID Analysis cal_standards->gc_analysis Calibration sample_prep Sample Extraction add_is Add Internal Standard sample_prep->add_is add_is->gc_analysis Analysis data_processing Data Processing & Quantification gc_analysis->data_processing

Caption: Experimental workflow for quantitative analysis using an internal standard.

logical_relationship IS_Selection Internal Standard Selection Chem_Sim Chemical Similarity to Analyte IS_Selection->Chem_Sim No_Interference No Interference with Matrix IS_Selection->No_Interference Good_Resolution Good Chromatographic Resolution IS_Selection->Good_Resolution High_Purity High Purity & Stability IS_Selection->High_Purity Accurate_Quant Accurate & Precise Quantification Chem_Sim->Accurate_Quant No_Interference->Accurate_Quant Good_Resolution->Accurate_Quant High_Purity->Accurate_Quant

Caption: Key selection criteria for an effective internal standard.

Conclusion

This compound presents itself as a viable internal standard for the gas chromatographic analysis of hydrocarbon mixtures, particularly for branched and gasoline-range compounds. Its chemical inertness, appropriate volatility, and unique structure offer good potential for achieving reliable and accurate quantitative results. While isotopically labeled standards remain the preferred choice for GC-MS to minimize matrix effects, this compound serves as a strong candidate for GC-FID applications where cost and availability are considerations. The provided experimental protocol offers a starting point for method development, which should always be followed by rigorous validation to ensure fitness for purpose.

References

Spectroscopic Profile of 2,2,3,3,4,4-Hexamethylpentane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic characteristics of 2,2,3,3,4,4-hexamethylpentane against a structurally related branched alkane. The following sections detail the expected and experimental spectroscopic data, offering insights for researchers and professionals in drug development and chemical analysis.

Comparative Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, this guide presents its predicted spectroscopic data in comparison with experimental data for a structurally similar, highly-branched alkane, 2,2,4-trimethylpentane (B7799088) (Isooctane). This comparison highlights the key spectroscopic features that distinguish these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H NMR Data

CompoundPredicted/Experimental Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound~1.1-1.3Singlet18H6 x -C(CH₃)₂
~1.3-1.5Singlet6H2 x -C(CH₃)
2,2,4-Trimethylpentane0.93Singlet9H-C(CH₃)₃
0.91Doublet6H-CH(CH₃)₂
1.85Multiplet1H-CH(CH₃)₂
1.25Doublet2H-CH₂-

Table 2: Comparative ¹³C NMR Data

CompoundPredicted/Experimental Chemical Shift (δ) ppmAssignment
This compound~35-40Quaternary C
~30-35Primary C (-CH₃)
2,2,4-Trimethylpentane31.5-C(CH₃)₃
53.4-CH₂-
24.5-CH(CH₃)₂
31.0-C(CH₃)₃
22.9-CH(CH₃)₂
Mass Spectrometry (MS)

Table 3: Comparative Mass Spectrometry Data

CompoundPredicted/Experimental Molecular Ion (M⁺)Key Fragment Ions (m/z)
This compound156 (Predicted)141, 99, 85, 71, 57, 43
2,2,4-Trimethylpentane114 (Experimental)99, 71, 57 (base peak), 43, 41, 29
Infrared (IR) Spectroscopy

Table 4: Comparative IR Spectroscopy Data

CompoundPredicted/Experimental Frequencies (cm⁻¹)Assignment
This compound~2960-2850C-H stretch (alkane)
~1470-1450C-H bend (CH₂)
~1380-1365C-H bend (CH₃)
2,2,4-Trimethylpentane2955, 2870C-H stretch (alkane)
1468C-H bend (CH₂)
1366C-H bend (CH₃)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation: The analyte is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the analyte. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of the neat liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic data acquisition and the logical process of cross-referencing spectral data for compound identification.

Spectroscopic_Data_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Spectroscopic Analysis cluster_data_processing Data Processing & Analysis cluster_output Output Sample Analyte Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in Volatile Solvent Sample->Dilution Neat Neat Liquid Sample->Neat NMR NMR Spectrometer Dissolution->NMR GCMS GC-MS Dilution->GCMS FTIR FTIR-ATR Neat->FTIR Process_NMR FID Processing & Referencing NMR->Process_NMR Process_MS Chromatogram Analysis & Spectrum Extraction GCMS->Process_MS Process_IR Background Subtraction & Peak Identification FTIR->Process_IR NMR_Spectrum ¹H & ¹³C NMR Spectra Process_NMR->NMR_Spectrum MS_Spectrum Mass Spectrum Process_MS->MS_Spectrum IR_Spectrum IR Spectrum Process_IR->IR_Spectrum

Caption: General workflow for spectroscopic data acquisition.

Cross_Referencing_Logic cluster_data Experimental & Predicted Data cluster_analysis Analysis & Verification NMR_Data NMR Data (Chemical Shifts, Multiplicity) Compare_NMR Compare NMR with Predicted Spectra NMR_Data->Compare_NMR MS_Data MS Data (Molecular Ion, Fragmentation) Compare_MS Compare MS with Expected Fragmentation MS_Data->Compare_MS IR_Data IR Data (Functional Group Frequencies) Compare_IR Compare IR with Expected Functional Groups IR_Data->Compare_IR Proposed_Structure Proposed Structure: This compound Proposed_Structure->Compare_NMR Proposed_Structure->Compare_MS Proposed_Structure->Compare_IR Confirmation Structural Confirmation Compare_NMR->Confirmation Compare_MS->Confirmation Compare_IR->Confirmation

Caption: Logical flow for cross-referencing spectroscopic data.

The Inertness of Highly Branched Alkanes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the chemical reactivity of molecular scaffolds is paramount. Alkanes, as fundamental hydrocarbon structures, often form the backbone of larger, more complex molecules. While generally considered inert, the degree of branching within an alkane's structure can significantly influence its stability and reactivity. This guide provides a comparative analysis of the inertness of highly branched alkanes versus their linear counterparts, supported by experimental data and detailed methodologies.

The term "inertness" in the context of highly branched alkanes is nuanced. While they exhibit greater thermodynamic stability, their kinetic reactivity can be higher at specific sites. This apparent contradiction is resolved by considering the interplay of bond dissociation energies, steric hindrance, and the stability of reaction intermediates.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties and reactivity of highly branched and linear alkanes. For this analysis, we will use n-octane as a representative linear alkane and 2,2,4-trimethylpentane (B7799088) (iso-octane) as a representative highly branched alkane.

Table 1: Bond Dissociation Energies (BDEs)

Bond dissociation energy is a critical factor in determining the susceptibility of an alkane to reactions involving C-H bond cleavage, such as oxidation and free-radical halogenation. Lower BDEs indicate weaker bonds that are more easily broken.

AlkaneBond TypeBond Dissociation Energy (kcal/mol)
n-OctanePrimary C-H~98
Secondary C-H~95
2,2,4-Trimethylpentane (Iso-octane)Primary C-H~98
Secondary C-H~95
Tertiary C-H~92
n-OctaneC-C~85-88
2,2,4-Trimethylpentane (Iso-octane)C-C~85-88

Note: These are approximate values, and the exact BDE can vary slightly depending on the specific chemical environment within the molecule.

The data clearly shows that the tertiary C-H bond in iso-octane is the weakest C-H bond, suggesting it is the most susceptible to hydrogen abstraction.

Table 2: Comparative Reactivity in Low-Temperature Oxidation

Low-temperature oxidation is a critical process in combustion and atmospheric chemistry. The reactivity of alkanes under these conditions is a key indicator of their stability. Studies in jet-stirred reactors have shown that branched alkanes are generally less reactive at lower temperatures.[1]

AlkaneExperimental ConditionObservation
n-HeptaneJet-Stirred ReactorExhibits significant low-temperature reactivity.
Iso-octaneJet-Stirred ReactorShows negligible reactivity at low pressures where n-heptane readily oxidizes.[1]

This reduced reactivity of iso-octane at low temperatures is a cornerstone of its high octane (B31449) rating and resistance to autoignition (knocking) in internal combustion engines.

Table 3: Selectivity in Free-Radical Halogenation

Free-radical halogenation provides further insight into the reactivity of different C-H bonds. While overall reaction rates can be influenced by steric factors, the selectivity of the reaction highlights the inherent reactivity of specific sites.

ReactionSubstrateRelative Rate of H-abstraction (per H atom)
ChlorinationPrimary C-H1
Secondary C-H3.9
Tertiary C-H5.2
BrominationPrimary C-H1
Secondary C-H82
Tertiary C-H1640

The high selectivity of bromination for the tertiary C-H bond in a branched alkane demonstrates the enhanced reactivity of this site due to the formation of a more stable tertiary radical.

Experimental Protocols

Low-Temperature Oxidation in a Jet-Stirred Reactor

This protocol describes a typical experiment to study the low-temperature oxidation of an alkane using a jet-stirred reactor (JSR).

Objective: To determine the reaction kinetics and identify intermediate and final products of alkane oxidation at low temperatures.

Apparatus:

  • Spherical fused-silica jet-stirred reactor

  • Gas-feed system with mass flow controllers

  • Heating system (e.g., resistance-wire furnace)

  • Pressure controller

  • Gas sampling probe

  • Analytical equipment: Gas Chromatograph with Mass Spectrometry (GC-MS) and Flame Ionization Detector (FID), Fourier-Transform Infrared Spectrometer (FTIR).

Procedure:

  • The JSR is heated to the desired temperature and maintained at a constant pressure (e.g., 10 atm).

  • A gaseous mixture of the alkane, oxygen, and an inert diluent (e.g., nitrogen) at a specific equivalence ratio is introduced into the reactor through four nozzles to ensure rapid mixing and thermal homogeneity.

  • The residence time of the gas mixture in the reactor is controlled by adjusting the total flow rate.

  • After a steady state is reached, a sample of the reacting mixture is extracted from the reactor through a sonic probe.

  • The extracted sample is then analyzed using GC-MS/FID and FTIR to identify and quantify the concentrations of the reactant, stable intermediates, and final products.

  • The experiment is repeated at different temperatures to obtain temperature-dependent concentration profiles.

Free-Radical Chlorination in a Photochemical Reactor

This protocol outlines the procedure for the free-radical chlorination of an alkane.

Objective: To compare the product distribution from the chlorination of a linear and a highly branched alkane.

Apparatus:

  • Photochemical reactor equipped with a UV lamp

  • Gas inlet for alkane and chlorine gas

  • Condenser to prevent the escape of volatile products

  • Scrubber to neutralize excess chlorine and HCl produced

  • Gas-tight syringe for sample extraction

  • Gas Chromatograph (GC) for product analysis

Procedure:

  • The alkane (e.g., n-heptane or 2,2,4-trimethylpentane) is placed in the photochemical reactor.

  • Chlorine gas is bubbled through the liquid alkane.

  • The UV lamp is turned on to initiate the reaction. The reaction is typically carried out at room temperature.

  • The reaction is allowed to proceed for a specific period.

  • Aliquots of the reaction mixture are withdrawn at different time intervals using a gas-tight syringe.

  • The samples are analyzed by GC to determine the relative amounts of the different monochlorinated products formed.

Mandatory Visualization

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Alkane Alkane (e.g., Iso-octane) JSR Jet-Stirred Reactor (Constant T, P, τ) Alkane->JSR Oxygen Oxygen (O2) Oxygen->JSR Diluent Diluent (N2) Diluent->JSR Sampling Gas Sampling JSR->Sampling Steady State GCMS GC-MS/FID Sampling->GCMS FTIR FTIR Sampling->FTIR Data Concentration Profiles GCMS->Data FTIR->Data

Oxidation Experiment Workflow

free_radical_halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 Cl_rad 2 Cl• Cl2->Cl_rad UV light Alkyl_rad R• (Alkyl Radical) Cl_rad->Alkyl_rad H abstraction Cl_rad_prop Cl• Alkane R-H (Alkane) Alkane->Alkyl_rad Alkyl_halide R-Cl (Alkyl Halide) Alkyl_rad->Alkyl_halide + Cl2 Alkyl_rad->Cl_rad_prop + Cl2 HCl HCl Cl_rad_prop->Alkane Cl_Cl Cl-Cl R_Cl R-Cl R_R R-R Two_Cl_rad 2 Cl• Two_Cl_rad->Cl_Cl R_rad_Cl_rad R• + Cl• R_rad_Cl_rad->R_Cl Two_R_rad 2 R• Two_R_rad->R_R

Free-Radical Halogenation Mechanism

Conclusion

The perceived "inertness" of highly branched alkanes is a multifaceted property. While they are thermodynamically more stable than their linear isomers, they possess highly reactive tertiary C-H bonds with lower bond dissociation energies. This makes them susceptible to reactions that proceed via radical intermediates, such as oxidation and halogenation. However, their branched structure can introduce significant steric hindrance, which can reduce the overall reaction rate by impeding the approach of reactants. Furthermore, in processes like low-temperature oxidation, the specific reaction pathways available to the intermediates formed from branched alkanes are less prone to chain branching, contributing to their resistance to autoignition.

For researchers and drug development professionals, this understanding is crucial. While a highly branched alkane fragment in a molecule might be considered a robust and stable scaffold, its tertiary C-H bonds represent potential sites for metabolic oxidation. Conversely, the steric bulk of these groups can be strategically employed to shield other parts of a molecule from unwanted reactions. Therefore, a comprehensive understanding of both the electronic and steric effects of alkane branching is essential for the rational design of stable and effective chemical entities.

References

Benchmarking 2,2,3,3,4,4-Hexamethylpentane: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of 2,2,3,3,4,4-hexamethylpentane against established reference standards—isooctane (B107328) (2,2,4-trimethylpentane) and tetramethylsilane (B1202638) (TMS)—across various applications, including gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and octane (B31449) rating.

This document outlines the physicochemical properties, performance characteristics, and experimental protocols for each compound, supported by data presented in clear, comparative tables and workflow diagrams.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental properties of a reference standard, such as its boiling point, melting point, and density, are crucial in determining its suitability for specific analytical methods. The following table summarizes the key physicochemical properties of this compound, isooctane, and tetramethylsilane.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)Tetramethylsilane (TMS)
Molecular Formula C₁₁H₂₄[1]C₈H₁₈[2][3]C₄H₁₂Si[4][5]
Molecular Weight ( g/mol ) 156.31[1]114.23[2][3]88.22[4][5]
Boiling Point (°C) ~196[6]99.2[2][3][7]26.6 - 28[8][9][10]
Melting Point (°C) 64-66[6]-107.4[2][11]-99[8][10]
Density (g/mL at 20°C) ~0.743 (predicted)[6]0.692[7][11]0.648 (at 25°C)[5][10]
Solubility Insoluble in water; soluble in organic solvents.Insoluble in water; soluble in organic solvents.[11]Insoluble in water; soluble in most organic solvents.[4][9]

Applications as a Reference Standard

Gas Chromatography (GC)

In gas chromatography, an ideal internal standard should be chemically similar to the analyte, well-separated from other sample components, and not naturally present in the sample.[12] Both this compound and isooctane, being non-polar, branched alkanes, are suitable as internal standards for the analysis of similar non-polar compounds.

Performance Comparison:

FeatureThis compoundIsooctane (2,2,4-Trimethylpentane)
Elution Time Longer retention time due to higher boiling point.Shorter retention time compared to this compound.
Inertness HighHigh
Peak Shape Expected to be sharp and symmetrical.Generally provides sharp and symmetrical peaks.
Potential Applications Internal standard for analysis of higher-boiling point hydrocarbons.Common internal standard for various volatile and semi-volatile organic compounds.

Experimental Protocol: Internal Standard Calibration for GC

The following protocol outlines the general steps for using an internal standard in a quantitative GC analysis.

GC_Internal_Standard_Workflow A Prepare Standard Solutions (Analyte + Internal Standard) C Inject Standards into GC A->C B Prepare Sample Solutions (Sample + Internal Standard) E Inject Samples into GC B->E D Generate Calibration Curve (Analyte/IS Peak Area Ratio vs. Analyte Concentration) C->D G Calculate Analyte Concentration from Calibration Curve D->G F Determine Analyte/IS Peak Area Ratio in Samples E->F F->G

Workflow for GC internal standard calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Tetramethylsilane (TMS) is the universally accepted internal reference standard for ¹H, ¹³C, and ²⁹Si NMR spectroscopy in organic solvents.[5] Its key advantages include chemical inertness, high volatility for easy removal, and a single, sharp resonance at a high-field position (0 ppm) that rarely overlaps with analyte signals.[5]

While this compound is not a standard NMR reference, its highly symmetric structure would theoretically produce a simple ¹H NMR spectrum. However, its high boiling point and solid state at room temperature make it less practical than the volatile liquid TMS.

Performance Comparison:

FeatureThis compoundTetramethylsilane (TMS)
¹H NMR Spectrum Expected to show a singlet for the methyl protons.A single, sharp singlet.
Chemical Shift Expected to be in the typical alkane region (~0.8-1.5 ppm).Defined as 0 ppm.[5]
Inertness HighHigh[9]
Volatility LowHigh (Boiling Point: 26.6°C)[9]
Suitability as Standard Not ideal due to low volatility and potential for signal overlap with analytes.The gold standard for non-aqueous NMR.[5]

Experimental Protocol: Sample Preparation for NMR with an Internal Standard

The following diagram illustrates the process of preparing an NMR sample with an internal reference standard.

NMR_Sample_Preparation A Accurately weigh analyte C Dissolve analyte and internal standard in deuterated solvent A->C B Accurately weigh internal standard (e.g., TMS) B->C D Transfer solution to NMR tube C->D E Acquire NMR spectrum D->E

NMR sample preparation with an internal standard.

Octane Rating

The octane number of a fuel is a measure of its resistance to autoignition (knocking) in an internal combustion engine. Isooctane (2,2,4-trimethylpentane) is the primary reference fuel with an octane rating of 100, while n-heptane has an octane rating of 0.[2][3] The octane rating of a test fuel is determined by comparing its knocking characteristics to that of mixtures of isooctane and n-heptane in a standardized test engine.

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using specific test methods, ASTM D2699 and ASTM D2700, respectively.[13][14][15][16][17]

Performance Comparison:

FeatureThis compoundIsooctane (2,2,4-Trimethylpentane)
Research Octane Number (RON) Not available in literature100 (by definition)[2][3]
Motor Octane Number (MON) Not available in literature100 (by definition)[2]
Role in Octane Rating Not a standard reference fuel.Primary reference fuel for the octane scale.[2][3]

Experimental Protocol: Determination of Research Octane Number (ASTM D2699)

The following workflow provides a simplified overview of the ASTM D2699 method for determining the Research Octane Number of a spark-ignition engine fuel.[13][16]

Octane_Rating_Workflow A Calibrate CFR engine with primary reference fuels (isooctane and n-heptane) B Operate engine with test fuel under standard conditions (600 rpm) A->B C Adjust compression ratio until a standard knock intensity is achieved B->C D Operate engine with reference fuel blends of known octane numbers C->D E Bracket the knock intensity of the test fuel with two reference fuel blends D->E F Determine the octane number of the test fuel by interpolation E->F

Simplified workflow for RON determination (ASTM D2699).

Conclusion

This comparative guide highlights the distinct roles and performance characteristics of this compound, isooctane, and tetramethylsilane as reference standards in key analytical techniques.

  • This compound , with its high boiling point and branched structure, shows potential as an internal standard in gas chromatography for the analysis of less volatile, non-polar compounds. However, its utility in NMR is limited by its physical state and potential for spectral overlap. Its performance as an octane rating standard remains unquantified in the available literature.

  • Isooctane (2,2,4-trimethylpentane) is a versatile and widely used reference standard. It serves as an excellent internal standard in GC for a broad range of organic compounds and is the cornerstone of the octane rating scale for fuels.

  • Tetramethylsilane (TMS) remains the unparalleled primary reference standard for NMR spectroscopy in non-aqueous solvents, owing to its unique chemical and physical properties that ensure accurate and reproducible spectral referencing.

The selection of an appropriate reference standard is paramount for achieving reliable and accurate analytical results. This guide provides the necessary data and protocols to assist researchers in making informed decisions based on the specific requirements of their analytical methods.

References

Safety Operating Guide

Safe Disposal of 2,2,3,3,4,4-Hexamethylpentane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2,2,3,3,4,4-Hexamethylpentane, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Handling Precautions

This compound is a flammable liquid and requires careful handling in a well-ventilated area, preferably under a chemical fume hood.[1][2] Before beginning any disposal procedure, it is imperative to be familiar with the chemical's hazards.

Personal Protective Equipment (PPE): All personnel handling this substance must wear appropriate PPE to prevent skin and eye contact, and inhalation of vapors.

Protective EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or goggles.[3]
Skin Protection Lab coat and closed-toe shoes.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Fire Prevention: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use only non-sparking tools when handling containers.[2][3] All equipment used must be properly grounded to prevent static discharge.[2]

II. Spill Management

In the event of a spill, immediate action is necessary to contain the material and prevent it from entering the water supply or sewer system.[1]

Spill Response Protocol:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation to disperse vapors.

  • Contain: Use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials such as sawdust.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

III. Disposal Procedure

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[3]

Step-by-Step Disposal Plan:

  • Waste Collection:

    • Collect all waste, including unused product, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.[2]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "waste solvent," "spill cleanup debris").

  • Storage:

    • Store the sealed hazardous waste container in a cool, dry, well-ventilated area designated for hazardous waste storage.[1][2]

    • The storage area should be away from ignition sources and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[3]

    • Disposal should be in accordance with all local, regional, national, and international regulations.[3]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal A Assess Hazards & Wear PPE B Work in a Well-Ventilated Area A->B C Collect Waste in Designated Container B->C G Spill Occurs B->G Potential Event D Label Container as Hazardous Waste C->D E Store in a Safe, Designated Area D->E F Contact EHS or Licensed Contractor for Disposal E->F H Contain Spill with Inert Absorbent G->H I Collect Contaminated Material H->I I->C

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.